molecular formula C12H12N2O B041483 4,4'-Oxydianiline CAS No. 101-80-4

4,4'-Oxydianiline

货号: B041483
CAS 编号: 101-80-4
分子量: 200.24 g/mol
InChI 键: HLBLWEWZXPIGSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4,4'-Oxydianiline (ODA) is a high-value aromatic diamine monomer primarily employed as a critical building block in the synthesis of polyimide polymers and other advanced materials. Its research value lies in the rigid, ether-linked biphenyl structure, which imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. The mechanism of action involves a polycondensation reaction, typically with dianhydrides such as pyromellitic dianhydride (PMDA), to form poly(amic acid) precursors, which are then thermally or chemically imidized to yield the final polyimide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(4-aminophenoxy)aniline
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InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

HLBLWEWZXPIGSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2O
Record name 4,4'-DIAMINODIPHENYL ETHER
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DSSTOX Substance ID

DTXSID0021094
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Molecular Weight

200.24 g/mol
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Physical Description

4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
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Boiling Point

Sublimes (NTP, 1992), >300 °C
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Flash Point

426 °F (NTP, 1992), 219 °C, 219 °C (closed cup)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone
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Vapor Pressure

10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg]
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Color/Form

Colorless crystals

CAS No.

101-80-4
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Melting Point

367 to 369 °F (NTP, 1992), 189 °C (decomposes
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Foundational & Exploratory

4,4'-Oxydianiline (CAS 101-80-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA), a high-production-volume chemical, is a critical monomer in the synthesis of high-performance polymers, most notably polyimides, due to the exceptional thermal stability and mechanical strength it imparts. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and toxicological profile. Detailed experimental protocols for its synthesis, purification, and subsequent polymerization into polyimides are presented. This document aims to be a comprehensive resource for professionals in research, development, and manufacturing who work with this important industrial chemical.

Physicochemical and Spectral Properties

This compound is a white to beige crystalline solid.[1] It is stable under normal conditions but is combustible and hygroscopic.[1][2] Key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 101-80-4
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Odorless, colorless crystals or fine beige powder
Melting Point 188-192 °C[1][3]
Boiling Point >300 °C (sublimes)[1]
Density 1.417 g/cm³[3]
Vapor Pressure 2.5 x 10⁻⁶ mm Hg at 25 °C
Water Solubility Insoluble (<0.01 g/100 mL at 15 °C)[1][3]
Solubility in Organic Solvents Soluble in acetone; slightly soluble in DMSO and methanol.[1][2][4][1][2][4]
LogP 0.72 at 20 °C[1]
Table 2: Spectral Data of this compound
Spectral Data TypeKey FeaturesReference(s)
¹H NMR Spectra available, chemical shifts depend on solvent.[5]
IR KBr disc spectrum available.[6]
Mass Spectrometry Electron ionization mass spectrum available.[6]
UV-Vis Data available in various solvents.N/A

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from 4-fluoronitrobenzene and 4-nitrophenol.[5][7]

Step 1: Synthesis of 4,4'-dinitrodiphenyl ether

4-fluoronitrobenzene reacts with 4-nitrophenol in the presence of a base like potassium carbonate in a high-boiling solvent such as dimethylacetamide (DMAc) and toluene.[5][7]

Step 2: Reduction to this compound

The resulting 4,4'-dinitrodiphenyl ether is then reduced to this compound using a catalyst such as palladium on carbon (Pd/C) in a solvent like N,N-dimethylformamide (DMF) under a hydrogen atmosphere.[5][7]

A schematic for the synthesis of this compound is presented below:

G cluster_0 Step 1: Synthesis of 4,4'-dinitrodiphenyl ether cluster_1 Step 2: Reduction 4-fluoronitrobenzene 4-fluoronitrobenzene Reaction_1 4-fluoronitrobenzene->Reaction_1 4-nitrophenol 4-nitrophenol 4-nitrophenol->Reaction_1 K2CO3 K2CO3 Reaction_1_cond K2CO3->Reaction_1_cond DMAc/Toluene DMAc/Toluene DMAc/Toluene->Reaction_1_cond Heat Heat Heat->Reaction_1_cond 4,4'-dinitrodiphenyl ether 4,4'-dinitrodiphenyl ether Reaction_2 4,4'-dinitrodiphenyl ether->Reaction_2 Reaction_1->4,4'-dinitrodiphenyl ether H2 H2 Reaction_2_cond H2->Reaction_2_cond Pd/C Pd/C Pd/C->Reaction_2_cond DMF DMF DMF->Reaction_2_cond This compound This compound Reaction_2->this compound

Synthesis of this compound.
Purification of this compound

Purification of the crude product is crucial for its use in polymerization. Recrystallization is a common method.[2][5] Another effective method involves precipitation from an aqueous lower alkanolic solution of its salt with a strong mineral acid.[8]

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a suitable hot solvent, such as N,N-dimethylformamide (DMF).[5]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a cold solvent to remove any remaining impurities.

  • Dry the purified this compound crystals under vacuum.

Applications

The primary application of this compound is as a monomer in the production of high-performance polymers.[3][9]

  • Polyimides: It is a key component in the synthesis of polyimides, such as Kapton, which are known for their excellent thermal stability, chemical resistance, and dielectric properties.[3][10] These polyimides are used in a wide range of applications including wire and cable insulation, flexible printed circuits, and aerospace components.[3][9]

  • Other Polymers: It is also used in the production of poly(ester)imide resins, poly(amide)imide resins, and as a curing agent for epoxy resins.[3][9]

  • Dyes and Pigments: this compound can be used as an intermediate in the synthesis of azo dyes.[11][12]

Synthesis of Polyimide from this compound and Pyromellitic Dianhydride

The synthesis of polyimide from this compound and pyromellitic dianhydride (PMDA) is a two-step process.

Step 1: Poly(amic acid) Formation

This compound is reacted with a stoichiometric amount of pyromellitic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), at room temperature under an inert atmosphere (e.g., nitrogen) to form a soluble poly(amic acid) precursor.[12]

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization.

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to high temperatures (e.g., up to 300-400 °C) to drive off the solvent and effect the cyclodehydration to the imide structure.

  • Chemical Imidization: This involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), at room temperature.

An experimental workflow for the synthesis of polyimide is depicted below:

G Start Start Dissolve_ODA Dissolve this compound in polar aprotic solvent Start->Dissolve_ODA Add_PMDA Add Pyromellitic Dianhydride in portions Dissolve_ODA->Add_PMDA Stir Stir at room temperature under inert atmosphere Add_PMDA->Stir Polyamic_Acid Poly(amic acid) solution formed Stir->Polyamic_Acid Cast_Film Cast solution into a film Polyamic_Acid->Cast_Film Thermal_Imidization Thermal Imidization: Stepwise heating to high temperature Cast_Film->Thermal_Imidization Chemical_Imidization Chemical Imidization: Add dehydrating agent Cast_Film->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Chemical_Imidization->Polyimide_Film

Polyimide Synthesis Workflow.

Toxicology and Safety

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[13] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[13]

Table 3: Toxicological Data of this compound
EndpointValueSpeciesReference(s)
LD₅₀ (Oral) 725 mg/kgRat[14]
Carcinogenicity Reasonably anticipated to be a human carcinogenN/A[1][2]
GHS Hazard Statements H301, H311, H331, H340, H350, H361f, H411N/A[10]

Mechanism of Toxicity

While a specific, detailed signaling pathway for the toxicity of this compound is not well-defined in publicly available literature, aromatic amines are generally known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[15] The carcinogenicity of this compound is the primary toxicological concern.[1][2]

Analytical Methods

The analysis of this compound in various matrices typically requires chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a common method for the determination of this compound.[6][16]

  • Gas Chromatography (GC): Due to the polar nature of the amino groups, derivatization is often necessary before GC analysis to prevent peak tailing.[16] Common derivatizing agents include trifluoroacetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the analysis of this compound, particularly at low concentrations in complex matrices.[11]

Experimental Protocol: General Steps for HPLC Analysis

  • Sample Preparation: This may involve extraction of the analyte from the sample matrix using a suitable solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[11]

  • Chromatographic Separation: An appropriate HPLC column (e.g., a C18 reversed-phase column) and mobile phase are selected to achieve good separation of this compound from other components in the sample.

  • Detection: A UV detector set at a wavelength where this compound has strong absorbance is commonly used.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a series of calibration standards.

Conclusion

This compound is a versatile and important industrial chemical, primarily valued for its role in the synthesis of high-performance polymers. Its robust physicochemical properties contribute to the desirable characteristics of these materials. However, its toxicity necessitates careful handling and adherence to safety protocols. This guide provides a foundational understanding of the key properties, synthesis, applications, and analytical methods for this compound, serving as a valuable resource for professionals in the field.

References

In-Depth Technical Guide to 4,4'-Oxydianiline: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4'-Oxydianiline (ODA). It is intended to be a valuable resource for professionals in research and development, particularly those involved in materials science and drug development. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes a key synthetic pathway involving ODA.

Core Physical and Chemical Properties

This compound, an aromatic diamine, is a critical monomer in the synthesis of high-performance polymers.[1] Its physical and chemical characteristics are fundamental to its application in various fields.

Physical Properties

ODA is typically an odorless, colorless to beige crystalline solid or a fine powder.[2] It is stable under normal conditions but is hygroscopic and combustible.[3][4]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O[5]
Molecular Weight 200.24 g/mol [5]
Appearance Odorless, colorless crystals or fine, beige powder[2]
Melting Point 188-192 °C (370-378 °F; 461-465 K)[6]
Boiling Point >300 °C (sublimes)[2]
Density 1.417 g/cm³[6]
Flash Point 219 °C (426 °F)[4]
Vapor Pressure 10 mmHg at 240 °C
Solubility

The solubility of this compound is a critical factor in its use in polymerization reactions and other chemical syntheses. It is generally insoluble in water but soluble in several organic solvents.[3]

SolventSolubilitySource(s)
Water Insoluble (<0.01 g/100 mL at 15 °C)[4]
Acetone Soluble[3]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[4]
Methanol Slightly Soluble[4]
Ethanol Insoluble[3]
Benzene Insoluble[3]
Carbon Tetrachloride Insoluble[3]
Spectral Data

Spectral data is essential for the identification and characterization of this compound.

Spectral DataInformationSource(s)
Infrared (IR) Spectroscopy Key peaks corresponding to N-H stretching, C-O-C ether linkage, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra provide detailed structural information.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound with high precision.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature of 25 °C.

    • Heat the sample at a constant rate of 10 °C/min up to 220 °C under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Gravimetric Determination of Solubility

Objective: To quantitatively measure the solubility of this compound in a specific solvent at a given temperature.

Methodology:

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent under reduced pressure or in a fume hood.

  • Drying and Weighing: Dry the container with the solid residue in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an optional modifier like phosphoric acid for pH control.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthetic Pathway Visualization: Poly(amide-imide) Synthesis

This compound is a key monomer in the synthesis of high-performance polymers such as poly(amide-imide)s. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties. The following diagram illustrates the two-step synthesis of a poly(amide-imide) from this compound and trimellitic anhydride chloride.

G cluster_step1 Step 1: Polyamidation cluster_step2 Step 2: Cyclodehydration ODA This compound (ODA) PAA Poly(amic acid) Intermediate ODA->PAA Reacts with TMAC Trimellitic Anhydride Chloride (TMAC) TMAC->PAA Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->PAA PAI Poly(amide-imide) (PAI) PAA->PAI Undergoes HCl HCl (byproduct) PAA->HCl releases Heat Thermal Imidization (Heat) Heat->PAI Water Water (byproduct) PAI->Water releases

Caption: Synthesis of Poly(amide-imide) from this compound.

Applications and Relevance

The primary application of this compound is in the production of high-performance polymers, particularly polyimides and poly(ester)imide resins.[1] These materials are valued for their exceptional thermal stability and are used in a variety of demanding applications, including:

  • Aerospace: In composites and laminates for aerospace vehicles.[1]

  • Electronics: As insulating varnishes, wire enamels, and coatings for printed circuits.[1]

  • Industrial: In the manufacturing of flame-retardant fibers, oil sealants, and adhesives.[1]

This compound also serves as an intermediate in the synthesis of epoxy resins and other polymers.[1] Its potential use in the development of novel materials for drug delivery systems and other biomedical applications is an area of ongoing research.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing genetic defects and cancer.[7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA) is an aromatic diamine with significant industrial applications, primarily as a monomer in the synthesis of high-performance polymers such as polyimides.[1][2] Its molecular structure, characterized by two aniline rings linked by an ether oxygen atom, imparts a unique combination of rigidity and flexibility to the resulting polymers, leading to desirable thermal and mechanical properties. This guide provides a comprehensive overview of the molecular structure and bonding of ODA, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Molecular Structure and Bonding

The molecular structure of this compound consists of two aminophenyl groups bridged by an oxygen atom at the para positions. This arrangement results in a V-shaped molecule with C2v symmetry in its isolated state. However, in the solid state, the molecular conformation can be influenced by intermolecular interactions.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise insights into the three-dimensional structure of ODA in the solid state. The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[3][4] The crystal structure is stabilized by a network of intermolecular hydrogen bonds of the types N–H···O and N–H···N, as well as N–H···π interactions.[3][4]

Table 1: Crystal Data and Structure Refinement for this compound [3][4]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.7203(10)
b (Å)7.7326(14)
c (Å)22.8219(42)
Z4
Final R-factor0.028 for 1835 observed reflections
Bond Lengths and Angles

The precise measurement of bond lengths and angles reveals the nature of the chemical bonds within the ODA molecule. The C-N bond lengths are slightly shorter than a typical single C-N bond, suggesting some degree of delocalization of the nitrogen lone pair electrons into the aromatic ring. The C-O-C bond angle is a key determinant of the overall molecular shape.

Table 2: Selected Bond Lengths for this compound

BondLength (Å)
C3-N11.387(19)
C10-N21.402(17)
C6-O11.3915(15)
C7-O11.3881(15)
C1-C21.3855(19)
C1-C61.3870(18)
C2-C31.389(2)
C3-C41.391(2)
C4-C51.380(2)
C5-C61.3812(19)
C7-C81.3871(18)
C7-C121.3738(18)
C8-C91.3863(19)
C9-C101.386(2)
C10-C111.3892(19)
C11-C121.3878(18)

Table 3: Selected Bond Angles for this compound

AngleValue (°)
C6-O1-C7117.07(9)
C2-C3-N1121.28(15)
C4-C3-N1120.70(15)
C9-C10-N2121.43(12)
C11-C10-N2120.83(12)
O1-C6-C1118.97(11)
O1-C6-C5120.63(12)
O1-C7-C8116.96(11)
O1-C7-C12123.36(12)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-fluoronitrobenzene and 4-nitrophenol.[3][4]

Step 1: Synthesis of 4,4'-dinitrodiphenyl ether

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a solvent mixture of dimethylacetamide (DMAc) and toluene.[3][4]

  • Heat the reaction mixture to 165 °C and maintain this temperature for 4 hours.[3][4]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is washed with water to yield the crude 4,4'-dinitrodiphenyl ether.

Step 2: Reduction to this compound

  • The crude 4,4'-dinitrodiphenyl ether is dissolved in N,N-dimethylformamide (DMF).[3][4]

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[3][4]

  • The mixture is stirred at 65 °C under a hydrogen atmosphere for 12 hours.[3][4]

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

X-ray Crystallography

High-quality single crystals of ODA suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

  • Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.30 x 0.20 x 0.10 mm) is mounted on a goniometer head.[4]

  • Data Collection: X-ray intensity data are collected at a controlled temperature (e.g., 293(2) K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4] Data collection is typically performed using φ and ω scans.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[3][4] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen are located from the difference Fourier map and refined isotropically.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz NMR spectrometer.[4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]

  • Sample Preparation: A small amount of ODA is dissolved in the deuterated solvent.

  • ¹H NMR Analysis: The ¹H NMR spectrum of ODA in DMSO-d₆ typically shows a singlet for the amine protons (2NH₂) at approximately 4.75 ppm and multiplets for the aromatic protons.[4]

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: A KBr pellet is prepared by grinding a small amount of ODA with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Analysis: The FTIR spectrum of ODA exhibits characteristic absorption bands corresponding to the N-H stretching of the amine groups, C-N stretching, C-O-C stretching of the ether linkage, and various vibrations of the aromatic rings.

Visualizations

molecular_structure Molecular Structure of this compound cluster_1 cluster_2 O1 O C1 C C1->O1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 NH₂ C4->N1 C6 C C5->C6 C6->C1 C7 C C7->O1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 N2 NH₂ C10->N2 C12 C C11->C12 C12->C7

Caption: Molecular Structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-fluoronitrobenzene, 4-nitrophenol) reaction1 Step 1: Nucleophilic Aromatic Substitution start->reaction1 intermediate 4,4'-dinitrodiphenyl ether reaction1->intermediate reaction2 Step 2: Catalytic Hydrogenation intermediate->reaction2 product Crude this compound reaction2->product purification Recrystallization product->purification final_product Pure this compound purification->final_product xray X-ray Crystallography final_product->xray nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ftir FTIR Spectroscopy final_product->ftir analysis Structural & Bonding Analysis xray->analysis nmr->analysis ftir->analysis

Caption: Experimental Workflow for Synthesis and Characterization.

References

An In-Depth Technical Guide to the Solubility of 4,4'-Oxydianiline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydianiline (ODA), a critical parameter for its application in synthesis, purification, and formulation. ODA is a versatile chemical intermediate used in the production of high-performance polymers such as polyimides.[1][2] Understanding its solubility in various organic solvents is essential for process optimization and achieving desired product quality.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of solute-solvent interactions, temperature, and the physicochemical properties of both ODA and the solvent. Key factors include:

  • Solvent Polarity: The presence of two polar amine groups and a relatively nonpolar diphenyl ether backbone gives this compound a distinct solubility profile. It exhibits higher solubility in polar aprotic solvents capable of hydrogen bonding.

  • Temperature: The dissolution of ODA in organic solvents is generally an endothermic process, meaning its solubility increases with a rise in temperature.[1][3]

  • Hydrogen Bonding: The amine groups of ODA can act as hydrogen bond donors, while the ether oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding will more effectively solvate the ODA molecule.

  • pH: In protic solvents, the pH can significantly influence the solubility of ODA. In acidic conditions, the amine groups can be protonated, forming more soluble salts.[4]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various pure organic solvents at different temperatures, as determined by the gravimetric method.[3][5]

Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents [3][5]

Temperature (K)Dimethyl Sulfoxide (DMSO)N,N-Dimethylacetamide (DMAC)N,N-Dimethylformamide (DMF)Ethylene Glycol Monomethyl Ether (EGME)MethanolEthanol
283.150.04580.04210.03890.00280.00120.0007
288.150.05120.04680.04310.00330.00140.0008
293.150.05710.05200.04770.00380.00160.0010
298.150.06360.05780.05280.00440.00190.0012
303.150.07070.06420.05850.00510.00220.0014
308.150.07850.07130.06480.00590.00250.0016
313.150.08710.07910.07180.00680.00290.0019
318.150.09660.08760.07950.00780.00330.0022
323.150.10700.09700.08800.00900.00380.0025

Qualitative Solubility Information:

  • Acetone: Soluble.[6]

  • Water: Insoluble.[6][7][8][9][10]

  • Benzene: Insoluble.[6]

  • Carbon Tetrachloride: Insoluble.[6]

  • Ethanol: Slightly soluble.[10]

  • Diluted Hydrochloric Acid: Slightly soluble.[10]

Experimental Protocols

The quantitative solubility data presented in this guide was primarily determined using a static gravimetric method.[3][5]

Principle of the Gravimetric Method:

This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Experimental Steps:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel.

  • Equilibration: The mixture is continuously stirred at a constant temperature using a magnetic stirrer and a thermostatic bath to ensure the solution reaches equilibrium and becomes saturated. The time required to reach equilibrium is predetermined from preliminary experiments.

  • Phase Separation: After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.

  • Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid any temperature change that could alter the solubility.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty container.

  • Solubility Calculation: The solubility is then calculated, typically as a mole fraction or in grams per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start add_solute Add excess ODA to solvent start->add_solute stir Stir at constant temperature add_solute->stir settle Allow undissolved solid to settle stir->settle withdraw Withdraw known volume of supernatant settle->withdraw evaporate Evaporate solvent withdraw->evaporate weigh Weigh dried ODA evaporate->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA) is an aromatic diamine with the chemical formula O(C₆H₄NH₂)₂. It is a key monomer in the synthesis of high-performance polymers, most notably polyimides, which are valued for their exceptional thermal stability, chemical resistance, and dielectric properties. These polymers find extensive applications in the aerospace, electronics, and automotive industries. Understanding the thermal stability and decomposition profile of the ODA monomer is crucial for defining the processing parameters of these polymers and for ensuring their safe handling and long-term performance. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition behavior and the analytical techniques used for its characterization.

Thermal Stability of this compound

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For this compound, this is a critical parameter due to the high temperatures often employed in the polymerization and processing of its derivative materials.

General Properties

This compound is a white to light-brown crystalline powder at room temperature. Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Melting Point188-192 °C
Decomposition Temperature~265 °C[1]

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using various analytical techniques, primarily thermogravimetric analysis (TGA), often coupled with other methods like differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) to identify the evolved gases.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA curve for a stable organic molecule like this compound would show a stable baseline with no significant mass loss until the onset of decomposition.

Key Parameters from TGA:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

While a specific TGA curve for this compound from a peer-reviewed publication is not available, a hypothetical representation based on its known properties would show stability up to its melting point and then further until the decomposition temperature is approached.

Decomposition Products

The decomposition of this compound is expected to yield a complex mixture of smaller molecules due to the cleavage of its aromatic rings, ether linkage, and amine groups. The exact composition of the decomposition products would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Commonly, the decomposition of aromatic amines can produce compounds such as:

  • Aniline and substituted anilines

  • Phenol and substituted phenols

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Water

  • Ammonia

  • Aromatic fragments

Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and TGA coupled with FTIR or MS are essential for the separation and identification of these decomposition products.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data on the thermal stability of this compound. Below are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic (e.g., alumina) or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss.

    • Determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography:

    • The volatile pyrolysis products are swept into the GC column by the carrier gas.

    • Separate the components based on their boiling points and interactions with the stationary phase of the column using a suitable temperature program.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer.

    • The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_start Sample Preparation cluster_tga Primary Thermal Analysis cluster_hyphenated Evolved Gas Analysis cluster_data Data Analysis and Interpretation cluster_report Final Report start High-Purity this compound Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ftir TGA-FTIR start->tga_ftir tga_ms TGA-MS start->tga_ms py_gc_ms Pyrolysis-GC-MS start->py_gc_ms tga_data TGA/DTG Curves - Onset Temperature - Tmax - Weight Loss % tga->tga_data dsc_data DSC Thermogram - Melting Point - Enthalpy of Fusion dsc->dsc_data gas_data Identification of Decomposition Products tga_ftir->gas_data tga_ms->gas_data py_gc_ms->gas_data kinetic_data Kinetic Analysis - Activation Energy tga_data->kinetic_data report Comprehensive Thermal Stability and Decomposition Profile of this compound tga_data->report dsc_data->report gas_data->report kinetic_data->report

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

This compound is a fundamentally important monomer for high-performance polymers, and its thermal stability is a key determinant of the properties and processing of these materials. While general data indicates good thermal stability with a decomposition temperature in the range of 265 °C, a comprehensive, publicly available, peer-reviewed study detailing its complete thermal decomposition profile is lacking. The experimental protocols and the logical workflow outlined in this guide provide a robust framework for conducting such a detailed investigation. Further research utilizing techniques like TGA, DSC, TGA-FTIR, and Py-GC-MS is necessary to fully elucidate the thermal decomposition kinetics and pathways of this compound, which would be of significant value to researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

References

4,4'-Oxydianiline: A Comprehensive Technical Guide to Health and Safety Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety precautions necessary for handling 4,4'-Oxydianiline (ODA). This document is intended for an audience of researchers, scientists, and drug development professionals who may work with this chemical. It summarizes key quantitative data, outlines detailed experimental protocols for its assessment, and provides visual representations of handling procedures and its toxicological pathway.

Physicochemical and Toxicological Profile

This compound is a synthetic aromatic amine that exists as a colorless to beige crystalline solid at room temperature.[1][2] It is primarily used in the production of high-performance polymers, such as polyimides and poly(ester)imides, due to their thermal stability.[1][3] While stable under normal conditions, it is combustible and hygroscopic.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

PropertyValueReferences
Molecular Formula C₁₂H₁₂N₂O[4][5]
Molecular Weight 200.24 g/mol [2][4][5]
Appearance Colorless to beige crystalline solid/powder[2][5]
Melting Point 188-192 °C[3][4][5][6]
Boiling Point 389.4 ± 27.0 °C at 760 mmHg[4]
Flash Point 219 °C (426 °F)[5][7]
Autoignition Temperature 914°F[7]
Vapor Pressure 10 mmHg at 240 °C[5][7]
Water Solubility Insoluble (<0.1 mg/mL at 59°F)[1][3][4][5][7]
log Pow (Octanol/Water Partition Coefficient) 0.72[6]
Toxicological Data

This compound is classified as a toxic substance and is reasonably anticipated to be a human carcinogen.[1] Exposure can occur through inhalation of dust and dermal contact.[1] A summary of key toxicological data is provided in Table 2.

EndpointValueSpeciesMethodReferences
Acute Oral Toxicity (LD₅₀) 725 mg/kgRatNot specified[4]
Acute Dermal Toxicity (ATE) 300.1 mg/kg-Expert Judgement[6]
Acute Inhalation Toxicity (ATE) 0.6 mg/L (4h, dust/mist)-Expert Judgement[6]
Carcinogenicity Carcinogenic in rats and miceRat, MouseBioassay (dietary administration)[1][8]
Mutagenicity Positive in bacterial mutagenicity testsSalmonella typhimuriumNot specified

Experimental Protocols for Hazard Assessment

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the data and for designing further studies.

Carcinogenicity Studies (OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a chemical.[2][6][9][10]

  • Principle: The test substance is administered daily to groups of laboratory animals (typically rats and mice) for a major portion of their lifespan (e.g., 24 months for rats).[2][9]

  • Animal Model: At least 50 male and 50 female animals per dose group are recommended.[2][9][10]

  • Dose Levels: At least three dose levels are used, along with a concurrent control group. The highest dose is intended to induce toxicity but not cause premature death.[2][9]

  • Administration: For this compound, dietary administration was a key route of exposure in carcinogenicity bioassays.[1][8]

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, a full histopathological examination is performed on all animals.[2][9]

Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents (OECD Guideline 409)

This study provides information on the adverse effects of a substance following repeated oral exposure for 90 days.[5][11][12][13][14]

  • Principle: The test substance is administered orally in graduated daily doses to several groups of non-rodent species for 90 days.[11][12][13][14]

  • Animal Model: The dog is a commonly used non-rodent species.[12][13]

  • Dose Levels: Typically, three dose levels and a control group are used.[12][13]

  • Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and hematology, clinical biochemistry, and urinalysis at specified intervals. A full necropsy and histopathological examination are conducted at the end of the study.[11][12][13]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single exposure.[1][3][4][8][15]

  • Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a defined period (typically 4 hours).[3][4][15]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15] The reversibility of any observed effects is also assessed over a 14-day period.[3][4]

Health and Safety Handling Precautions

Given its toxic and carcinogenic properties, stringent safety measures are required when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Containment: Use of a glove box may be necessary for procedures with a high potential for dust generation.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided in Table 3.

Body PartPPESpecifications
Respiratory RespiratorRequired when dusts are generated. Use a respirator with a P3 (EN 143) or equivalent particulate filter.[6][16]
Hands GlovesChemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.[6][15]
Eyes/Face Safety glasses with side shields, face shieldA face shield should be worn in addition to safety glasses when there is a risk of splashing or dust generation.[6][15]
Body Laboratory coat, disposable coverallsA fully buttoned lab coat should be worn. For procedures with a high risk of contamination, disposable coveralls are recommended.[6]
Safe Handling and Storage
  • General Handling: Avoid creating dust.[6] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from strong oxidizing agents.[1]

Emergency Procedures

Spills

A logical workflow for responding to a spill of this compound is depicted below.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Minor LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill Major PPE Don Appropriate PPE (Respirator, Gloves, Coveralls, Goggles) SmallSpill->PPE CallEmergency Call Emergency Services LargeSpill->CallEmergency Contain Contain Spill (Use absorbent pads or dikes) PPE->Contain Cleanup Clean Up Spill (Dampen with a suitable solvent like acetone, then absorb) Contain->Cleanup Decontaminate Decontaminate Area (Wash with soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose SecureArea Secure Area (Restrict access) CallEmergency->SecureArea

Figure 1. Workflow for responding to a this compound spill.
First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][17]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][17]

Mechanism of Toxicity and Signaling Pathway

This compound is genotoxic and its carcinogenicity is believed to be linked to its metabolic activation and subsequent interaction with DNA. Recent research has shown that this compound undergoes N-acetylation in human bronchial epithelial cells.[18] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations and ultimately cancer.

The induction of DNA damage triggers a cellular response known as the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks.[18] The presence of γH2AX indicates the activation of the DDR signaling cascade, which can lead to cell cycle arrest, DNA repair, or apoptosis (programmed cell death).

A simplified diagram of the proposed toxicological pathway is presented below.

Toxicity_Pathway cluster_cell Human Bronchial Epithelial Cell ODA This compound (ODA) Metabolism Metabolic Activation (N-acetylation) ODA->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA interacts with DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DNADamage DNA Damage (e.g., Double-Strand Breaks) DNA_Adduct->DNADamage DDR DNA Damage Response (DDR) Activation DNADamage->DDR gammaH2AX γH2AX Formation DDR->gammaH2AX CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->DNARepair allows time for DNARepair->DNA restores Mutation Mutation DNARepair->Mutation if repair fails Cancer Cancer Mutation->Cancer

Figure 2. Proposed toxicological pathway of this compound.

Conclusion

This compound is a valuable industrial chemical with significant health hazards, including carcinogenicity. A thorough understanding of its properties and strict adherence to safety protocols are paramount for researchers and professionals working with this compound. This guide provides a foundational understanding of the necessary precautions, from handling and storage to emergency response, to ensure a safe laboratory environment. Continuous review of safety data sheets and relevant literature is recommended to stay informed of the latest safety information.

References

4,4'-Oxydianiline (ODA): A Technical Guide to Carcinogenicity and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA), an aromatic amine with the chemical formula O(C₆H₄NH₂)₂, is a critical industrial chemical primarily used as a monomer in the production of high-performance polymers like polyimides (e.g., Kapton) and poly(ester)imide resins.[1] These materials are valued for their exceptional thermal stability and are used in aerospace, electronics, and other advanced applications.[1][2] Despite its utility, significant toxicological concerns, particularly its carcinogenicity, necessitate a thorough understanding for risk assessment and safe handling. This guide provides a comprehensive overview of the existing carcinogenicity and toxicity data for ODA, focusing on quantitative results, experimental methodologies, and mechanistic insights.

Carcinogenicity Assessment

Long-term animal bioassays have provided clear evidence of the carcinogenic potential of this compound. The most definitive study is the National Toxicology Program (NTP) Technical Report 205, which evaluated ODA in F344 rats and B6C3F1 mice.[3][4]

Key Findings:

Under the conditions of the 104-week bioassay, ODA was found to be carcinogenic for both male and female F344 rats and B6C3F1 mice.[3]

  • In F344 Rats: ODA induced dose-related increases in the incidence of hepatocellular carcinomas or neoplastic nodules.[3][4] Additionally, a significant increase in follicular-cell adenomas or carcinomas of the thyroid was observed in both sexes.[3][4][5]

  • In B6C3F1 Mice: ODA led to a significantly higher incidence of adenomas of the Harderian gland in both males and females.[3][4] It also caused hepatocellular adenomas or carcinomas in both sexes and follicular-cell adenomas of the thyroid in females.[3][4]

Quantitative Carcinogenicity Data

The following tables summarize the tumor incidence data from the pivotal NTP bioassay where ODA was administered in the diet for 104 weeks.[3][4]

Table 1: Incidence of Liver Neoplasms in F344 Rats Fed this compound

SexDose Level (ppm)Number of AnimalsHepatocellular Carcinoma or Neoplastic Nodule
Male Control502/50 (4%)
2005011/50 (22%)
4005025/49 (51%)
Female Control500/50 (0%)
400506/50 (12%)
5005017/50 (34%)
Source: NTP Technical Report 205.[3]

Table 2: Incidence of Thyroid Gland Neoplasms in F344 Rats Fed this compound

SexDose Level (ppm)Number of AnimalsFollicular-cell Adenoma or Carcinoma
Male Control502/50 (4%)
2005010/50 (20%)
4005021/49 (43%)
Female Control501/50 (2%)
4005011/50 (22%)
5005021/50 (42%)
Source: NTP Technical Report 205.[3]

Table 3: Incidence of Key Neoplasms in B6C3F1 Mice Fed this compound

SexDose Level (ppm)Number of AnimalsHarderian Gland AdenomaHepatocellular Adenoma or CarcinomaThyroid Follicular-cell Adenoma
Male Control501/49 (2%)11/50 (22%)0/48 (0%)
1505013/49 (27%)22/50 (44%)1/50 (2%)
3005017/49 (35%)18/50 (36%)3/49 (6%)
Female Control501/50 (2%)1/50 (2%)0/49 (0%)
3005011/50 (22%)4/50 (8%)3/50 (6%)
8005021/50 (42%)14/50 (28%)9/50 (18%)
Source: NTP Technical Report 205.[3][4]

Toxicity Profile

Acute Toxicity

ODA exhibits moderate acute toxicity. The oral LD50 in rats has been reported as 725 mg/kg.[6]

Table 4: Acute Toxicity of this compound

SpeciesRouteParameterValue
RatOralLD50725 mg/kg
RatIntraperitonealLD50365 mg/kg
Source: Hazardous Substances Data Bank (HSDB).[6]
Genotoxicity

There is substantial evidence that ODA is genotoxic. It has tested positive in a range of in vitro and in vivo assays, indicating its potential to cause genetic damage.[7]

Table 5: Summary of Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationResult
Bacterial MutagenicitySalmonella typhimuriumWith and withoutPositive
Mammalian Cell MutagenicityMouse Lymphoma L5178Y cellsNot specifiedPositive
Chromosomal AberrationsIn vitroNot specifiedPositive
Sister Chromatid ExchangeIn vitroNot specifiedPositive
Micronucleus TestMouse peripheral bloodIn vivoPositive
Source: National Toxicology Program.[7][8]

Mechanism of Action

The carcinogenicity of ODA is believed to be linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This is a common pathway for many aromatic amines. Recent research has shown that ODA is N-acetylated in human bronchial epithelial cells and induces DNA damage at concentrations as low as 0.1 µM.[9] This suggests a metabolic pathway involving N-acetylation and potentially subsequent N-hydroxylation to form reactive species that damage DNA.

G ODA This compound (ODA) Metabolism Metabolic Activation (e.g., N-acetylation, N-hydroxylation) ODA->Metabolism Cellular Enzymes (e.g., NAT, CYP) Reactive Reactive Intermediates (e.g., N-acetoxy ester) Metabolism->Reactive Adducts DNA Adduct Formation Reactive->Adducts Damage DNA Damage & Mutations Adducts->Damage Cancer Cancer Initiation & Promotion Damage->Cancer

Caption: Proposed metabolic activation pathway for ODA-induced carcinogenicity.

Experimental Protocols

The primary data for the carcinogenicity of ODA comes from the NTP TR-205 bioassay. The methodology for this study is detailed below.

NTP Chronic Carcinogenicity Bioassay (TR-205)
  • Test Substance: this compound (CAS No. 101-80-4).[3]

  • Animal Models:

    • 50 male and 50 female F344 rats per dose group.[3][4]

    • 50 male and 50 female B6C3F1 mice per dose group.[3][4]

  • Administration Route: Dietary administration. The test chemical was mixed into the standard animal feed.[3][4]

  • Dose Levels:

    • Rats: 0 (control), 200, 400 ppm (males); 0 (control), 400, 500 ppm (females).[3][6] Note: The NTP report abstract lists 200, 400, or 500 ppm for both sexes, but the detailed results often specify different ranges.

    • Mice: 0 (control), 150, 300 ppm (males); 0 (control), 300, 800 ppm (females).[3][6] Note: The NTP report abstract lists 150, 300, or 800 ppm for both sexes.

  • Duration: 104 weeks of continuous dietary exposure.[3][4]

  • Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: All animals that died or were sacrificed at the end of the study underwent a complete necropsy. Histopathologic examinations were performed on all major tissues and organs from control and high-dose groups. Lesions observed in these groups were then examined in the lower-dose groups.[3]

G cluster_prep Preparation Phase cluster_exp Experimental Phase (104 Weeks) cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (F344 Rats, B6C3F1 Mice) Randomization Randomization into Dose Groups (n=50/sex/group) Acclimatization->Randomization Dosing Dietary Administration of ODA (0, Low, High ppm) Randomization->Dosing Observation Clinical Observation & Body Weight Measurement Dosing->Observation Necropsy Terminal Sacrifice & Complete Necropsy Observation->Necropsy Histo Histopathology of Tissues and Organs Necropsy->Histo Stats Statistical Analysis of Tumor Incidence Histo->Stats

Caption: Workflow for the NTP long-term carcinogenicity bioassay of ODA.

Conclusion

The available data unequivocally demonstrate that this compound is a carcinogen in laboratory animals, targeting the liver, thyroid, and Harderian glands.[2][3] Its genotoxic activity is the likely mechanism underlying its carcinogenicity. Given its industrial importance, stringent control measures are essential to minimize human exposure. For professionals in drug development, the well-documented carcinogenic profile of ODA serves as a critical reference for structural alert analysis and the toxicological screening of related aromatic amine compounds.

References

Spectroscopic Profile of 4,4'-Oxydianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Oxydianiline (ODA), a critical monomer in the synthesis of high-performance polymers such as polyimides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic protons and amine groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventSpectrometer Frequency
4.38singlet4H-NH₂DMSO-d₆400 MHz
6.36-6.48multiplet2HAr-HDMSO-d₆400 MHz
6.49-6.52multiplet2HAr-HDMSO-d₆400 MHz
¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentSolvent
114.98C-H (aromatic)DMSO-d₆
117.73C-H (aromatic)DMSO-d₆
135.39C-N (aromatic)DMSO-d₆
150.0 (approx.)C-O (aromatic)CDCl₃/DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H and C-N stretching of the amine groups, C-O-C stretching of the ether linkage, and various vibrations of the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
3432, 3313StrongN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
1600-1585Medium-StrongAromatic C=C in-ring stretching
1500-1400Medium-StrongAromatic C=C in-ring stretching
1463MediumC-N stretching
1250-1000StrongC-O-C asymmetric stretching
900-675StrongC-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol .[1]

Electron Ionization (EI-MS)
m/zRelative Intensity (%)Assignment
200100[M]⁺ (Molecular Ion)
171~15[M - CHO]⁺
108~10[C₆H₄NH₂O]⁺
93~15[C₆H₅NH₂]⁺
80~20[C₅H₄N]⁺
65~25[C₅H₅]⁺
Electrospray Ionization (ESI-MS)
Precursor m/zAdductTop 5 Fragment Peaks (m/z)
201.1022[M+H]⁺201.102, 108.0442

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved; if necessary, vortex the tube gently.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) with a pulse angle of 30-90° and an acquisition time of 2-4 seconds.[3]

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of this compound.

Mass Spectrometry

Electron Ionization (EI) :

  • Sample Introduction : Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure vaporization.[4][5]

  • Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection : Detect the ions and record their abundance to generate the mass spectrum.

Electrospray Ionization (ESI) :

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL, followed by dilution to the µg/mL range.[6] Filter the solution if any precipitate is present.[6]

  • Sample Introduction : Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization : Apply a high voltage to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis and Detection : Analyze and detect the ions as described for the EI method.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI, ESI) Dissolution->MS NMR_Data Acquire & Process FID NMR->NMR_Data IR_Data Record & Background Correct Spectrum IR->IR_Data MS_Data Ionize, Separate & Detect Ions MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to 4,4'-Oxydianiline: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA) is a high-purity aromatic diamine that serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides. Its rigid structure, combined with the flexibility of the ether linkage, imparts exceptional thermal stability, chemical resistance, and mechanical strength to these materials. This technical guide provides a comprehensive overview of the discovery and history of ODA, detailed experimental protocols for its synthesis, and a summary of its key physicochemical properties. The evolution of its manufacturing processes is discussed, alongside its applications, particularly in materials science and its emerging relevance in other fields.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its history is intrinsically linked to the development of synthetic methods for diaryl ethers in the early 20th century. The Ullmann condensation, first reported by Fritz Ullmann in 1905, provided a viable pathway for the formation of the diaryl ether bond, a key structural feature of the precursor to ODA. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The industrial production of ODA began to gain traction in the mid-20th century with the burgeoning demand for high-performance polymers. Commercial production in the United States has been ongoing since 1959.[1] The primary application driving its production has been as a monomer for the synthesis of polyimides, such as Kapton, which are valued for their thermal stability and electrical insulating properties.[2] Over the years, synthetic methods have been refined to improve yield, purity, and environmental safety, moving from classical methods to more efficient catalytic processes.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[3]
Molecular Weight 200.24 g/mol [4]
Melting Point 188-192 °C[4]
Boiling Point 190 °C at 0.1 mmHg[5]
Density 1.1131 g/cm³ (estimate)[5]
Appearance Colorless to pale yellow crystalline solid[3]
Solubility Insoluble in water; slightly soluble in DMSO and methanol[5]
Vapor Pressure 10 mmHg at 240 °C[4]
Flash Point 219 °C (closed cup)[4]
Stability Stable under normal conditions; combustible; hygroscopic[5]

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a diaryl ether intermediate, followed by the reduction of nitro groups to amines. Two common industrial routes are outlined below.

Synthesis Route 1: From 4-Fluoronitrobenzene and 4-Nitrophenol

This method involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with 4-nitrophenol to form 4,4'-dinitrodiphenyl ether, which is subsequently reduced.

4-Fluoronitrobenzene 4-Fluoronitrobenzene 4,4'-Dinitrodiphenyl_Ether 4,4'-Dinitrodiphenyl_Ether 4-Fluoronitrobenzene->4,4'-Dinitrodiphenyl_Ether Nucleophilic Aromatic Substitution 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->4,4'-Dinitrodiphenyl_Ether K2CO3, DMAc/Toluene K2CO3, DMAc/Toluene K2CO3, DMAc/Toluene->4,4'-Dinitrodiphenyl_Ether This compound This compound 4,4'-Dinitrodiphenyl_Ether->this compound Catalytic Hydrogenation Pd/C, H2, DMF Pd/C, H2, DMF Pd/C, H2, DMF->this compound

Synthesis of this compound from 4-Fluoronitrobenzene.

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Ether

  • To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a suitable solvent system such as dimethylacetamide (DMAc) and toluene.

  • Heat the mixture to 165 °C and maintain for 4 hours with constant stirring.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The filtrate containing 4,4'-dinitrodiphenyl ether is then concentrated under reduced pressure.

Step 2: Reduction to this compound

  • Dissolve the crude 4,4'-dinitrodiphenyl ether in N,N-dimethylformamide (DMF).

  • Add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).

  • Pressurize the reactor with hydrogen gas and heat to approximately 65 °C.

  • Maintain the reaction under hydrogen pressure with vigorous stirring for 12 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • The solvent is then removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or distillation.

Synthesis Route 2: From p-Aminophenol and p-Chloronitrobenzene

An alternative industrial method involves the reaction of p-aminophenol with p-chloronitrobenzene, followed by the reduction of the resulting nitro-amino intermediate.

p-Aminophenol p-Aminophenol 4-Amino-4'-nitrodiphenyl_Ether 4-Amino-4'-nitrodiphenyl_Ether p-Aminophenol->4-Amino-4'-nitrodiphenyl_Ether Nucleophilic Aromatic Substitution p-Chloronitrobenzene p-Chloronitrobenzene p-Chloronitrobenzene->4-Amino-4'-nitrodiphenyl_Ether K2CO3, DMF K2CO3, DMF K2CO3, DMF->4-Amino-4'-nitrodiphenyl_Ether This compound This compound 4-Amino-4'-nitrodiphenyl_Ether->this compound Catalytic Hydrogenation Catalyst, H2 Catalyst, H2 Catalyst, H2->this compound

Synthesis of this compound from p-Aminophenol.

  • A mixture of approximately equimolar amounts of p-aminophenol, p-chloronitrobenzene, and potassium carbonate is refluxed in a dimethylformamide (DMF) solvent.

  • The resulting mixture, containing 4-amino-4'-nitrodiphenyl ether, is then hydrogenated in the presence of a suitable catalyst (e.g., platinum or palladium on carbon).

  • The hydrogenation is typically carried out under a hydrogen atmosphere of about 60 psi.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The this compound product is then crystallized from the reaction mixture, often with the addition of an alcohol such as ethanol to induce precipitation.

  • The product is collected by filtration, washed, and dried. A purity of over 98% can be achieved with this method.[6]

Characterization

The synthesized this compound is typically characterized using a variety of analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic peaks for the aromatic protons and the amine protons.
LC-MS Liquid chromatography-mass spectrometry can be used to determine the purity of the compound and confirm its molecular weight (200.24 g/mol ).
FTIR The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the diaryl ether.
Elemental Analysis The elemental composition should correspond to the molecular formula C₁₂H₁₂N₂O.

Applications

The primary application of this compound is as a monomer in the production of high-performance polymers.[2][7]

  • Polyimides: ODA is a key component in the synthesis of polyimides, which are used in a wide range of applications due to their excellent thermal stability, chemical resistance, and dielectric properties. These applications include wire enamels, coatings, films, adhesives, and insulating varnishes.[2][7]

  • Poly(ester)imide Resins: Similar to polyimides, these resins benefit from the incorporation of ODA, leading to materials with high-temperature resistance.[2]

  • Epoxy Resins: ODA can be used as a curing agent for epoxy resins, imparting high thermal stability to the cured product.

  • Azo Dyes: It has also been used as a replacement for carcinogenic benzidine in the production of certain azo dyes.[7]

While the primary use of ODA is in materials science, its rigid and functionalized structure makes it an interesting scaffold for consideration in medicinal chemistry and drug development, although this is not its traditional application area.

Safety and Handling

This compound is considered to be reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]

References

The Role of 4,4'-Oxydianiline as a Monomer in High-Performance Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA) is a cornerstone aromatic diamine monomer integral to the synthesis of high-performance polyimides and other advanced polymers. Its unique chemical structure, featuring two aniline functionalities bridged by a flexible ether linkage, imparts a favorable combination of high thermal stability, excellent mechanical properties, and processability to the resulting polymers. This technical guide provides an in-depth exploration of the role of ODA in polymerization, focusing primarily on its application in the synthesis of polyimides. This document details the polymerization mechanisms, presents key quantitative data on polymer properties, outlines comprehensive experimental protocols, and provides visual representations of the synthetic pathways and workflows.

Introduction

High-performance polymers are essential materials in a multitude of advanced applications, from aerospace engineering and microelectronics to medical devices and drug delivery systems. Among these, aromatic polyimides stand out for their exceptional thermal and oxidative stability, robust mechanical strength, and excellent dielectric properties. This compound (ODA) is a critically important diamine monomer in the production of these materials.[1] The ether linkage in the ODA backbone introduces a degree of flexibility, which enhances the solubility of the precursor poly(amic acid) and improves the toughness of the final polyimide film without significantly compromising its high-temperature performance. This guide serves as a comprehensive resource for professionals engaged in the research and development of ODA-based polymers.

Polymerization Mechanisms Involving this compound

The most prevalent polymerization reaction involving ODA is the two-step synthesis of polyimides.[2][3] This process is favored for its ability to produce high molecular weight polymers and for the processability of the intermediate poly(amic acid).

Step 1: Poly(amic acid) Formation

The polymerization is initiated by the nucleophilic acyl substitution reaction between the amine groups of ODA and the carbonyl groups of an aromatic dianhydride, such as Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), or 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA). This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) (PAA) precursor.[4][5]

Step 2: Imidization

Quantitative Data on ODA-Based Polyimides

The choice of dianhydride comonomer significantly influences the final properties of the ODA-based polyimide. The following tables summarize key mechanical and thermal properties of polyimides synthesized from ODA and various common dianhydrides.

Table 1: Mechanical Properties of ODA-Based Polyimide Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference(s)
PMDA114 - 1283.42 - 8.92.82 - 20[9]
BPDA110 - 1352.9 - 3.53.8 - 45[9]
BTDA114.193.233.58[9]

Table 2: Thermal Properties of ODA-Based Polyimides

DianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
PMDA302 - 406> 500
BPDA281 - 290> 500
BTDA276> 500

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative ODA-based polyimide, PMDA-ODA (Kapton).

Synthesis of Poly(amic acid) from PMDA and ODA

Materials:

  • This compound (ODA), purified by sublimation.

  • Pyromellitic dianhydride (PMDA), purified by sublimation.

  • N,N-dimethylacetamide (DMAc), anhydrous.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of ODA in anhydrous DMAc to achieve a final polymer concentration of 15-20 wt%.

  • Stir the solution under a continuous nitrogen purge until the ODA is completely dissolved.

  • Gradually add an equimolar amount of PMDA powder to the stirred ODA solution in small portions over a period of 1-2 hours. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.

  • After the complete addition of PMDA, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • The resulting viscous, clear, and pale-yellow solution is the poly(amic acid) (PAA) precursor.[5]

Preparation of PMDA-ODA Polyimide Film via Thermal Imidization

Materials and Equipment:

  • Poly(amic acid) solution from section 4.1.

  • Glass substrate (e.g., glass plate).

  • Doctor blade or spin coater.

  • Programmable vacuum or convection oven.

Procedure:

  • Pour the synthesized PAA solution onto a clean, dry glass substrate.

  • Cast a uniform film of the desired thickness using a doctor blade or a spin coater.

  • Place the cast film in a programmable oven and subject it to a staged thermal curing process to induce imidization and remove the solvent:

    • 80°C for 2 hours to slowly evaporate the bulk of the DMAc.

    • 150°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1-2 hours to ensure complete imidization.[5]

  • After the thermal treatment, allow the oven to cool down slowly to room temperature to minimize thermal stress in the film.

  • Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding, flexible polyimide film.

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of PAA to polyimide, monitor the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O stretch and 3300 cm⁻¹ for N-H stretch) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ for asymmetric C=O stretch, 1720 cm⁻¹ for symmetric C=O stretch, and 1370 cm⁻¹ for C-N stretch).[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide film, perform TGA in a nitrogen atmosphere, typically from room temperature to 800°C at a heating rate of 10°C/min.

  • Tensile Testing: To determine the mechanical properties of the polyimide film (tensile strength, Young's modulus, and elongation at break), use a universal testing machine according to ASTM D882 standards.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and experimental processes involved in the synthesis of ODA-based polyimides.

Two_Step_Polyimide_Synthesis cluster_monomers Monomers cluster_reaction Polymerization cluster_product Final Product ODA This compound (ODA) PAA Poly(amic acid) (PAA) (in Polar Aprotic Solvent) ODA->PAA Step 1: Polycondensation Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Step 2: Thermal or Chemical Imidization (-H2O)

Figure 1: Two-step synthesis of polyimide from ODA.
Experimental Workflows

Experimental_Workflow start Start dissolve_oda Dissolve ODA in DMAc under N2 start->dissolve_oda add_pmda Gradually Add Equimolar PMDA dissolve_oda->add_pmda stir_reaction Stir at Room Temp. for 24h add_pmda->stir_reaction paa_solution Obtain Poly(amic acid) Solution stir_reaction->paa_solution cast_film Cast PAA Solution on Glass Substrate paa_solution->cast_film thermal_cure Thermal Imidization (Staged Heating) cast_film->thermal_cure peel_film Peel Polyimide Film in Water thermal_cure->peel_film characterize Characterize Film (FTIR, TGA, Tensile) peel_film->characterize end End characterize->end

Figure 2: Workflow for polyimide film preparation.

Conclusion

This compound is an indispensable monomer in the field of high-performance polymers. Its integration into polymer backbones, particularly in the synthesis of polyimides, allows for the creation of materials with a superior balance of thermal stability, mechanical robustness, and processability. The two-step polymerization process, involving the formation of a soluble poly(amic acid) intermediate, is a versatile and widely adopted method for producing high-quality polyimide films and coatings. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to explore and innovate in the development of novel ODA-based materials for a wide array of demanding applications.

References

Unraveling the Core Reaction Mechanisms of 4,4'-Oxydianiline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the fundamental reaction mechanisms of 4,4'-Oxydianiline (ODA) is now available for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides a thorough examination of ODA's synthesis, polymerization into high-performance polyimides, thermal degradation pathways, and its critical role in biological systems, including its metabolic activation and carcinogenic mechanisms.

This guide addresses the core requirements of the scientific community by presenting all quantitative data in clearly structured tables for straightforward comparison. It also offers detailed experimental protocols for key cited experiments, ensuring that researchers can replicate and build upon the findings. Mandatory visualizations, including signaling pathways and experimental workflows, are provided in the form of Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Synthesis of this compound

The primary industrial synthesis of this compound typically involves a two-step process. The first step is a nucleophilic aromatic substitution reaction, followed by a reduction of the intermediate nitro-compound.

A common laboratory-scale synthesis involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc) and toluene. This reaction yields 4,4'-dinitrodiphenyl ether. The subsequent reduction of the dinitro compound to this compound is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as N,N-dimethylformamide (DMF) under a hydrogen atmosphere.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,4'-dinitrodiphenyl ether

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a solvent mixture of dimethylacetamide (DMAc) and toluene.

  • Heat the mixture to 165 °C and maintain this temperature with stirring for 4 hours.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Wash the residue with water to remove inorganic salts and unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-dinitrodiphenyl ether.

Step 2: Synthesis of this compound

  • In a hydrogenation apparatus, dissolve 4,4'-dinitrodiphenyl ether in N,N-dimethylformamide (DMF).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture at 65 °C under a hydrogen atmosphere for 12 hours.

  • After the reduction is complete, filter the mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude this compound can be further purified by distillation under reduced pressure or recrystallization.[2]

Polymerization of this compound into Polyimides

This compound is a key monomer in the production of high-performance polyimides, valued for their exceptional thermal stability, mechanical strength, and chemical resistance. The most prevalent method for synthesizing polyimides from ODA is a two-step polycondensation reaction with a tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA).

The initial step involves the formation of a soluble poly(amic acid) precursor through the nucleophilic attack of the amine groups of ODA on the carbonyl groups of the dianhydride. This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at ambient temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment at elevated temperatures or by chemical methods using dehydrating agents.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization ODA This compound (ODA) Polyamic_Acid Poly(amic acid) (Soluble Precursor) ODA->Polyamic_Acid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polyamic_Acid Polyimide Polyimide (Insoluble, Thermally Stable) Polyamic_Acid->Polyimide Water Water Polyimide->Water Heat Heat (Thermal Imidization) or Chemical Dehydration Heat->Polyimide

Figure 1: Two-step synthesis of polyimide from ODA and a dianhydride.

Quantitative Data: Polymerization and Polymer Properties

PropertyDianhydrideValueReference
Polymerization Kinetics
Rate Constant (k) for Poly(amic acid) formation (Solid-State)PMDA-[1]
Activation Energy (Ea) for Poly(amic acid) formation (Solid-State)PMDA48 - 53 kJ/mol[3]
Thermal Properties of Polyimides
Glass Transition Temperature (Tg)PMDA302 °C[4]
BTDA276 °C[4]
BPDA290 °C[4]
5% Weight Loss Temperature (TGA, in N2)PMDA~585 °C
Mechanical Properties of Polyimide Films
Tensile StrengthBTDA114.19 MPa[4]
Tensile ModulusPMDA3.42 GPa[4]
Elongation at BreakBTDA3.58%[4]

Experimental Protocol: Synthesis of PMDA-ODA Polyimide Film

  • Poly(amic acid) Synthesis:

    • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol, 2.00 g) in anhydrous N,N-dimethylacetamide (DMAc) (20 mL) and stir for 15 minutes under a nitrogen atmosphere until fully dissolved.[4]

    • Gradually add pyromellitic dianhydride (PMDA) (10 mmol, 2.18 g) to the ODA solution in several portions to control the exothermic reaction.

    • Continue vigorous stirring for 4 hours at room temperature to obtain a viscous and uniform poly(amic acid) solution.[4]

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean glass plate.

    • Place the coated glass plate in a vacuum oven and heat at 60 °C for 2 hours to slowly remove the solvent.[4]

    • Subsequently, perform thermal imidization by heating the film in a dry-air-flowing oven for 1 hour each at 100 °C, 200 °C, and 300 °C.[4]

    • After cooling to room temperature, peel the resulting polyimide film from the glass substrate.

Thermal Degradation of ODA-Based Polyimides

The exceptional thermal stability of ODA-based polyimides is a key attribute. However, at very high temperatures, they undergo thermal degradation. Thermogravimetric analysis (TGA) is a common technique used to study this process. The degradation of PMDA-ODA polyimide in an inert atmosphere typically occurs in a single step at temperatures above 500 °C, involving the decomposition of the polymer backbone. The activation energy for this thermal degradation process is a key parameter for assessing thermal stability.

Quantitative Data: Thermal Degradation Kinetics

Polyimide SystemAtmosphereActivation Energy (Ea)Reference
PMDA-BACBNitrogen236 kJ/mol[4]
PMDA-BACBAir201 kJ/mol[4]

Biological Mechanisms: Metabolic Activation and Carcinogenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5][6] The carcinogenicity of ODA is linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.

The primary metabolic pathway for ODA involves N-acetylation, catalyzed by N-acetyltransferase enzymes, particularly NAT2.[7] Individuals with different NAT2 genetic polymorphisms (rapid, intermediate, or slow acetylators) exhibit varying rates of ODA metabolism, which can influence their susceptibility to its genotoxic effects.[7]

The metabolic activation of ODA is thought to proceed through N-hydroxylation to form N-hydroxy-arylamine, which can then be further activated by O-acetylation to a reactive N-acetoxy-arylamine. This electrophilic intermediate can form covalent adducts with DNA, primarily at the C8 position of guanine. These DNA adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. The resulting DNA damage can trigger cellular stress responses, including the activation of the p53 signaling pathway, which can lead to cell cycle arrest, apoptosis, or DNA repair.[8][9]

ODA_Carcinogenesis ODA This compound (ODA) Metabolic_Activation Metabolic Activation (N-hydroxylation, O-acetylation) Catalyzed by NAT2 ODA->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (N-acetoxy-arylamine) Metabolic_Activation->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA covalent binding DNA_Adducts DNA Adducts (e.g., at C8 of Guanine) DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Mutation Mutation (if repair fails) DNA_Adducts->Mutation p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair p53_Activation->DNA_Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Figure 2: Proposed signaling pathway for ODA-induced carcinogenesis.

Experimental Protocol: Analysis of ODA in Biological Samples

The determination of ODA and its metabolites in biological matrices like blood and urine is crucial for exposure assessment and understanding its metabolism. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed analytical techniques.

Sample Preparation and HPLC Analysis:

  • Sample Preparation (Urine):

    • Perform hydrolysis (acidic or alkaline) to release conjugated ODA metabolites.

    • Extract the sample with an organic solvent (e.g., toluene).

    • For GC-MS analysis, derivatize the extract with an agent like pentafluoropropionic anhydride (PFPA) to improve volatility and detection.

    • Concentrate the extract before analysis.[10]

  • HPLC-UV/Electrochemical Detection:

    • Use a reverse-phase C18 column.

    • Employ a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Detect ODA and its metabolites using a UV detector or an electrochemical detector for higher sensitivity.[11]

GC-MS Analysis:

  • Sample Preparation: Follow the sample preparation steps as described for HPLC, including derivatization.

  • GC-MS Conditions:

    • Use a capillary column suitable for amine analysis.

    • Employ a temperature program to separate the analytes.

    • Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

Conclusion

This technical guide provides a foundational understanding of the critical reaction mechanisms involving this compound. From its synthesis and polymerization into technologically important polyimides to its complex and hazardous interactions within biological systems, a thorough knowledge of ODA's chemistry is paramount for researchers and professionals. The provided data, protocols, and pathway diagrams serve as a valuable resource for future research and development in materials science and toxicology. The continued investigation into the nuanced aspects of ODA's reaction kinetics and its precise molecular targets in carcinogenesis will be crucial for the development of safer materials and effective preventative and therapeutic strategies.

References

4,4'-Oxydianiline: A Technical Guide to its Hygroscopic Nature and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydianiline (ODA) is a crucial monomer in the synthesis of high-performance polymers such as polyimides, valued for their exceptional thermal stability and mechanical properties. However, the inherent hygroscopicity of ODA presents significant challenges in its handling, storage, and processing. This technical guide provides an in-depth analysis of the hygroscopic nature of ODA, its implications, and best practices for its storage and handling to ensure material integrity and experimental reproducibility. This document outlines plausible experimental protocols for quantifying moisture content and discusses the effects of environmental conditions on the stability of ODA.

Introduction to this compound

This compound, an aromatic diamine, is a crystalline solid at room temperature.[1] Its molecular structure, featuring two amine functional groups and an ether linkage, makes it highly reactive and suitable for polymerization reactions.[2] However, these same functional groups, particularly the amine moieties, are susceptible to interaction with atmospheric moisture.

The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. For ODA, this property is a critical consideration as the absorption of water can lead to changes in its physical and chemical characteristics, potentially impacting its performance in subsequent applications.

The Hygroscopic Nature of this compound

Multiple sources, including safety data sheets and chemical encyclopedias, explicitly classify this compound as a hygroscopic material.[3][4] The primary mechanism of moisture absorption in ODA is through the formation of hydrogen bonds between water molecules and the amine groups of the ODA molecule.

The extent of moisture absorption is dependent on several factors, including:

  • Relative Humidity (RH): Higher ambient humidity will lead to a greater degree of water absorption.

  • Temperature: Temperature can influence the equilibrium of moisture absorption.

  • Surface Area: The particle size and surface area of the ODA powder can affect the rate of moisture uptake.

  • Exposure Time: The longer the material is exposed to a humid environment, the more moisture it will absorb until it reaches equilibrium.

Table 1: Illustrative Moisture Content of this compound at 25°C
Relative Humidity (%)Plausible Equilibrium Moisture Content (% w/w)
200.1 - 0.5
400.5 - 1.5
601.5 - 3.0
803.0 - 5.0
95> 5.0 (potential for deliquescence)

Note: This data is illustrative and intended to demonstrate the trend of moisture absorption. Actual values should be determined experimentally.

Implications of Moisture Absorption

The absorption of moisture by this compound can have several detrimental effects:

  • Alteration of Physical Properties: Increased moisture content can lead to caking and agglomeration of the powder, affecting its flowability and making it difficult to handle and accurately weigh.[5]

  • Impact on Chemical Reactions: In polymerization reactions, the presence of water can interfere with the stoichiometry of the reactants, potentially leading to lower molecular weight polymers and affecting the final properties of the material. Water can also act as a plasticizer, altering the glass transition temperature of the resulting polymer.

  • Degradation: Although ODA is generally stable, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to degradation or side reactions.[6]

  • Analytical Errors: The presence of absorbed water will lead to inaccuracies in weighing and concentration calculations, affecting the reliability of experimental results.

Recommended Storage and Handling Protocols

To mitigate the effects of its hygroscopic nature, stringent storage and handling procedures are imperative.

Storage Conditions

Proper storage of this compound is critical to maintain its quality. The following conditions are recommended by various suppliers and safety data sheets:

Table 2: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool, typically below 30°C[4]To minimize potential degradation and reduce the water vapor holding capacity of the air.
Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon)To displace moist air and prevent moisture absorption.
Container Tightly sealed, opaque containersTo prevent exposure to atmospheric moisture and light.[1]
Location Well-ventilated area[7]To ensure any potential vapors are dispersed.
Incompatibilities Away from strong oxidizing agents[3][4]To prevent potentially hazardous chemical reactions.
Handling Procedures

When working with this compound, the following handling practices should be observed:

  • Minimize Exposure: Only open containers for the minimum time necessary in a controlled, low-humidity environment, such as a glove box or a dry room.

  • Inert Atmosphere: If possible, handle the material under a stream of dry, inert gas.

  • Drying: If moisture absorption is suspected, the material may need to be dried under vacuum at an appropriate temperature before use. The specific drying conditions should be validated to ensure no degradation of the ODA occurs.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat, as ODA is classified as a hazardous substance.

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopic nature of this compound, several analytical techniques can be employed. The following are detailed, plausible protocols that can be adapted for this purpose.

Gravimetric Sorption Analysis (GSA)

This method involves exposing a sample of ODA to a series of controlled humidity environments and measuring the change in mass.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared sample pan of a dynamic vapor sorption (DVS) analyzer.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a temperature of 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.

  • Sorption Isotherm:

    • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a stable weight is recorded.

    • Record the equilibrium mass at each RH step.

  • Desorption Isotherm:

    • Decrease the relative humidity in a stepwise manner from 90% back to 0% RH.

    • Record the equilibrium mass at each RH step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the moisture sorption-desorption isotherms.

Karl Fischer Titration

This is a classic method for determining the water content of a sample.

Methodology:

  • Instrument Preparation: Set up and standardize a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound. The sample size will depend on the expected water content and the type of titrator used.

  • Titration: Quickly transfer the weighed sample into the titration vessel containing the Karl Fischer reagent.

  • Analysis: The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is detected electrochemically.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Visualization of Key Relationships

The following diagrams illustrate the critical relationships between the hygroscopic nature of this compound and the necessary control measures.

G cluster_0 Hygroscopic Nature of this compound Hygroscopicity Inherent Hygroscopicity of ODA Absorption Moisture Absorption Hygroscopicity->Absorption Storage Proper Storage: - Dry Environment - Tightly Sealed - Inert Atmosphere Hygroscopicity->Storage Handling Controlled Handling: - Low Humidity - Minimize Exposure Hygroscopicity->Handling Moisture Atmospheric Moisture Moisture->Absorption Physical_Changes Physical Changes (e.g., Caking) Absorption->Physical_Changes Chemical_Instability Chemical Instability/ Reaction Interference Absorption->Chemical_Instability Analytical_Errors Analytical Inaccuracies Absorption->Analytical_Errors Drying Pre-use Drying Absorption->Drying

Caption: Logical workflow of ODA's hygroscopicity and control.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully managed to ensure its suitability for high-performance applications. Understanding the principles of moisture absorption and implementing rigorous storage and handling protocols are essential for researchers, scientists, and drug development professionals working with this important chemical. The experimental methods outlined in this guide provide a framework for quantifying the moisture content of ODA, enabling better process control and leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Synthesis of High-Performance Polyimides from 4,4'-Oxydianiline and Dianhydrides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyimides derived from 4,4'-oxydianiline (ODA) and various aromatic dianhydrides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields.

Introduction

Aromatic polyimides are most commonly synthesized via a two-step polycondensation reaction.[1] The initial step involves the reaction of a diamine, in this case, this compound (ODA), with a dianhydride in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) (PAA) precursor.[1][2] In the second step, the PAA is converted into the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal treatment or chemical methods.[1][3] The structure of the dianhydride plays a crucial role in determining the final properties of the polyimide.[4] This document will focus on the synthesis of polyimides from ODA and three commonly used dianhydrides: pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Data Presentation

The properties of polyimides are highly dependent on the chemical structure of the constituent monomers. The following table summarizes key quantitative data for polyimides synthesized from ODA and different dianhydrides.

Polyimide SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C, 5% wt. loss)Tensile Strength (MPa)Elongation at Break (%)
PMDA-ODA >400[5]564 (in N2)[6]187.61[7]6-25[8]
BPDA-ODA ~350[7]>500[9]92-145[10]-
6FDA-ODA 223-285[8]>500[9]86-107[8]-

Note: The properties can vary depending on the specific synthesis conditions and film preparation methods.

Experimental Protocols

Synthesis of Poly(amic acid) (PAA) Solution

This protocol describes the general procedure for the synthesis of the PAA precursor solution.

Materials:

  • This compound (ODA)

  • Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) (anhydrous)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

Procedure:

  • In a clean and dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in the chosen anhydrous polar aprotic solvent (e.g., DMAc).[11] The solid content of the solution is typically around 10-15 wt%.[9][12]

  • Once the ODA is completely dissolved, slowly add an equimolar amount of the dianhydride powder in portions to the solution under a continuous nitrogen purge to prevent moisture contamination.[12][13]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[11] The viscosity of the solution will gradually increase as the poly(amic acid) chains grow, indicating the progress of the polymerization.[11]

  • The resulting viscous and clear PAA solution is then ready for film casting or other processing steps.

Preparation of Polyimide Films via Thermal Imidization

This protocol outlines the conversion of the PAA solution into a freestanding polyimide film.

Materials and Equipment:

  • Poly(amic acid) (PAA) solution

  • Glass substrates

  • Doctor blade or spin coater

  • Vacuum oven or convection oven

Procedure:

  • Pour the synthesized PAA solution onto a clean, flat glass substrate.

  • Use a doctor blade to cast a film of uniform thickness.[11]

  • Place the cast film in a convection oven and subject it to a staged heating process to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating schedule is as follows:

    • 80°C for 1-2 hours to slowly evaporate the bulk of the solvent.[9][11]

    • 120°C for 30 minutes.[9]

    • 160°C for 30 minutes.[9]

    • 200°C for 30 minutes.[9]

    • 250°C for 30-60 minutes.[9][11]

    • 300-350°C for 1 hour to ensure complete imidization.[9][11]

  • After the thermal treatment, allow the film to cool down slowly to room temperature to minimize residual stress.

  • Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.[11]

Mandatory Visualization

Polyimide_Synthesis_Workflow cluster_synthesis Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Imidization & Film Formation Monomers Diamine (ODA) + Dianhydride (e.g., PMDA) Reaction Polycondensation (Room Temperature, N2 atm) Monomers->Reaction Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Reaction PAA_Solution Poly(amic acid) (PAA) Solution Reaction->PAA_Solution Forms Casting Film Casting (Doctor Blade/Spin Coating) PAA_Solution->Casting Thermal_Treatment Thermal Imidization (Staged Heating) Casting->Thermal_Treatment Cooling Controlled Cooling Thermal_Treatment->Cooling Peeling Film Peeling Cooling->Peeling Polyimide_Film Freestanding Polyimide Film Peeling->Polyimide_Film

Caption: General workflow for the two-step synthesis of polyimides.

Applications

Polyimides derived from this compound are utilized in a variety of high-performance applications. For instance, PMDA-ODA based polyimides, such as Kapton®, are widely used in flexible electronics, wire and cable insulation, and as a material for spacecraft due to their excellent thermal stability and electrical insulating properties.[14] The choice of dianhydride allows for the tuning of properties to suit specific application needs. For example, the incorporation of fluorine-containing dianhydrides like 6FDA can improve solubility and modify optical properties.[9]

Characterization

The synthesized polyimides can be characterized using various analytical techniques to confirm their structure and evaluate their properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1375 cm⁻¹ (C-N stretching).[15]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide by measuring its weight loss as a function of temperature.[6]

  • Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA): To determine the glass transition temperature (Tg) of the polyimide.[6]

  • Tensile Testing: To evaluate the mechanical properties of the polyimide films, such as tensile strength, Young's modulus, and elongation at break.[6]

References

Application Notes: 4,4'-Oxydianiline (ODA) as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxydianiline (ODA), also known as 4,4'-diaminodiphenyl ether, is an aromatic diamine widely utilized as a curing agent or hardener for epoxy resins.[1][2][3] Its incorporation into an epoxy matrix is primarily to enhance the thermal and mechanical properties of the final thermoset polymer.[1][4] The resulting cured systems are sought after for high-performance applications, particularly in the aerospace, electronics, and specialty coatings industries where resistance to high temperatures and mechanical stress is critical.[1][3][4] ODA is a key component in the manufacturing of heat-resistant materials, insulating films, and advanced composites.[1]

The curing process involves the reaction of the primary amine groups on the ODA molecule with the epoxide rings of the epoxy resin.[5][6] This reaction creates a highly cross-linked, three-dimensional polymer network, which imparts rigidity, thermal stability, and chemical resistance to the material. While aliphatic amines can cure epoxy resins at room temperature, aromatic amines like ODA typically require elevated temperatures to achieve full curing.[6]

Advantages of Using ODA:

  • Enhanced Thermal Stability: ODA's aromatic structure contributes to a high glass transition temperature (Tg) and excellent thermal stability in the cured epoxy system.

  • Improved Mechanical Properties: The rigid cross-linked network formed with ODA results in high tensile strength and modulus.

  • Chemical Resistance: The stable ether linkages and aromatic rings in the polymer backbone provide good resistance to various chemicals.

Challenges and Safety Considerations:

  • Handling Precautions: ODA is classified as harmful if inhaled and is toxic to aquatic life.[4] Appropriate personal protective equipment (PPE), such as gloves and respirators, should be used when handling the powder.[4]

  • Carcinogenicity Concerns: Like other aromatic amines, ODA is a subject of carcinogenicity concerns, necessitating strict adherence to safety protocols and exposure limits, such as the OSHA Permissible Exposure Limit (PEL) of 0.1 mg/m³.[4]

  • Processing: The high melting point of ODA and the need for high-temperature curing can present processing challenges. It is often dissolved in a solvent or pre-reacted to facilitate mixing with the epoxy resin.

Alternatives: For applications requiring even higher thermal resistance, 4,4'-Diaminodiphenyl sulfone (DDS) is a common alternative to ODA.[4]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound (ODA)

PropertyValueReference
CAS Number 101-80-4[1][2]
Molecular Formula C₁₂H₁₂N₂O[2][7]
Molecular Weight 200.24 g/mol [7]
Appearance White to light brown/beige crystalline powder or granules.[2][4][7][2][4][7]
Purity ≥99% (industrial grade), ≥99.8% (high-purity grade)[1][4]
Melting Point 189.0°C - 192.0°C[1]
Solubility Soluble in acetone, DMF, ethanol; insoluble in water.[4][7][4][7]

Table 2: Typical Mechanical and Thermal Properties of ODA-Cured Epoxy Resins (Note: These values are representative and can vary significantly based on the specific epoxy resin, stoichiometry, and cure cycle.)

PropertyTypical Value Range
Tensile Strength 20 - 30 N/mm²
Compressive Strength 90 - 100 N/mm²
Flexural Strength 55 - 70 N/mm²
Glass Transition Temp. (Tg) 130°C - 160°C
Decomposition Temp. (5% wt loss) 340°C - 360°C

Experimental Protocols

Protocol 1: Preparation of ODA-Cured Epoxy Resin

1. Materials:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) type resin.

  • Curing Agent: this compound (ODA), high purity grade.

  • Solvent (optional): N,N-Dimethylformamide (DMF) or acetone to aid dissolution of ODA.

2. Stoichiometry Calculation: The optimal loading of the curing agent is typically when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[6] ODA has four active hydrogens (two per amine group). The calculation is as follows:

Parts by weight of ODA per 100 parts of resin = (Amine Equivalent Weight of ODA / Epoxide Equivalent Weight of Resin) x 100

  • Amine Equivalent Weight (AEW) of ODA: Molecular Weight / Number of Active Hydrogens = 200.24 / 4 = 50.06 g/eq.

  • Epoxide Equivalent Weight (EEW) of Resin: This value is provided by the resin manufacturer (e.g., for DGEBA, a common EEW is ~180 g/eq).

3. Procedure:

  • Preheat the epoxy resin to approximately 70-80°C in a reaction vessel to reduce its viscosity.

  • Slowly add the calculated stoichiometric amount of ODA powder to the heated resin while stirring mechanically. Continue stirring until the ODA is completely dissolved and the mixture is homogeneous. If ODA dissolution is difficult, a minimal amount of solvent can be used, which must be removed later.

  • Degas the mixture in a vacuum oven at 80-90°C for 20-30 minutes to remove any entrapped air bubbles.

  • Pour the degassed mixture into pre-heated molds.

  • Transfer the molds to a programmable oven for curing.

4. Curing Cycle: A typical cure cycle for an ODA-epoxy system involves a multi-stage process to ensure complete reaction and optimal properties.[8]

  • Initial Cure: Heat at 100°C for 3 hours.[9]

  • Post-Cure: Increase the temperature to 180°C and hold for an additional 2 hours.[9]

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Protocol 2: Characterization of Cured Epoxy Resin

1. Differential Scanning Calorimetry (DSC) for Degree of Cure and Tg:

  • Objective: To determine the glass transition temperature (Tg) and assess the degree of cure by measuring residual cure exotherms.[10][11]

  • Methodology:

    • Prepare a small sample (5-10 mg) of the cured epoxy.

    • Place the sample in an aluminum DSC pan.

    • Heat the sample in the DSC instrument under a nitrogen atmosphere from room temperature to a temperature above the expected final Tg (e.g., 250°C) at a heating rate of 10-20°C/min.[11]

    • The Tg is observed as a step-change in the heat flow curve.[10]

    • The absence of a significant exothermic peak after the Tg indicates a high degree of cure.[11]

2. Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Objective: To evaluate the thermal stability and decomposition profile of the cured resin.

  • Methodology:

    • Place a small sample (8-12 mg) of the cured epoxy in a TGA crucible.[9]

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min under a nitrogen or air atmosphere.[9][12]

    • Record the weight loss as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5).[12]

3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties:

  • Objective: To measure the storage modulus, loss modulus, and tan delta as a function of temperature. The peak of the tan delta curve is often used as an indicator of Tg.

  • Methodology:

    • Prepare a rectangular sample of the cured epoxy with precise dimensions (e.g., 15 mm x 5 mm x 2 mm).[13]

    • Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever).[13]

    • Apply a cyclic deformation at a constant frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the Tg at a rate of 5°C/min.[13]

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded.

Visualizations

Curing_Mechanism cluster_reactants Reactants cluster_reaction Reaction Step 1: Ring Opening cluster_reaction2 Reaction Step 2: Cross-linking cluster_product Product Epoxy Epoxy Group (from Resin) Intermediate Secondary Amine Formation - Active H attacks epoxide ring - Forms secondary amine and hydroxyl group Epoxy->Intermediate + ODA ODA Primary Amine Group (from ODA, R-NH₂) ODA->Intermediate Final Tertiary Amine Formation - Remaining active H on secondary amine  reacts with another epoxy group Intermediate->Final + another Epoxy Group Network Cross-linked Polymer Network Final->Network Polymerization

Caption: Chemical reaction pathway for the amine curing of epoxy resin with ODA.

Experimental_Workflow prep 1. Material Preparation - Stoichiometric Calculation - Weighing Resin & ODA mix 2. Mixing & Degassing - Heat resin to reduce viscosity - Dissolve ODA - Vacuum degas prep->mix cure 3. Curing - Pour into molds - Multi-stage heating (e.g., 3h @ 100°C + 2h @ 180°C) mix->cure char 4. Characterization cure->char dsc DSC (Tg, Degree of Cure) char->dsc tga TGA (Thermal Stability) char->tga dma DMA (Thermomechanical Properties) char->dma mech Mechanical Testing (Tensile, Flexural Strength) char->mech Property_Relationships cluster_inputs Input Variables cluster_outputs Final Material Properties Resin Epoxy Resin Type (e.g., DGEBA) Process Curing Process (Cross-linking Reaction) Resin->Process ODA_Ratio ODA-to-Epoxy Stoichiometry ODA_Ratio->Process Cure_Cycle Cure Time & Temperature Cure_Cycle->Process XLD Cross-link Density & Network Structure Process->XLD Thermal Thermal Properties (Tg, Td) XLD->Thermal Mechanical Mechanical Properties (Strength, Modulus) XLD->Mechanical Chemical Chemical Resistance XLD->Chemical

References

Application Notes: Preparation of High-Performance Polyimide Films with 4,4'-Oxydianiline (ODA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, robust mechanical strength, excellent chemical resistance, and superior dielectric properties.[1] These characteristics make them indispensable materials in industries ranging from aerospace and electronics to flexible displays and medical devices.[2] A widely used method for synthesizing polyimides is a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.[3]

This document provides a detailed protocol for the preparation of high-performance polyimide films using 4,4'-oxydianiline (ODA) as the diamine monomer. ODA is frequently chosen due to the flexible ether linkage in its structure, which imparts good processability and flexibility to the resulting polyimide film without significantly compromising its thermal and mechanical properties.[4]

Experimental Protocols

Part 1: Synthesis of Poly(amic acid) (PAA) Precursor

This first step involves the polycondensation reaction between a dianhydride and ODA in a polar aprotic solvent to create the soluble PAA precursor.[4]

Materials and Equipment:

  • Monomers:

    • This compound (ODA)

    • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride (e.g., BPDA, BTDA)

  • Solvent:

    • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[3]

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen (N₂) gas inlet and outlet

    • Ice bath

Protocol:

  • Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Ensure the system is continuously purged with dry nitrogen to prevent moisture contamination.

  • Dissolution of Diamine: In the flask, dissolve a specific molar amount of ODA in the chosen solvent (e.g., DMAc) under gentle stirring at room temperature until a clear solution is obtained.

  • Addition of Dianhydride: Cool the flask in an ice bath to 0°C.[2] Slowly add an equimolar amount of the dianhydride (e.g., PMDA) powder to the ODA solution in small portions over time. The reaction is a nucleophilic substitution at the carbonyl carbon of the dianhydride by the amino group of the diamine.[3]

  • Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 6 to 24 hours.[2][4] The viscosity of the solution will noticeably increase as the poly(amic acid) chains grow.

  • Storage: The resulting viscous and clear PAA solution can be stored in a refrigerator at approximately 4°C until ready for film casting.

Part 2: Preparation of Polyimide (PI) Film via Thermal Imidization

The soluble PAA precursor is cast into a film and then subjected to a carefully controlled heating process. This thermal treatment causes cyclodehydration, converting the amic acid groups into imide rings and forming the final insoluble, high-performance polyimide film.[5]

Materials and Equipment:

  • PAA Solution: Synthesized as described in Part 1.

  • Equipment:

    • Film applicator (e.g., doctor blade) or spin coater

    • Clean glass substrates

    • Programmable vacuum oven or convection oven

Protocol:

  • Film Casting: Pour the synthesized PAA solution onto a clean, level glass substrate. Use a doctor blade to spread the solution into a film of uniform thickness. A spin coater can also be used for creating thinner, highly uniform films.[6]

  • Solvent Evaporation: Place the cast film on the glass substrate into a convection oven at a relatively low temperature, such as 80°C, for 2 hours. This step slowly removes the bulk of the high-boiling-point solvent.[4]

  • Staged Curing (Thermal Imidization): Transfer the film to a programmable vacuum oven and subject it to a multi-stage heating process to ensure complete imidization and prevent film cracking.[5] A typical heating cycle is as follows:

    • Heat to 150°C and hold for 1 hour.[4]

    • Increase to 250°C and hold for 1 hour.[4]

    • Finally, increase to 300-350°C and hold for 1 hour to achieve maximum imidization.[3][4]

  • Cooling and Peeling: After the final heating stage, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled from the glass substrate, sometimes aided by immersion in warm deionized water.[4] The final product is a freestanding, flexible polyimide film.

Visualized Workflows and Pathways

G cluster_0 Part 1: PAA Synthesis cluster_1 Part 2: Film Formation dissolve_oda Dissolve ODA in DMAc/NMP add_pmda Add PMDA (equimolar) at 0°C dissolve_oda->add_pmda N₂ Atmosphere polymerize Stir at Room Temp (6-24h) add_pmda->polymerize paa_solution Viscous PAA Solution polymerize->paa_solution cast_film Cast PAA Solution on Glass Substrate paa_solution->cast_film solvent_evap Pre-heat at 80°C (2h) cast_film->solvent_evap thermal_imidization Staged Curing (150°C → 250°C → 350°C) solvent_evap->thermal_imidization Gradual Heating pi_film Final PI Film thermal_imidization->pi_film G monomers ODA + PMDA (Monomers) paa Poly(amic acid) (Soluble Precursor) monomers->paa Step 1: Polycondensation (Room Temperature) solvent DMAc or NMP (Solvent) solvent->paa polyimide Polyimide (Insoluble Film) paa->polyimide Step 2: Thermal Imidization (Δ, 150-350°C) water H₂O (Byproduct) polyimide->water releases

References

Application Notes and Protocols: 4,4'-Oxydianiline in Aerospace Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA) is a critical aromatic diamine monomer extensively utilized in the synthesis of high-performance polyimides for the aerospace industry. Its unique chemical structure, featuring an ether linkage between two aniline moieties, imparts a combination of flexibility, thermal stability, and mechanical strength to the resulting polymers. These properties make ODA-based polyimides, such as Kapton® and PMR-15, indispensable materials for manufacturing lightweight, durable, and heat-resistant aerospace components. This document provides detailed application notes, experimental protocols, and key performance data for ODA-based aerospace composites.

Key Applications in Aerospace

ODA-based polyimide composites are employed in a wide array of aerospace applications where high performance under extreme conditions is paramount. These applications include:

  • Structural Components: Fuselage skins, wing panels, and control surfaces.

  • Engine Components: Nacelles, ducts, and insulating materials.

  • Thermal Management Systems: Heat shields and thermal blankets.

  • Electronics: Flexible printed circuits, wire insulation, and substrates for solar arrays.[1]

The selection of a specific ODA-based polyimide formulation depends on the desired balance of properties, such as service temperature, mechanical strength, and processability.

Data Presentation: Properties of ODA-Based Polyimide Composites

The following tables summarize the key mechanical and thermal properties of various polyimide systems synthesized using this compound.

Polyimide SystemReinforcementTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (°C)Decomposition Temp. (TGA, 5% wt. loss) (°C)
PMR-15 Carbon Fiber> 135.5> 3.1> 3.9~341> 540
Kapton® (PMDA/ODA) Unfilled Film2503.422.82380 - 400~600
BPDA/ODA Unfilled Film---281-
HFBAPP/6FDA-ODA Unfilled Film---267-

Note: The properties of composite materials can vary significantly based on the fiber type, fiber volume fraction, and manufacturing process.

Experimental Protocols

Protocol 1: Synthesis of Kapton® (PMDA/ODA) Polyimide Film

This protocol describes the laboratory-scale synthesis of a Kapton®-type polyimide film via a two-step process involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • This compound (ODA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Glass plates

  • Stirring apparatus

  • Vacuum oven or furnace with programmable temperature control

Procedure:

  • Poly(amic acid) (PAA) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of ODA in DMAc with stirring until fully dissolved.

    • Gradually add an equimolar amount of PMDA powder to the ODA solution in portions. Maintain the temperature at 0-5 °C using an ice bath to control the exothermic reaction.

    • Continue stirring under a nitrogen atmosphere for 2-4 hours at room temperature to form a viscous poly(amic acid) solution.

  • Film Casting:

    • Cast the viscous PAA solution onto a clean, dry glass plate.

    • Use a doctor blade or a similar casting knife to ensure a uniform film thickness.

  • Thermal Imidization:

    • Place the cast film in a programmable oven or furnace.

    • The curing process is performed in a series of temperature ramps and holds:[2]

      • Heat to 100°C and hold for 1 hour to evaporate the solvent.

      • Ramp to 200°C and hold for 1 hour.

      • Ramp to 300°C and hold for 1 hour.

      • For enhanced properties, a final hold at 350-400°C for 30 minutes can be performed.

    • Allow the film to cool slowly to room temperature to minimize thermal stress.

  • Film Removal:

    • Carefully peel the resulting polyimide film from the glass substrate.

Protocol 2: Fabrication of a PMR-15/Carbon Fiber Composite Laminate

This protocol outlines the fabrication of a high-performance aerospace composite using a PMR-15 polyimide matrix and carbon fiber reinforcement via a prepreg layup and autoclave curing process.

Materials:

  • PMR-15 prepreg (carbon fiber pre-impregnated with PMR-15 resin)

  • Mold or tool with a release agent applied

  • Release film

  • Breather cloth

  • Vacuum bagging materials (bagging film, sealant tape)

  • Autoclave with pressure and temperature control

Procedure:

  • Layup:

    • Cut the PMR-15 prepreg into plies of the desired dimensions and orientation.

    • Lay up the plies onto the prepared mold surface according to the specified stacking sequence.

    • Place a layer of release film over the layup.

    • Add breather cloth over the release film to ensure even pressure distribution and vacuum application.

  • Vacuum Bagging:

    • Enclose the entire assembly with a vacuum bagging film and seal it to the mold using sealant tape.

    • Attach a vacuum line and apply vacuum to remove trapped air and volatiles.

  • Autoclave Curing:

    • Place the bagged assembly into an autoclave.

    • A typical cure cycle for PMR-15 composites involves the following stages:[3]

      • Apply full vacuum.

      • Pressurize the autoclave to a specified pressure (e.g., 200 psi).

      • Heat the assembly at a controlled rate (e.g., 2-5 °C/min) to an initial dwell temperature (e.g., 204 °C) and hold for a period to allow for resin flow and imidization.

      • Ramp to the final cure temperature (e.g., 316 °C) and hold for an extended period (e.g., 2-4 hours) to ensure complete crosslinking.

      • Cool the laminate under pressure at a controlled rate.

  • Demolding and Post-curing:

    • Once cooled, release the vacuum and pressure and remove the cured composite part from the mold.

    • For optimal performance, a freestanding post-cure in an oven at an elevated temperature (e.g., 316 °C) for several hours (e.g., 4-16 hours) is often performed.[3]

Protocol 3: Characterization of Mechanical Properties - Tensile Testing

This protocol describes the determination of tensile properties of ODA-based composite laminates according to ASTM D3039.[4][5][6]

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell capacity.

  • Extensometer or strain gauges for accurate strain measurement.

  • Data acquisition system.

Procedure:

  • Specimen Preparation:

    • Cut rectangular test specimens from the composite laminate with dimensions as specified in ASTM D3039. The typical dimensions are 25 mm (1 in) wide and 250 mm (10 in) long.[7]

    • Bond tabs to the ends of the specimens to prevent gripping damage, if necessary.

  • Testing:

    • Mount the specimen in the grips of the UTM, ensuring proper alignment.

    • Attach the extensometer or strain gauges to the specimen.

    • Apply a constant crosshead speed to induce tensile loading until the specimen fails. The test should ideally result in failure within 1 to 10 minutes.[7]

    • Record the load and displacement/strain data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength, tensile modulus, and strain to failure from the recorded stress-strain data.

Visualizations

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_fabrication Film Fabrication ODA This compound (ODA) PAA_Solution Poly(amic acid) Solution ODA->PAA_Solution PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA_Solution Solvent DMAc or NMP Solvent->PAA_Solution Casting Film Casting on Glass Substrate PAA_Solution->Casting Thermal_Imidization Thermal Imidization (Curing Cycle) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film

Caption: Workflow for the synthesis of this compound-based polyimide film.

Composite_Fabrication_Workflow Prepreg_Layup Prepreg Layup on Mold Vacuum_Bagging Vacuum Bagging Prepreg_Layup->Vacuum_Bagging Autoclave_Curing Autoclave Curing (Heat and Pressure Cycle) Vacuum_Bagging->Autoclave_Curing Demolding Demolding Autoclave_Curing->Demolding Post_Curing Post-Curing (Optional) Demolding->Post_Curing Final_Component Final Composite Component Demolding->Final_Component Without Post-Cure Post_Curing->Final_Component

Caption: General workflow for the fabrication of aerospace composites.

References

Application of 4,4'-Oxydianiline in Flexible Electronics and Printed Circuit Boards: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA) is a crucial aromatic diamine monomer extensively utilized in the synthesis of high-performance polyimides. These polymers, most notably in the form of films like Kapton®, are indispensable materials in the field of flexible electronics and printed circuit boards (PCBs).[1][2] Their widespread adoption stems from an exceptional combination of thermal stability, mechanical robustness, excellent dielectric properties, and chemical resistance.[3][4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data on the use of ODA-based polyimides in these advanced applications.

Core Applications and Advantages

ODA-based polyimides serve as the foundational substrate for flexible PCBs, offering a reliable platform for intricate circuitry that can be bent, folded, and fitted into compact and complex electronic devices. Key applications include:

  • Flexible Displays: Providing a durable and transparent substrate for next-generation foldable screens.

  • Wearable Electronics: Enabling the development of lightweight and conformable sensors and devices.

  • Medical Devices: Used in implantable sensors and flexible interconnects due to their biocompatibility and stability.

  • Aerospace and Automotive: Employed in high-reliability wiring and flexible circuits that can withstand extreme temperatures and harsh environments.[6]

The primary advantages of using ODA-based polyimides in these applications are:

  • High Thermal Stability: With glass transition temperatures (Tg) often exceeding 300°C, these materials can endure high-temperature manufacturing processes like soldering and maintain their integrity during operation.[7][8]

  • Excellent Mechanical Properties: They exhibit high tensile strength and flexibility, allowing for dynamic applications without material failure.[7][8][9]

  • Low Dielectric Constant and Dissipation Factor: These properties are critical for maintaining signal integrity in high-frequency applications.[4]

  • Chemical Resistance: ODA-based polyimides are resistant to a wide range of solvents and chemicals, ensuring the longevity of electronic devices.[5]

Quantitative Data of ODA-Based Polyimide Films

The properties of polyimide films can be tailored by selecting different dianhydride monomers to react with ODA. The following table summarizes key quantitative data for various ODA-based polyimide systems relevant to flexible electronics and PCBs.

Polyimide System (Dianhydride-ODA)Tensile Strength (MPa)Coefficient of Thermal Expansion (CTE) (ppm/K)Glass Transition Temperature (Tg) (°C)Dielectric Constant (at 1 MHz)Dissipation Factor (at 1 MHz)
PMDA-ODA ~130[9]20[4]302[10]3.4[4]0.01[4]
BPDA-ODA ~140[9]-290[10]--
BTDA-ODA --276[10]--
6FDA-HFBODA --240[11]2.63 (at 10 GHz)0.00372 (at 10 GHz)
14.3%TFMB/85.7%ODA//PMDA 110[12]--2.120.00698

Note: Properties can vary based on film thickness, processing conditions, and measurement techniques.

Experimental Protocols

Protocol 1: Synthesis of PMDA/ODA Polyimide Film

This protocol describes the widely used two-step method for synthesizing a poly(pyromellitic dianhydride-co-4,4'-oxydianiline) (PMDA/ODA) film.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • This compound (ODA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

  • Glass substrate

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet

  • Ice bath

  • Spin coater

  • Programmable oven or furnace

Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of ODA in anhydrous DMAc. The concentration is typically around 15 wt%.[13]

    • Cool the solution to 0°C using an ice bath.

    • Gradually add an equimolar amount of PMDA powder to the stirred ODA solution.[13] Maintain the temperature at 0°C to control the reaction rate.

    • Continue stirring the solution at 0°C for 6 hours to obtain a viscous poly(amic acid) (PAA) solution.[13]

  • Film Casting:

    • Pour the PAA solution onto a clean glass substrate.

    • Spin-coat the solution to achieve the desired film thickness.

    • Pre-bake the coated substrate at 80°C for 1 minute to evaporate the bulk of the solvent.[5]

  • Imidization (Thermal Curing):

    • Place the pre-baked film in a programmable oven.

    • Implement a staged curing process to gradually remove the remaining solvent and induce cyclization to the polyimide. A typical program is:

      • Heat to 100°C and hold for 20 minutes.

      • Ramp to 200°C and hold for 20 minutes.

      • Ramp to 300°C and hold for 2 hours.[13]

    • Slowly cool the oven to room temperature to minimize thermal stress on the film.

    • The resulting PMDA/ODA polyimide film can be peeled off from the glass substrate.

Protocol 2: Fabrication of a Flexible Printed Circuit Board using ODA-Based Polyimide

This protocol outlines the fundamental steps for creating a single-sided flexible PCB on a pre-fabricated ODA-based polyimide film (e.g., Kapton®).

Materials:

  • ODA-based polyimide film (e.g., Kapton® HN)

  • Copper foil (e.g., 18 µm or 35 µm)

  • Adhesive (for adhesive-based laminates) or sputtering system (for adhesiveless laminates)

  • Photoresist (positive or negative)

  • Developer solution

  • Etchant solution (e.g., ferric chloride or cupric chloride)[14]

  • Stripping solution

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

Equipment:

  • Laminator or sputtering system

  • UV exposure system

  • Developing bath

  • Etching bath

  • Stripping bath

  • Oven

Procedure:

  • Substrate Preparation and Copper Cladding:

    • Surface Treatment: The polyimide film surface must be treated to ensure good adhesion with the copper layer. This is often achieved through plasma treatment (e.g., oxygen or argon plasma) which increases surface roughness and introduces functional groups.[1][3][15][16]

    • Copper Lamination:

      • Adhesive-based: An adhesive layer is applied between the polyimide film and the copper foil, and the layers are laminated together using heat and pressure.

      • Adhesiveless: A thin seed layer of copper is sputtered onto the treated polyimide surface, followed by electroplating to achieve the desired copper thickness.[15]

  • Photolithography:

    • Cleaning: Clean the copper-clad laminate with IPA and DI water to remove any contaminants.

    • Photoresist Application: Apply a layer of photoresist onto the copper surface using spin coating or lamination.

    • UV Exposure: Place a photomask with the desired circuit pattern over the photoresist and expose it to UV light. The light will either harden (negative resist) or soften (positive resist) the exposed areas.

    • Developing: Immerse the board in a developer solution to remove the unhardened/softened photoresist, revealing the copper underneath in the pattern of the circuit.

  • Etching and Stripping:

    • Etching: Submerge the board in an etchant solution. The exposed copper will be chemically removed, leaving only the copper traces protected by the photoresist.[14][17]

    • Stripping: Immerse the etched board in a stripping solution to remove the remaining photoresist, revealing the final copper circuit.[17]

    • Cleaning: Thoroughly rinse the flexible PCB with DI water and dry it in an oven at a low temperature.

Visualizations

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_fabrication Film Fabrication ODA This compound (ODA) PAA_Solution Poly(amic acid) Solution ODA->PAA_Solution Dissolve PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA_Solution Add gradually at 0°C Solvent DMAc Solvent Solvent->PAA_Solution Reaction Medium Casting Spin Coating on Substrate PAA_Solution->Casting PreBake Pre-Bake (80°C) Casting->PreBake Thermal_Curing Thermal Imidization (Staged Heating up to 300°C) PreBake->Thermal_Curing Final_Film Polyimide Film Thermal_Curing->Final_Film

Caption: Workflow for the two-step synthesis of PMDA/ODA polyimide film.

Flex_PCB_Fabrication_Workflow Start Start: Polyimide Film Surface_Treatment Surface Treatment (e.g., Plasma) Start->Surface_Treatment Copper_Cladding Copper Cladding (Sputtering/Lamination) Surface_Treatment->Copper_Cladding Photoresist_Application Photoresist Application Copper_Cladding->Photoresist_Application UV_Exposure UV Exposure with Photomask Photoresist_Application->UV_Exposure Developing Developing UV_Exposure->Developing Etching Copper Etching Developing->Etching Stripping Photoresist Stripping Etching->Stripping Final_PCB Finished Flexible PCB Stripping->Final_PCB ODA_Structure_Property cluster_properties Resulting Polyimide Properties ODA This compound (ODA) Flexible Ether Linkage Thermal_Stability High Thermal Stability (Tg > 300°C) ODA->Thermal_Stability contributes to Mechanical_Properties Good Mechanical Strength & Flexibility ODA->Mechanical_Properties imparts Dielectric_Properties Low Dielectric Constant ODA->Dielectric_Properties influences Chemical_Resistance Excellent Chemical Resistance ODA->Chemical_Resistance provides

References

Application Notes and Protocols for Polycondensation Reactions with 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance aromatic polyimides and polyamides using 4,4'-Oxydianiline (ODA) as a key monomer. The protocols are intended for researchers in materials science, polymer chemistry, and drug development who require robust and reproducible methods for preparing these polymers for applications such as advanced coatings, membranes, and drug delivery matrices.

Introduction

This compound (ODA) is a widely used aromatic diamine in the synthesis of high-performance polymers due to the flexibility imparted by the ether linkage in its backbone, combined with the high thermal stability of the resulting aromatic structures. This document details two primary polycondensation protocols involving ODA:

  • Polyimide Synthesis: A two-step method for the preparation of poly(pyromellitic dianhydride-4,4'-oxydianiline), a Kapton®-like polyimide, known for its exceptional thermal stability and mechanical properties.

  • Polyamide Synthesis: A direct polycondensation method using the Yamazaki-Higashi reaction to produce aromatic polyamides with excellent thermal and mechanical characteristics.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Aromatic dianhydrides and diamines can be sensitizers and irritants. Avoid inhalation of dust and direct contact with skin.

  • The solvents used, such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), are reproductive toxins. Handle with extreme care and consult the Safety Data Sheets (SDS) before use.

  • High-temperature reactions should be conducted with appropriate shielding and temperature control.

Polyimide Synthesis: ODA and Pyromellitic Dianhydride (PMDA)

This protocol describes the synthesis of a polyimide via a two-step process: formation of a poly(amic acid) (PAA) precursor, followed by thermal imidization.

Quantitative Data
ParameterValueReference
Reactants
This compound (ODA)10 mmol, 2.00 g[1]
Pyromellitic Dianhydride (PMDA)10 mmol, 2.18 g[1]
Solvent (DMAc)20 mL[1]
Reaction Conditions
PAA Synthesis TemperatureRoom Temperature[1]
PAA Synthesis Time4-24 hours[1]
Thermal ImidizationStaged heating to 300-380°C[2]
Polymer Properties
Glass Transition Temperature (Tg)302 °C[1]
5% Weight Loss Temperature (Td5)> 500 °C[3]
Tensile Strength~114 MPa[1]
Tensile Modulus~3.42 GPa[1]
Elongation at Break~2.82%[1]
Experimental Protocol

Step 1: Synthesis of Poly(amic acid) (PAA) Solution

  • In a clean, dry 50 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (10 mmol, 2.00 g) and N,N-dimethylacetamide (DMAc, 20 mL).

  • Stir the mixture under a gentle nitrogen purge until the ODA is completely dissolved.

  • Slowly add pyromellitic dianhydride (PMDA, 10 mmol, 2.18 g) to the solution in portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow, resulting in a viscous, clear to light yellow solution.[1]

Step 2: Film Casting and Thermal Imidization

  • Pour the viscous PAA solution onto a clean, flat glass substrate.

  • Use a doctor blade to cast a film of uniform thickness.

  • Place the cast film in a vacuum or convection oven and subject it to a staged heating program to gradually remove the solvent and induce cyclodehydration (imidization):

    • 80°C for 2 hours

    • 100°C for 1 hour[2]

    • 200°C for 1 hour[2]

    • 300°C for 1 hour[2]

    • (Optional) 380°C for 0.5 hours for complete imidization[2]

  • After cooling to room temperature, the resulting flexible, amber-colored polyimide film can be carefully peeled from the glass substrate.

Reaction Workflow and Mechanism

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization ODA This compound (ODA) PAA_Solution Poly(amic acid) Solution ODA->PAA_Solution Dissolve PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA_Solution Add DMAc DMAc Solvent DMAc->PAA_Solution Room Temp, N2 Casting Film Casting PAA_Solution->Casting Heating Staged Heating (80-380°C) Casting->Heating Polyimide_Film Polyimide Film Heating->Polyimide_Film

Caption: Workflow for the two-step synthesis of polyimide film.

Polyimide_Mechanism Reactants ODA + PMDA TransitionState [Nucleophilic Attack] Reactants->TransitionState in DMAc PAA Poly(amic acid) TransitionState->PAA Ring Opening Imide Polyimide + 2nH2O PAA->Imide Heat (Δ), Cyclodehydration

Caption: Simplified reaction mechanism for polyimide formation.

Polyamide Synthesis: ODA and Aromatic Dicarboxylic Acids

This protocol describes the direct polycondensation of ODA with an aromatic dicarboxylic acid (e.g., isophthalic acid or terephthalic acid) using the Yamazaki-Higashi phosphorylation method.

Quantitative Data
ParameterValueReference
Reactants
This compound (ODA)10 mmol[4]
Aromatic Dicarboxylic Acid10 mmol[4]
N-Methyl-2-pyrrolidone (NMP)20 mL[4]
Pyridine (Py)6 mL[4]
Triphenyl Phosphite (TPP)22 mmol[4]
Lithium Chloride (LiCl)1.4 g[4]
Reaction Conditions
Temperature105 °C[4]
Time3 hours[4]
Polymer Properties
Inherent Viscosity0.42 - 1.65 dL/g[5]
Glass Transition Temperature (Tg)212 - 355 °C[5]
10% Weight Loss Temperature (Td10)421 - 460 °C[5]
SolubilitySoluble in polar aprotic solvents (DMAc, NMP, DMSO)[5]
Experimental Protocol
  • Flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Under a nitrogen atmosphere, add the aromatic dicarboxylic acid (10 mmol), NMP (10 mL), LiCl (1.4 g), and pyridine (6 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add ODA (10 mmol) and triphenyl phosphite (TPP, 22 mmol) along with the remaining NMP (10 mL).

  • Heat the solution to 105°C and maintain this temperature with stirring for 3 hours.[4]

  • After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water to remove residual salts and solvent.

  • Dry the purified polyamide in a vacuum oven at 80°C overnight.

Reaction Workflow and Mechanism

Polyamide_Synthesis Monomers ODA + Dicarboxylic Acid Reaction_Vessel Reaction at 105°C, 3h Monomers->Reaction_Vessel Solvents NMP + Pyridine Solvents->Reaction_Vessel Catalyst TPP + LiCl Catalyst->Reaction_Vessel Precipitation Precipitate in Methanol Reaction_Vessel->Precipitation Purification Filter and Wash Precipitation->Purification Drying Vacuum Dry at 80°C Purification->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: Workflow for direct polyamide synthesis via phosphorylation.

Polyamide_Mechanism Carboxylic_Acid R-COOH Active_Ester [Active Phosphonium Ester] Carboxylic_Acid->Active_Ester + TPP, Pyridine TPP P(OPh)3 TPP->Active_Ester Amide_Bond Polyamide + Byproducts Active_Ester->Amide_Bond Diamine R'-NH2 Diamine->Amide_Bond Nucleophilic Acyl Substitution

Caption: Simplified mechanism of the Yamazaki-Higashi reaction.

Structure-Property Relationships

The properties of polymers derived from this compound are highly dependent on the comonomer structure. The following diagram illustrates key relationships.

Structure_Property cluster_Monomer Monomer Structure cluster_Property Polymer Properties Monomer_Rigidity Increased Backbone Rigidity (e.g., PMDA, terephthalic acid) Tg_Stability Higher Tg & Thermal Stability Monomer_Rigidity->Tg_Stability leads to Solubility_Decrease Decreased Solubility Monomer_Rigidity->Solubility_Decrease leads to Monomer_Flexibility Increased Backbone Flexibility (e.g., ether linkages in comonomer) Solubility_Increase Increased Solubility Monomer_Flexibility->Solubility_Increase leads to Tg_Decrease Lower Tg Monomer_Flexibility->Tg_Decrease leads to Bulky_Groups Introduction of Bulky Side Groups Chain_Packing Disrupted Chain Packing Bulky_Groups->Chain_Packing causes Chain_Packing->Solubility_Increase results in

Caption: Influence of comonomer structure on polymer properties.

References

Application Notes and Protocols for the Purity Assessment of 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydianiline (ODA) is an aromatic amine that serves as a critical monomer in the synthesis of high-performance polymers such as polyimides and poly(ester)imides.[1] These polymers are valued for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries. The purity of ODA is paramount as impurities can significantly impact the polymerization process and the final properties of the resulting polymer, including its mechanical strength, thermal stability, and electrical insulation characteristics.

This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using various analytical techniques. The described methods are designed to identify and quantify ODA as well as its potential process-related impurities and degradation products.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the thorough purity assessment of this compound. This typically involves a primary chromatographic method for separation and quantification, supplemented by spectroscopic and thermal analysis for confirmation and further characterization.

  • High-Performance Liquid Chromatography (HPLC): The principal technique for the quantitative determination of ODA purity and the separation of its non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often employed to improve the chromatographic performance of the polar analytes.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point and purity of crystalline solids like ODA based on the melting point depression caused by impurities.

  • Spectroscopic Methods (FTIR & UV-Vis): Used for the identification and confirmation of the ODA structure and for the detection of chromophoric impurities.

Potential Impurities in this compound

Understanding the synthesis route of ODA is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol to form 4,4'-dinitrodiphenyl ether, followed by reduction to this compound.[2]

Table 1: Potential Process-Related Impurities and Degradation Products of this compound

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound (ODA)c1cc(ccc1N)Oc2ccc(cc2)NC12H12N2O200.24
4-Aminophenolc1cc(ccc1N)OC6H7NO109.13
4-Chloronitrobenzenec1cc(ccc1--INVALID-LINK--[O-])ClC6H4ClNO2157.55
4-Fluoronitrobenzenec1cc(ccc1--INVALID-LINK--[O-])FC6H4FNO2141.10
4-Nitrophenolc1cc(ccc1--INVALID-LINK--[O-])OC6H5NO3139.11
4,4'-Dinitrodiphenyl etherc1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2)--INVALID-LINK--[O-]C12H8N2O5260.21
Anilinec1ccccc1NC6H7N93.13

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

This method is suitable for the determination of the purity of ODA and the quantification of its non-volatile impurities.

4.1.1. Chromatographic Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-13 min: 90-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

4.1.2. Sample and Standard Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

4.1.3. Data Analysis

The purity of the ODA sample is calculated by area normalization, assuming that all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of ODA peak / Total area of all peaks) x 100

Table 2: Typical Retention Times for ODA and Potential Impurities by HPLC

CompoundRetention Time (min)
4-Aminophenol~ 2.5
This compound~ 5.8
4-Chloronitrobenzene~ 8.2
4-Fluoronitrobenzene~ 7.5
4-Nitrophenol~ 4.1
4,4'-Dinitrodiphenyl ether~ 9.5
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed for the identification and quantification of volatile and semi-volatile impurities in ODA. A derivatization step is included to improve the chromatography of the polar aromatic amines.

4.2.1. GC-MS Conditions

ParameterValue
GC Column DB-FFAP (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 2 min), ramp to 180 °C at 30 °C/min, then to 240 °C at 15 °C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-450 amu

4.2.2. Sample Preparation and Derivatization

  • Sample Solution (1 mg/mL): Dissolve 10 mg of the ODA sample in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF).

  • Derivatization: To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

4.2.3. Data Analysis

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard method.

Differential Scanning Calorimetry (DSC) for Purity Determination

DSC determines the purity of ODA by measuring the depression of its melting point, which is a colligative property directly related to the mole fraction of impurities.[3][4]

4.3.1. DSC Protocol

  • Sample Preparation: Accurately weigh 2-3 mg of the ODA sample into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 150 °C to 210 °C at a rate of 1 K/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis involves integrating the melting endotherm and analyzing the shape of the melting peak.

Table 3: Summary of Analytical Methods and Their Primary Purpose

MethodPrimary PurposeKey Parameters
HPLC-UV Quantitative purity assay, analysis of non-volatile impurities.C18 column, gradient elution, UV detection at 254 nm.
GC-MS Identification and quantification of volatile/semi-volatile impurities.Capillary column, temperature programming, mass spectrometric detection.
DSC Determination of absolute purity of the crystalline solid.Measurement of melting point depression, application of the van't Hoff equation.
FTIR Identification of functional groups, confirmation of ODA structure.KBr pellet or ATR.
UV-Vis Confirmation of chromophoric structure, detection of UV-active impurities.Solution in a suitable solvent (e.g., methanol).

Visualization of Workflows

Overall Analytical Workflow for ODA Purity Assessment

ODA Purity Assessment Workflow cluster_0 Sample Reception and Preparation cluster_1 Primary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Analysis and Reporting Sample ODA Sample Preparation Dissolution in appropriate solvent Sample->Preparation DSC DSC Analysis (Absolute Purity) Sample->DSC Solid State FTIR FTIR Spectroscopy (Identity) Sample->FTIR Solid State HPLC HPLC-UV Analysis (Purity Assay) Preparation->HPLC Quantitative GCMS GC-MS Analysis (Impurity Profile) Preparation->GCMS Qualitative/ Quantitative DataAnalysis Data Compilation and Analysis HPLC->DataAnalysis GCMS->DataAnalysis DSC->DataAnalysis FTIR->DataAnalysis Report Final Purity Report DataAnalysis->Report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

HPLC Method Workflow

HPLC Method Workflow prep Sample/Standard Preparation Weigh ODA Dissolve in Acetonitrile/Water hplc HPLC System C18 Column Gradient Elution prep->hplc Inject 10 µL detection UV Detector λ = 254 nm hplc->detection analysis Data Analysis Peak Integration Area Percent Calculation detection->analysis

Caption: Step-by-step workflow for the HPLC analysis of this compound.

GC-MS Method Workflow with Derivatization

GC-MS Method Workflow start ODA Sample dissolve Dissolve in DMF start->dissolve derivatize Add BSTFA/TMCS Heat at 70°C for 30 min dissolve->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation (DB-FFAP column) inject->separate detect MS Detection (EI, 50-450 amu) separate->detect analyze Data Analysis (Library Search, Quantification) detect->analyze

Caption: Workflow for the GC-MS analysis of this compound including the derivatization step.

References

HPLC Analysis Method for 4,4'-Oxydianiline Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of 4,4'-Oxydianiline (ODA) using High-Performance Liquid Chromatography (HPLC). The information compiled herein is designed to guide researchers in developing and implementing robust analytical methods for the quantification and purification of ODA.

Introduction

This compound is an aromatic amine widely used as a monomer in the synthesis of high-performance polymers such as polyimides, which are valued for their thermal stability and mechanical strength. Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and stability testing of ODA and its related polymers. This document outlines two distinct HPLC methods for the effective separation of ODA: a gradient elution method for comprehensive analysis of multiple aromatic amines and an isocratic method for routine, rapid analysis of ODA.

Data Presentation: HPLC Methods for this compound Analysis

The following table summarizes the key parameters of two HPLC methods for the analysis of this compound. Method 1 is a gradient method suitable for separating a complex mixture of aromatic amines, while Method 2 is an isocratic method designed for the routine analysis of ODA.

ParameterMethod 1: Gradient ElutionMethod 2: Isocratic Elution
Stationary Phase Poroshell 120 EC-C18HALO C18
Column Dimensions 3.0 x 150 mm4.6 x 50 mm
Particle Size 2.7 µm5 µm
Mobile Phase A 0.575 g Monoammonium phosphate + 0.7 g Disodium hydrogen phosphate in 900 mL water with 100 mL methanol, adjusted to pH 6.9 with phosphoric acid0.02 M Sodium Phosphate Buffer, pH 7.0
Mobile Phase B MethanolAcetonitrile
Elution Mode GradientIsocratic
Gradient Program Time (min)% B
010
510
1590
2090
2110
2510
Isocratic Composition N/A40% A / 60% B
Flow Rate 0.8 mL/min2.0 mL/min
Column Temperature 40 °C25 °C
Detection UV AbsorbanceUV Absorbance at 245 nm
Injection Volume Not Specified2.0 µL

Experimental Protocols

Below are the detailed methodologies for the two HPLC methods cited in this document.

Method 1: Gradient HPLC Separation of Aromatic Amines (Including this compound)

This method is adapted from an Agilent Technologies application note for the analysis of 26 aromatic amines.

1. Materials and Reagents

  • This compound standard

  • Monoammonium phosphate, analytical grade

  • Disodium hydrogen phosphate, analytical grade

  • Phosphoric acid, analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade or ultrapure

2. Instrument and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Poroshell 120 EC-C18 column (3.0 x 150 mm, 2.7 µm).

3. Preparation of Mobile Phases

  • Mobile Phase A: Dissolve 0.575 g of monoammonium phosphate and 0.7 g of disodium hydrogen phosphate in 900 mL of water. Add 100 mL of methanol. Adjust the pH to 6.9 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Methanol. Filter through a 0.45 µm membrane filter and degas.

4. Chromatographic Conditions

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: A suitable wavelength for ODA should be determined, for example, based on its UV-Vis spectrum. A wavelength of 245 nm is suggested as a starting point.

  • Injection Volume: Typically 5-20 µL, to be optimized based on sample concentration and instrument sensitivity.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: Linear gradient from 10% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Linear gradient from 90% to 10% B

    • 21-25 min: Hold at 10% B for column re-equilibration.

5. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (90% A, 10% B).

6. Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Method 2: Isocratic HPLC Separation of this compound

This method is based on a protocol for the separation of anilines on a HALO C18 column and is suitable for rapid, routine analysis.

1. Materials and Reagents

  • This compound standard

  • Sodium phosphate, dibasic, analytical grade

  • Sodium phosphate, monobasic, analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

2. Instrument and Columns

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • HALO C18 column (4.6 x 50 mm, 5 µm).

3. Preparation of Mobile Phase

  • Mobile Phase A (0.02 M Sodium Phosphate Buffer, pH 7.0): Prepare a 0.02 M solution of sodium phosphate (dibasic) and a 0.02 M solution of sodium phosphate (monobasic). Mix the two solutions in appropriate proportions to achieve a pH of 7.0. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio. Degas the mixture before use.

4. Chromatographic Conditions

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 2.0 µL

5. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase.

6. Analysis

  • Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

Method_Selection_Logic Start Analytical Need Complex_Mixture Complex Mixture of Aromatic Amines? Start->Complex_Mixture Routine_Analysis Routine ODA Quantification? Complex_Mixture->Routine_Analysis No Gradient_Method Select Gradient Method 1 Complex_Mixture->Gradient_Method Yes Isocratic_Method Select Isocratic Method 2 Routine_Analysis->Isocratic_Method Yes End Method Implemented Routine_Analysis->End No Gradient_Method->End Isocratic_Method->End

Application Note: Gas Chromatography Analysis of 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the analysis of 4,4'-Oxydianiline (ODA) using gas chromatography (GC). ODA is a key industrial chemical, and its accurate quantification is crucial for quality control and safety monitoring. Due to its polar nature, direct GC analysis of ODA can be challenging. This document outlines detailed protocols for both direct analysis and analysis following derivatization, a technique employed to enhance analyte volatility and improve chromatographic peak shape. The provided methodologies are intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is an aromatic amine widely used in the synthesis of high-performance polymers such as polyimides. Monitoring its purity and detecting trace amounts in various matrices is of significant importance. Gas chromatography offers a powerful analytical tool for this purpose. However, the presence of two primary amine groups in the ODA molecule leads to strong intermolecular hydrogen bonding, resulting in low volatility and potential for peak tailing on common GC columns. To address these challenges, two approaches are presented: a direct injection method for screening purposes and a more robust method involving derivatization for enhanced sensitivity and accuracy.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible GC results. The following protocol outlines a general procedure for solid and liquid samples.

Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Dissolution:

    • For solid samples, accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in methanol.

    • For liquid samples, dilute an appropriate volume with methanol to achieve a concentration within the expected calibration range.

  • Extraction (for complex matrices):

    • For samples with significant matrix interference, a solid-phase extraction (SPE) cleanup is recommended.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the sample solution onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the ODA from the cartridge with a suitable solvent such as dichloromethane.

  • Drying and Filtration:

    • Pass the collected eluent through a small column of anhydrous sodium sulfate to remove any residual water.

    • Filter the final extract through a 0.22 µm syringe filter into a GC vial.

Derivatization Protocol (Silylation)

Derivatization is often necessary to improve the volatility and thermal stability of polar analytes like ODA.[1][2] Silylation is a common technique where active hydrogens in the amine groups are replaced with a trimethylsilyl (TMS) group.[2][3]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Procedure:

  • Evaporate 100 µL of the prepared sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC.

Gas Chromatography (GC) Conditions

The following tables summarize the recommended GC conditions for both direct and derivatized ODA analysis.

Table 1: GC Conditions for Direct Analysis of this compound
ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
   Initial Temperature150°C, hold for 2 min
   Ramp 115°C/min to 300°C
   Hold Time10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 320°C
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Table 2: GC Conditions for Derivatized this compound (TMS Derivative)
ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Program
   Initial Temperature100°C, hold for 1 min
   Ramp 120°C/min to 280°C
   Hold Time5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300°C
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C

Data Presentation and Visualization

Clear visualization of experimental workflows and logical relationships is essential for understanding and reproducing analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC Analysis Sample Sample (Solid or Liquid) Dissolution Dissolution in Methanol Sample->Dissolution SPE Solid Phase Extraction (Optional) Dissolution->SPE Drying Drying with Na2SO4 SPE->Drying Filtration Filtration (0.22 µm) Drying->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation GC_Injection GC Injection Filtration->GC_Injection Reagent_Addition Addition of Pyridine & BSTFA Evaporation->Reagent_Addition Heating Heating at 70°C Reagent_Addition->Heating Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis logical_relationships cluster_params Key GC Parameters cluster_outcomes Analytical Outcomes Column Column (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution Peak_Shape Peak Shape Column->Peak_Shape Oven_Temp Oven Temperature (Program) Oven_Temp->Resolution Analysis_Time Analysis Time Oven_Temp->Analysis_Time Carrier_Gas Carrier Gas (Type, Flow Rate) Carrier_Gas->Resolution Carrier_Gas->Analysis_Time Injector Injector (Temperature, Mode) Sensitivity Sensitivity Injector->Sensitivity Injector->Peak_Shape Detector Detector (Type, Temperature) Detector->Sensitivity Resolution->Peak_Shape Sensitivity->Resolution Analysis_Time->Resolution

References

Application Notes and Protocols for the Synthesis of Heat-Resistant Fibers Using 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxydianiline (ODA) is a crucial aromatic diamine monomer used in the synthesis of high-performance polymers. Its unique chemical structure, featuring a flexible ether linkage between two rigid phenyl rings, imparts a favorable combination of high thermal stability, chemical resistance, and processability to the resulting polymers. This makes ODA an essential building block for producing advanced heat-resistant fibers, primarily aromatic polyimides and aramids. These fibers are indispensable in demanding applications across the aerospace, defense, electronics, and protective apparel industries due to their exceptional mechanical strength and thermal properties.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of heat-resistant polyimide and aramid fibers using this compound, intended for researchers and scientists in materials science and polymer chemistry.

Application Note 1: Synthesis of Aromatic Polyimide Fibers

Aromatic polyimides are a class of polymers renowned for their outstanding thermal stability, excellent mechanical properties, and superior chemical resistance.[3] The most common and versatile method for their synthesis is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclization to the final polyimide.[4][5]

Reaction Pathway: Two-Step Synthesis of PMDA-ODA Polyimide

The synthesis begins with the polycondensation reaction between a dianhydride, such as Pyromellitic dianhydride (PMDA), and this compound (ODA) in a polar aprotic solvent. This forms a high-molecular-weight poly(amic acid) (PAA) solution. The PAA is then converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Monomer1 This compound (ODA) PAA Poly(amic acid) Solution Monomer1->PAA Polycondensation Monomer2 Pyromellitic Dianhydride (PMDA) Monomer2->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Imidization Thermal Treatment (Heat Ramp to >300°C) PAA->Imidization Fiber Spinning & Drawing PI Polyimide (PI) Fiber Imidization->PI Water Water (byproduct) Imidization->Water

Caption: Chemical pathway for the two-step synthesis of PMDA-ODA polyimide.

Experimental Protocol: Two-Step Synthesis and Wet Spinning

This protocol details the synthesis of polyimide fibers from ODA and PMDA via the formation of a PAA precursor, followed by wet spinning and thermal imidization.[6][7]

1. Materials and Reagents:

  • This compound (ODA), polymer grade

  • Pyromellitic dianhydride (PMDA), polymer grade

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Coagulation bath: Ethanol/Water mixture (e.g., 80/20 v/v)

  • Nitrogen gas, high purity

2. Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet

  • Syringe pump and spinneret for fiber extrusion (wet spinning setup)

  • Coagulation, washing, and drawing baths

  • High-temperature tube furnace with tension control for imidization and annealing

3. Procedure:

  • Part A: Poly(amic acid) (PAA) Synthesis

    • Dry ODA and PMDA under vacuum at 100°C and 150°C, respectively, for at least 12 hours before use.

    • Add a calculated amount of anhydrous DMAc to the three-neck flask.

    • Under a slow stream of nitrogen, add a stoichiometric amount of ODA to the solvent and stir until fully dissolved.

    • Gradually add an equimolar amount of PMDA powder to the ODA solution over 1-2 hours. Maintain the reaction temperature below 30°C to control the reaction rate and prevent premature imidization.

    • Continue stirring under a nitrogen atmosphere at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of high-molecular-weight PAA. The final solid content is typically 10-20 wt%.[8]

  • Part B: Wet Spinning of PAA Fibers

    • Degas the PAA solution to remove any trapped air bubbles.

    • Load the PAA solution into a syringe and connect it to the spinneret via a pump.

    • Extrude the PAA solution through the spinneret directly into the coagulation bath (e.g., ethanol/water). Solid PAA fibers will form upon contact.

    • Guide the as-spun fibers through a series of washing baths (typically deionized water) to remove residual solvent.

  • Part C: Thermal Imidization and Drawing

    • Continuously draw the washed PAA fibers at a specific draw ratio to align the polymer chains.

    • Feed the drawn fibers into a multi-zone tube furnace under tension.

    • Apply a staged heating profile to convert the PAA to polyimide and further anneal the fibers. A typical profile is:

      • 100-150°C: Remove residual water and solvent.

      • 200-250°C: Initiate imidization.

      • 300-400°C: Complete cyclization and begin annealing.

      • 400°C: High-temperature drawing and annealing to maximize mechanical properties.[3]

    • Collect the final, fully imidized polyimide fibers on a winder.

Data Presentation: Properties of ODA-Based Polyimide Fibers

The properties of polyimide fibers are highly dependent on the dianhydride monomer used and the processing conditions, such as draw ratio and annealing temperature.

DianhydrideSpinning MethodTensile Strength (GPa)Tensile Modulus (GPa)Elongation at Break (%)Td5 (°C, in N2)
PMDAWet Spinning~0.8 - 1.5~50 - 90~2 - 5>550
BPDADry-jet Wet Spinning~2.4 - 2.7~114~2 - 4>570
R-BAPBMelt Extrusion~0.5--~500

Data compiled from multiple sources.[3][9][10][11] Td5 refers to the temperature at which 5% weight loss occurs.

Application Note 2: Synthesis of Aromatic Polyamide (Aramid) Fibers

Aramids, or aromatic polyamides, are another class of heat-resistant fibers characterized by amide linkages connecting aromatic rings.[12] These fibers, like Kevlar® and Twaron®, possess exceptionally high tensile strength and modulus due to the rigid, rod-like nature of their polymer chains and strong intermolecular hydrogen bonding.[2] ODA can be used as a comonomer to introduce flexibility and modify the properties of aramid fibers.

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes a common method for synthesizing aramids using ODA and an aromatic diacid chloride.

1. Materials and Reagents:

  • This compound (ODA)

  • Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)

  • N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride (CaCl2)

  • Pyridine or other acid scavenger

2. Procedure:

  • Prepare a solution of anhydrous NMP containing 5-10 wt% CaCl2 in a dry, nitrogen-purged reactor.

  • Dissolve a stoichiometric amount of ODA in the NMP/CaCl2 solvent system.

  • Cool the solution to 0-5°C.

  • Slowly add an equimolar amount of the diacid chloride (e.g., TPC) to the cooled diamine solution with vigorous stirring. The polymerization is rapid.

  • After the addition is complete, allow the reaction to proceed for 1-3 hours. The result is a highly viscous polymer solution (dope).

  • This dope can then be processed into fibers using spinning techniques similar to those for polyimides, typically wet or dry-jet wet spinning.

Experimental Workflow: From Monomers to High-Performance Fibers

G General Workflow for ODA-Based Fiber Synthesis cluster_prep 1. Preparation cluster_synth 2. Polymerization cluster_process 3. Fiber Formation & Treatment cluster_final 4. Final Product Monomer_Prep Monomer Purification & Drying Polymerization Polycondensation Reaction (Formation of PAA or Aramid) Monomer_Prep->Polymerization Solvent_Prep Solvent Preparation (Anhydrous) Solvent_Prep->Polymerization Dope_Prep Dope Degassing & Filtration Polymerization->Dope_Prep Spinning Fiber Spinning (Wet or Dry-Jet Wet) Dope_Prep->Spinning Washing Solvent Removal (Washing) Spinning->Washing Drawing Mechanical Drawing (Orientation) Washing->Drawing Heat_Treat Thermal Treatment (Imidization/Annealing) Drawing->Heat_Treat Final_Fiber High-Performance Fiber Heat_Treat->Final_Fiber

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxydianiline (ODA) is a high-performance aromatic diamine monomer crucial in the synthesis of advanced polymers such as polyimides (e.g., Kapton), polyamides, and poly(ester)imides.[1] These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries.[1] The synthesis of high-purity ODA is a critical step in the production of these high-performance materials.

This document provides detailed application notes and a laboratory-scale protocol for the synthesis of this compound. The described method is a two-step process commencing with a nucleophilic aromatic substitution to form 4,4'-dinitrodiphenyl ether, followed by a catalytic hydrogenation to yield the final product.[2][3]

Principle

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of 4,4'-Dinitrodiphenyl Ether: This step involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a weak base, potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent mixture of dimethylacetamide (DMAc) and toluene. The reaction proceeds via a nucleophilic aromatic substitution mechanism.[2][3]

  • Step 2: Reduction of 4,4'-Dinitrodiphenyl Ether: The intermediate, 4,4'-dinitrodiphenyl ether, is subsequently reduced to this compound. This is accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in N,N-dimethylformamide (DMF) under a hydrogen atmosphere.[2][3]

Experimental Protocols

Materials and Equipment

  • Reagents:

    • 4-Fluoronitrobenzene

    • 4-Nitrophenol

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylacetamide (DMAc)

    • Toluene

    • 10% Palladium on Carbon (Pd/C)

    • N,N-Dimethylformamide (DMF)

    • Hydrogen gas (H₂)

    • Ethanol

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Dropping funnel

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Recrystallization dish

    • Melting point apparatus

    • Spectroscopic instruments (e.g., NMR, LC-MS) for characterization

Part 1: Synthesis of 4,4'-Dinitrodiphenyl Ether

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-nitrophenol (6.85 g, 49.3 mmol) and potassium carbonate (6.80 g, 49.3 mmol).[2]

  • Add 150 mL of a solvent mixture of dimethylacetamide (DMAc) and toluene.[2]

  • Heat the mixture to 165 °C with stirring.[2][3]

  • Slowly add 4-fluoronitrobenzene to the reaction mixture.

  • Maintain the reaction at 165 °C for 4 hours.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be processed by evaporating the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like N,N-dimethylformamide.[2]

Part 2: Synthesis of this compound

Procedure:

  • In a hydrogenation apparatus, dissolve the synthesized 4,4'-dinitrodiphenyl ether (10.50 g, 31.2 mmol) in 150 mL of N,N-dimethylformamide (DMF).[2][3]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.3 g) to the solution.[3]

  • Seal the reaction vessel and purge with hydrogen gas.

  • Heat the mixture to 65 °C and stir under a hydrogen atmosphere for 12 hours.[2][3]

  • Upon completion of the reaction, cool the mixture to room temperature and carefully vent the hydrogen.

  • Remove the Pd/C catalyst by filtration through a pad of celite.[2][3]

  • Evaporate the solvent (DMF) from the filtrate under reduced pressure.[2][3]

  • The crude this compound can be purified by recrystallization. One method involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool, which will cause the product to crystallize.[4][5] The resulting crystals can be collected by filtration, washed with a cold ethanol-water mixture, and dried.[4][5]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterStep 1: Synthesis of 4,4'-Dinitrodiphenyl EtherStep 2: Synthesis of this compound
Reactants 4-Nitrophenol, 4-Fluoronitrobenzene, K₂CO₃4,4'-Dinitrodiphenyl Ether, H₂, Pd/C
Solvent Dimethylacetamide (DMAc), TolueneN,N-Dimethylformamide (DMF)
Temperature 165 °C[2][3]65 °C[2][3]
Reaction Time 4 hours[2][3]12 hours[2][3]
Product 4,4'-Dinitrodiphenyl EtherThis compound
Yield Good[2][3]85%[2]
Melting Point 187-191 °C[2]

Mandatory Visualization

experimental_workflow cluster_0 Step 1: Synthesis of 4,4'-Dinitrodiphenyl Ether cluster_1 Step 2: Synthesis of this compound reactants1 4-Nitrophenol + 4-Fluoronitrobenzene + K2CO3 reaction1 Reaction at 165°C for 4 hours reactants1->reaction1 solvent1 DMAc / Toluene solvent1->reaction1 intermediate 4,4'-Dinitrodiphenyl Ether reaction1->intermediate reactants2 4,4'-Dinitrodiphenyl Ether + H2 + Pd/C intermediate->reactants2 reaction2 Hydrogenation at 65°C for 12 hours reactants2->reaction2 solvent2 DMF solvent2->reaction2 filtration Filtration to remove Pd/C reaction2->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (188-192 °C).[6]

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and purity of the compound.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 4-Fluoronitrobenzene and 4-nitrophenol are toxic and should be handled with care.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

  • Palladium on carbon is pyrophoric when dry and in the presence of air. Handle with care, preferably in an inert atmosphere when dry.

  • The solvents used (DMAc, DMF, toluene, ethanol) are flammable and have associated health risks. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of Bis-Azo Dyes Using 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. This azo linkage creates an extended conjugated system responsible for the vibrant colors of these compounds.[1] Azo dyes constitute over 60% of all synthetic dyes used globally and have wide-ranging applications in textiles, printing, and biomedical research as biological stains and potential therapeutic agents.[1]

The synthesis typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.[2] 4,4'-Oxydianiline (ODA), an aromatic diamine with the formula O(C₆H₄NH₂)₂, serves as a valuable intermediate for creating larger, more complex dye structures, specifically bis-azo dyes, due to the presence of two primary amine groups.[3] These resulting dyes can be used to synthesize novel chromophores, pigments, and functional materials.

Principle of Reaction

The synthesis of bis-azo dyes from this compound involves a bis-diazotization (also known as tetrazotization) of both primary amine groups, followed by the coupling of the resulting bis-diazonium salt with two equivalents of a coupling component.

  • Bis-Diazotization: this compound is treated with at least two equivalents of sodium nitrite in a cold, acidic medium (e.g., hydrochloric acid). The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then converts both amine groups into diazonium salt groups (-N₂⁺Cl⁻). This reaction must be maintained at a low temperature (0–5°C) to ensure the stability of the highly reactive bis-diazonium salt intermediate.[4]

  • Azo Coupling: The resulting bis-diazonium salt acts as a potent electrophile. It is then reacted with two equivalents of an electron-rich coupling agent (e.g., a phenol, naphthol, or another aromatic amine). The electrophilic diazonium groups attack the activated aromatic rings of the coupling components to form two stable azo bridges, yielding a symmetrical bis-azo dye.[5] The pH for the coupling step is critical: mildly alkaline conditions are required for phenolic couplers, while mildly acidic conditions are used for amine couplers.[4]

G ODA This compound BDS Bis-Diazonium Salt (Tetra-azonium Intermediate) ODA->BDS  NaNO₂, HCl (aq)  0-5°C AzoDye Symmetrical Bis-Azo Dye BDS->AzoDye  NaOH (aq) or CH₃COONa (aq)  0-5°C CC Coupling Component (2 equivalents) CC->AzoDye

Figure 1: General reaction pathway for bis-azo dye synthesis from ODA.

Experimental Protocols

The following are generalized protocols for the synthesis of a bis-azo dye using this compound. These may require optimization based on the specific coupling component used.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Diazonium salts are unstable and potentially explosive when dry.[2] Do not isolate the intermediate; use the diazonium salt solution immediately after preparation.

  • Handle all chemicals, particularly aromatic amines, with care as they can be toxic.

Protocol 1: Bis-Diazotization of this compound

This protocol details the conversion of this compound into its bis-diazonium salt solution.

Materials:

  • This compound (ODA): 2.00 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%): 5.0 mL (~0.06 mol)

  • Sodium Nitrite (NaNO₂): 1.52 g (0.022 mol)

  • Distilled Water

  • Ice

  • 100 mL and 50 mL Beakers

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In a 100 mL beaker, suspend 2.00 g (0.01 mol) of this compound in 20 mL of distilled water.

  • While stirring, slowly add 5.0 mL of concentrated HCl. The diamine will dissolve to form its dihydrochloride salt.

  • Cool the resulting solution to 0–5°C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature for the stability of the diazonium salt.[4]

  • In a separate 50 mL beaker, dissolve 1.52 g (0.022 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred ODA solution over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • Maintain the temperature strictly between 0–5°C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction is complete.

  • The resulting clear, cold solution contains the bis-diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared bis-diazonium salt with 2-naphthol to yield a bis-azo dye.

Materials:

  • Bis-diazonium salt solution (from Protocol 1)

  • 2-Naphthol: 2.88 g (0.02 mol)

  • Sodium Hydroxide (NaOH): 2.0 g (0.05 mol)

  • Distilled Water

  • Ice

  • 250 mL Beaker

  • Büchner Funnel and Flask for vacuum filtration

Procedure:

  • In a 250 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol and 2.0 g of NaOH in 50 mL of distilled water.

  • Cool this alkaline solution to 0–5°C in an ice-water bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the cold bis-diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • A deeply colored precipitate (typically dark red or brown) of the bis-azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified bis-azo dye.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Quantitative data for azo dyes derived from this compound will vary depending on the coupling component and reaction conditions. The following table provides representative data for bis-azo dyes synthesized from ODA and various common coupling agents.

Coupling ComponentChemical Structure of DyeExpected Color RangeTypical Yield (%)
Phenol4,4'-oxybis(1,1'-biphenyl-4-ol-4'-yl)diazeneOrange to Red75 - 85
2-Naphthol1,1'-(oxybis(4,1-phenylene))bis(diazene-2,1-diyl)di(naphthalen-2-ol)Red to Brown80 - 90
Resorcinol4,4'-(oxybis(4,1-phenyleneazo))bis(benzene-1,3-diol)Dark Red to Brown70 - 80
N,N-Dimethylaniline4,4'-(oxybis(4,1-phenyleneazo))bis(N,N-dimethylaniline)Yellow to Orange85 - 95

Visualizations

G cluster_0 Part A: Bis-Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Product Isolation A1 Dissolve ODA in HCl/Water A2 Cool to 0-5°C A1->A2 A4 Add NaNO₂ solution dropwise to ODA solution A2->A4 A3 Prepare cold NaNO₂ Solution A3->A4 A5 Stir for 20 min at 0-5°C A4->A5 B3 Add diazonium solution to coupling solution A5->B3 Use Immediately B1 Dissolve Coupling Agent in NaOH/Water B2 Cool to 0-5°C B1->B2 B2->B3 B4 Stir for 30 min at 0-5°C B3->B4 C1 Vacuum Filter Crude Product B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize & Dry C2->C3 Product Product C3->Product Purified Bis-Azo Dye

Figure 2: Experimental workflow for bis-azo dye synthesis.

References

Application Notes: High-Temperature Adhesives Based on 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Oxydianiline (ODA) is a key aromatic diamine monomer used extensively in the synthesis of high-performance polymers, particularly polyimides.[1] Its chemical structure, featuring two aniline groups linked by a flexible ether bridge, imparts a unique combination of high thermal stability, mechanical strength, and processability to the resulting polymers. These properties make ODA-based polyimides exceptional candidates for formulating thermally stable adhesives used in demanding applications across the aerospace, electronics, and automotive industries.[1][2]

These adhesives are prized for their ability to maintain structural integrity at elevated temperatures where many conventional adhesives, such as epoxies, would fail.[2][3] The synthesis typically involves the reaction of ODA with an aromatic dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically converted into the final polyimide.[4][5] The choice of dianhydride and other co-monomers allows for the tailoring of properties like glass transition temperature (Tg), adhesion strength, and flexibility to meet specific performance requirements.[3][6]

Key Features of ODA-Based Adhesives:

  • High Thermal Stability: Capable of withstanding continuous service temperatures up to 300°C, with some formulations stable up to 500°C.[3]

  • Excellent Mechanical Properties: Exhibit high tensile and lap shear strength, maintaining adhesion under significant stress.[3][6]

  • Chemical Resistance: The aromatic and imide structures provide robust resistance to a wide range of solvents and chemicals.[6]

  • Processability: The ether linkage in ODA enhances the solubility and melt-processing characteristics of the polyimide precursors compared to more rigid aromatic diamines.[3][4]

Experimental Protocols

Protocol 1: Synthesis of a Poly(amic acid) Precursor Solution

This protocol describes the synthesis of a poly(amic acid) (PAA) solution, the precursor to the polyimide adhesive, using this compound (ODA) and 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA).

Materials:

  • This compound (ODA), purified by recrystallization or sublimation[7]

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), dried under vacuum

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask, dissolve a specific molar amount of ODA in anhydrous DMAc under a gentle stream of nitrogen. Stir the mixture until the ODA is completely dissolved.[8]

  • Cool the flask in an ice-water bath to manage the exothermic reaction.

  • Gradually add an equimolar amount of BTDA powder to the stirred ODA solution over a period of 15-20 minutes to prevent excessive temperature increase.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the solution under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous, clear to pale yellow solution is the poly(amic acid) precursor. Store it in a sealed container at low temperature (e.g., 4°C) to prevent degradation before use.

Protocol 2: Application and Thermal Curing of the Adhesive

This protocol details the process of applying the synthesized poly(amic acid) solution to substrates and thermally curing it to form a strong, thermally stable polyimide adhesive bond.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Substrates for bonding (e.g., aluminum, titanium, or composite coupons)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Abrasive paper or sandblasting equipment

  • Applicator (e.g., brush, doctor blade)

  • Programmable oven or hot press

Procedure:

  • Substrate Preparation: Thoroughly clean the surfaces of the substrates to be bonded. Degrease with a solvent like acetone and then mechanically abrade the surface using abrasive paper or sandblasting to increase surface area and promote mechanical interlocking.[9] Clean the surfaces again to remove any loose particles.

  • Adhesive Application: Apply a thin, uniform layer of the poly(amic acid) solution onto the prepared surfaces of both substrates.

  • Solvent Evaporation: Place the coated substrates in an oven at a relatively low temperature (e.g., 80-100°C) for 1-2 hours to allow for the slow evaporation of the DMAc solvent. This step is crucial to prevent the formation of voids in the bond line.

  • Assembly: Join the two coated substrates in the desired configuration (e.g., single lap shear joint). Apply pressure using clamps or a hot press to ensure intimate contact.

  • Thermal Curing (Imidization): Transfer the assembled joint to a programmable oven or hot press for the final curing process. A typical multi-step curing cycle is as follows:

    • Heat to 150°C and hold for 1 hour.

    • Ramp the temperature to 200°C and hold for 1 hour.

    • Increase the temperature to 250-300°C and hold for 2-3 hours to ensure complete imidization.[10]

  • Cooling: Allow the bonded assembly to cool slowly to room temperature to minimize residual thermal stresses.

Protocol 3: Characterization of Thermal and Mechanical Properties

This protocol outlines standard methods for evaluating the performance of the cured ODA-based adhesive.

1. Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition temperature (Td) of the cured adhesive.

  • Procedure: Place a small sample (5-10 mg) of the cured polyimide adhesive in the TGA instrument. Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[10] The temperature at which 5% or 10% weight loss occurs is typically reported as the decomposition temperature.[3]

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the cured adhesive.[11]

  • Procedure: Place a small sample of the cured adhesive in a DSC pan. Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10-20°C/min). The inflection point in the heat flow curve during the second heating scan corresponds to the Tg.[12]

3. Lap Shear Strength Testing:

  • Objective: To measure the adhesive strength of the bonded joint.[9][13]

  • Procedure: Prepare single lap shear specimens according to a standard test method (e.g., ASTM D1002).[9] Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until the bond fails. The lap shear strength is calculated by dividing the maximum load by the bond area.[2][14] Tests can be performed at room temperature and at elevated temperatures to evaluate the adhesive's high-temperature performance.

Data Presentation

Table 1: Thermal and Mechanical Properties of ODA-Based Polyimide Adhesives

Dianhydride Co-monomerDiamine Co-monomer(s)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td) (°C)Lap Shear Strength (MPa) at Room Temp.Reference(s)
BTDAMDA/ODA (50:50)~400~50016.3[3]
PMDAODA302>500Not Reported[6]
BTDAODA276>500Not Reported[6]
BPDAODA290>500Not Reported[6]
ODPA3,4'-ODA220>500Not Reported[4][5]

Note: Properties can vary significantly based on the specific synthesis conditions, curing cycle, and substrate preparation.

Visualizations

G Workflow for Synthesis of ODA-Based Polyimide Adhesive Monomers Monomers (ODA + Dianhydride) Polymerization Polymerization (Room Temp, N2 atm) Monomers->Polymerization Solvent Anhydrous Solvent (e.g., DMAc) Solvent->Polymerization PAA Poly(amic acid) Precursor Solution Polymerization->PAA Formation of PAA Application Adhesive Application & Solvent Evaporation PAA->Application Curing Thermal Curing (Imidization) Application->Curing Assembled Joint Adhesive Cured Polyimide Adhesive Bond Curing->Adhesive Cross-linking

Caption: Synthesis workflow for ODA-based polyimide adhesives.

G Chemical Transformation During Curing PAA Poly(amic acid) Precursor Flexible polymer chains in solvent Heat Heat (150-300°C) PAA->Heat Water Water (Byproduct) Heat->Water Elimination Polyimide Polyimide Rigid, cross-linked network High thermal stability Heat->Polyimide Imidization (Ring Closure)

Caption: Poly(amic acid) to Polyimide transformation via curing.

References

Application Notes and Protocols: Formulation of Flame-Retardant Polymers with Octadecylamine (ODA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of flame retardants into polymer matrices is a critical strategy for enhancing the fire safety of materials used in a wide array of applications, from electronics to construction. However, a significant challenge lies in the inherent incompatibility between many inorganic flame retardants and organic polymer matrices. This incompatibility can lead to poor dispersion, agglomeration of the flame-retardant particles, and a subsequent deterioration of the mechanical properties of the final composite material.

Surface modification of flame-retardant additives presents an effective solution to this challenge. Octadecylamine (ODA), a long-chain fatty amine, can be employed as a surface modifying agent to enhance the hydrophobicity of inorganic flame retardants. This treatment improves their interfacial adhesion and dispersion within the polymer matrix, leading to enhanced flame retardancy and better preservation of mechanical properties. This document provides detailed application notes and protocols for the formulation of flame-retardant polymers utilizing ODA-modified additives.

Principle of Action

The primary role of ODA in flame-retardant formulations is not as a primary flame retardant itself, but as a surface modifier or coupling agent. The long, nonpolar alkyl chain of ODA renders the surface of polar inorganic flame retardants (like ammonium polyphosphate or aluminum trihydrate) hydrophobic. This increased organophilic character promotes better interaction and compatibility with the nonpolar polymer matrix. The improved dispersion ensures a more uniform distribution of the flame retardant, which is crucial for achieving consistent and effective flame retardancy throughout the material. Furthermore, enhanced interfacial adhesion can lead to improved stress transfer from the polymer matrix to the filler, thus mitigating the potential decline in mechanical performance.

Experimental Data

The following table summarizes the key performance indicators of a flame-retardant polyethylene (PE) composite incorporating ammonium polyphosphate (APP) surface-modified with octadecylamine (ODA).

PropertyUnmodified APP in PEODA-Modified APP in PE
Wettability of APP Powder
Contact Angle with WaterLow (Hydrophilic)136° (Excellent Hydrophobicity)[1]
Composite Properties
Flame Retardant Loading25%25%
Flame Retardancy (UL-94)Not SpecifiedSlightly decreased vs. unmodified APP[1]
Limiting Oxygen Index (LOI)Not SpecifiedSlightly decreased vs. unmodified APP[1]
Mechanical Properties
Compatibility with PEPoorImproved[1]
Tensile and Bending StrengthReducedEnhanced compared to unmodified APP composite[1]
Water Resistance
Extraction Rate of Flame RetardantHigh0.12%[1]

Experimental Protocols

Protocol 1: Surface Modification of Ammonium Polyphosphate (APP) with Octadecylamine (ODA)

This protocol describes a wet surface modification method to coat APP particles with ODA.

Materials:

  • Ammonium Polyphosphate (APP) powder

  • Octadecylamine (ODA)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Beaker

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve ODA: Prepare a solution of ODA in ethanol. The concentration will depend on the desired coating thickness, typically a 1-5% solution by weight relative to the APP.

  • Disperse APP: In a separate beaker, disperse the APP powder in deionized water to form a slurry.

  • Mixing and Reaction: While stirring the APP slurry, slowly add the ODA-ethanol solution.

  • Heating: Gently heat the mixture to 60-80°C and maintain stirring for 2-4 hours to facilitate the coating of ODA onto the APP particle surfaces.

  • Filtration and Washing: After the reaction, filter the slurry to separate the surface-modified APP particles. Wash the filtered particles several times with deionized water and then with ethanol to remove any unreacted ODA and residual solvent.

  • Drying: Dry the modified APP powder in an oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.

  • Characterization: The hydrophobicity of the modified APP can be confirmed by measuring the contact angle of a water droplet on a pressed pellet of the powder.

Protocol 2: Formulation of Flame-Retardant Polyethylene (PE) with ODA-Modified APP

This protocol details the preparation of a flame-retardant PE composite using a melt blending technique.

Materials:

  • Polyethylene (PE) pellets

  • ODA-modified APP powder (from Protocol 1)

  • Twin-screw extruder or internal mixer (e.g., Brabender)

  • Compression molding machine

  • Specimen molds for testing (e.g., for UL-94, LOI, tensile testing)

Procedure:

  • Drying: Dry the PE pellets and the ODA-modified APP powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

  • Premixing: Dry blend the PE pellets and the ODA-modified APP powder at the desired weight ratio (e.g., 75:25).

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder or internal mixer appropriate for polyethylene (e.g., 160-190°C).

    • Feed the premixed blend into the extruder/mixer.

    • Melt compound the materials at a specific screw speed (e.g., 50-100 rpm) for a sufficient residence time (e.g., 5-10 minutes) to ensure homogeneous dispersion.

  • Pelletizing: Extrude the molten composite into strands and pelletize them.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Use a compression molding machine to prepare test specimens according to standard dimensions for various characterization techniques (e.g., ASTM D638 for tensile properties, UL-94 for flammability). The molding temperature and pressure should be optimized for the specific grade of PE.

  • Characterization:

    • Flammability: Perform UL-94 vertical burning tests and Limiting Oxygen Index (LOI) measurements.

    • Thermal Stability: Conduct Thermogravimetric Analysis (TGA) to evaluate the thermal degradation behavior.

    • Mechanical Properties: Measure tensile strength, elongation at break, and impact strength.

    • Morphology: Use Scanning Electron Microscopy (SEM) to observe the dispersion of the ODA-modified APP particles within the PE matrix.

Visualizations

G cluster_0 Surface Modification of Flame Retardant Inorganic_FR Inorganic Flame Retardant (e.g., APP) Solvent_Dispersion Dispersion in Solvent Inorganic_FR->Solvent_Dispersion ODA Octadecylamine (ODA) ODA->Solvent_Dispersion Mixing_Reaction Mixing and Reaction (Heating and Stirring) Solvent_Dispersion->Mixing_Reaction Filtration_Washing Filtration and Washing Mixing_Reaction->Filtration_Washing Drying Drying Filtration_Washing->Drying Modified_FR ODA-Modified Flame Retardant Drying->Modified_FR

Caption: Workflow for the surface modification of an inorganic flame retardant with ODA.

G cluster_1 Formulation and Characterization Workflow Modified_FR ODA-Modified FR Drying_Premixing Drying and Premixing Modified_FR->Drying_Premixing Polymer Polymer Matrix (e.g., PE) Polymer->Drying_Premixing Melt_Blending Melt Blending Drying_Premixing->Melt_Blending Specimen_Preparation Specimen Preparation (Compression Molding) Melt_Blending->Specimen_Preparation Characterization Characterization Specimen_Preparation->Characterization Flammability_Tests Flammability Tests (UL-94, LOI) Characterization->Flammability_Tests Thermal_Analysis Thermal Analysis (TGA) Characterization->Thermal_Analysis Mechanical_Tests Mechanical Tests Characterization->Mechanical_Tests Morphology_Analysis Morphology (SEM) Characterization->Morphology_Analysis

Caption: Overall experimental workflow for flame-retardant polymer formulation.

References

Troubleshooting & Optimization

Technical Support Center: 4,4'-Oxydianiline (ODA) Solubility in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4,4'-Oxydianiline (ODA) in various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (ODA)?

A1: this compound is a crystalline solid that is generally insoluble in water, benzene, carbon tetrachloride, and ethanol.[1] It exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2][3] Its solubility is influenced by factors like temperature, solvent polarity, and the pH of the medium.[4]

Q2: Why is ODA solubility critical in polyimide synthesis?

A2: In polyimide synthesis, ODA is a common diamine monomer.[1][5] Achieving a homogeneous reaction mixture is crucial for obtaining a high molecular weight polymer and defect-free films.[6] Poor solubility or precipitation of ODA can lead to incomplete reactions, low molecular weight polymers, and materials with inferior mechanical and thermal properties.[7]

Q3: What is the effect of temperature on ODA solubility?

A3: The solubility of ODA in organic solvents generally increases with temperature.[4][8][9] This is because higher temperatures provide the necessary energy to overcome the intermolecular forces within the ODA crystal lattice, allowing for greater solvation.[4]

Q4: Can the pH of the reaction mixture affect ODA solubility?

A4: Yes, the pH can influence the solubility of ODA. In acidic conditions, the amino groups of ODA can become protonated, forming salts that may have higher solubility in aqueous or protic solvents.[4]

Q5: How does the purity of ODA affect its solubility?

A5: Impurities in ODA can significantly impact its solubility and the reproducibility of experiments. Impurities may act as nucleation sites, promoting precipitation, or they can alter the overall polarity of the solution, affecting ODA's solubility. It is recommended to use high-purity ODA or to purify it before use, for example, by recrystallization or sublimation.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely

Problem: ODA powder remains suspended in the solvent even after prolonged stirring.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Polarity The chosen solvent may not be polar enough to effectively solvate the ODA molecules.Switch to a more polar aprotic solvent such as NMP, DMAc, or DMSO.
Low Temperature The temperature of the mixture is too low to overcome the lattice energy of the ODA crystals.Gradually increase the temperature of the mixture while stirring. For many applications, temperatures between 50-80°C can significantly improve solubility.[3]
Saturation Limit Reached The concentration of ODA exceeds its solubility limit in the chosen solvent at the given temperature.Increase the volume of the solvent to reduce the concentration of ODA.
Poor Quality ODA The presence of insoluble impurities in the ODA.Purify the ODA by recrystallization from a suitable solvent or by sublimation.
Issue 2: this compound Precipitates During the Reaction

Problem: ODA initially dissolves but then precipitates out of the solution as the reaction progresses, particularly during polymerization.

Potential Cause Troubleshooting Step Expected Outcome
Change in Solvent Polarity The formation of reaction products (e.g., polyamic acid) alters the polarity of the reaction mixture, reducing the solubility of unreacted ODA.Consider using a solvent system that can accommodate both the reactants and the polymer product. NMP is often a good choice for polyimide synthesis as it is a good solvent for both the monomers and the resulting polyamic acid.[2]
Growing Polymer Chain Insolubility As the polymer chains grow, they may become less soluble in the reaction medium and precipitate, trapping unreacted ODA.Increase the reaction temperature to maintain the polymer in solution. Ensure vigorous and efficient stirring to prevent localized concentration gradients.
Incorrect Stoichiometry An excess of the dianhydride monomer can lead to the rapid formation of low molecular weight oligomers that are insoluble.Ensure precise stoichiometric balance between the diamine (ODA) and the dianhydride. Monomers should be weighed accurately, and their purity should be high.[7]
Reaction with Impurities Impurities in the solvent or monomers can initiate side reactions that produce insoluble byproducts.Use high-purity, anhydrous solvents and monomers. Purifying the solvent before use can be beneficial.[6]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of this compound in various pure and binary solvent systems at different temperatures.

Table 1: Solubility of this compound in Pure Solvents

SolventTemperature (K)Mole Fraction Solubility (x10³)
DMSO293.15158.3
303.15205.1
313.15261.9
323.15331.2
333.15415.8
DMAc293.15135.2
303.15175.3
313.15224.5
323.15284.1
333.15357.9
DMF293.15118.9
303.15154.2
313.15198.1
323.15251.8
333.15318.1
Ethanol293.152.1
303.153.2
313.154.8
323.157.1
333.1510.3

Data compiled from studies measuring solubility via the gravimetric method.[3][8][9]

Table 2: Solubility of this compound in DMSO + Ethanol Binary Mixtures at 313.15 K

Mass Fraction of EthanolMole Fraction Solubility of ODA (x10³)
0.0261.9
0.1185.7
0.2132.1
0.394.6
0.468.1
0.549.3
0.635.8
0.726.2
0.819.3
0.914.3
1.04.8

Data indicates that as the mass fraction of the poorer solvent (ethanol) increases, the solubility of ODA decreases.[8]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for Polyamic Acid Synthesis

This protocol describes the dissolution of ODA in N,N-dimethylacetamide (DMAc) for the synthesis of poly(amic acid), a precursor to polyimide.

Materials:

  • This compound (ODA), high purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyromellitic dianhydride (PMDA), high purity

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Heating mantle with a temperature controller

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Weigh the desired amount of ODA and transfer it to the reaction flask.

  • Under a positive pressure of nitrogen, add the calculated volume of anhydrous DMAc to the flask.

  • Begin vigorous stirring to suspend the ODA.

  • Gently heat the mixture to 50-60°C. Maintain this temperature and continue stirring until all the ODA has completely dissolved, resulting in a clear, pale-yellow solution. This may take 1-2 hours.[3]

  • Once the ODA is fully dissolved, cool the solution to room temperature.

  • Slowly add the stoichiometric amount of PMDA in small portions to the stirred ODA solution. The addition should be done carefully to control the exothermic reaction.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to allow for the formation of the poly(amic acid) solution.[1]

Protocol 2: Improving ODA Solubility Using a Co-solvent System

This protocol details a method for enhancing ODA solubility by using a co-solvent system, which can be useful when a single solvent is not effective.

Materials:

  • This compound (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • A suitable co-solvent in which ODA has some solubility (e.g., a polar protic solvent if compatible with the subsequent reaction)

  • Reaction vessel with stirring and heating capabilities

Procedure:

  • Determine the optimal ratio of NMP to the co-solvent through small-scale solubility tests.

  • In the reaction vessel, add the predetermined volume of NMP.

  • While stirring, add the desired amount of ODA.

  • If ODA does not fully dissolve at room temperature, gradually heat the mixture.

  • Once a homogeneous solution is approached or the temperature limit is reached, slowly add the co-solvent to the mixture.

  • Observe for complete dissolution of the ODA. The addition of a co-solvent can alter the overall solvent properties, leading to enhanced solubility.[10][11]

  • Proceed with the subsequent reaction steps once a clear solution is obtained.

Visualizations

experimental_workflow_dissolving_oda cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction start Start dry_glassware Dry Glassware start->dry_glassware weigh_oda Weigh ODA dry_glassware->weigh_oda add_solvent Add Anhydrous Solvent (e.g., DMAc) weigh_oda->add_solvent stir Stir Vigorously add_solvent->stir heat Heat to 50-60°C stir->heat check_dissolution Check for Complete Dissolution heat->check_dissolution check_dissolution->heat No, continue heating/stirring cool Cool to Room Temperature check_dissolution->cool Yes add_dianhydride Add Dianhydride (e.g., PMDA) cool->add_dianhydride react React for 24h add_dianhydride->react end End react->end

Caption: Workflow for dissolving this compound in polyamic acid synthesis.

troubleshooting_logic_oda_precipitation cluster_causes Potential Causes cluster_solutions Solutions start ODA Precipitates During Reaction cause1 Change in Solvent Polarity start->cause1 cause2 Polymer Insolubility start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Impurities start->cause4 solution1 Use a Better Solvent (e.g., NMP) cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Ensure 1:1 Molar Ratio cause3->solution3 solution4 Purify Monomers and Solvents cause4->solution4

Caption: Troubleshooting logic for this compound precipitation during a reaction.

References

Technical Support Center: 4,4'-Oxydianiline (ODA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Oxydianiline (ODA) polymerization reactions. This resource is designed for researchers, scientists, and development professionals to address common challenges encountered during the synthesis of polyimides and other polymers using ODA.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular weight or inherent viscosity of my ODA-based polyimide consistently low?

A1: Achieving a high molecular weight is critical for good mechanical properties. Low molecular weight is one of the most common issues and typically points to three primary causes:

  • Monomer Impurity: this compound (ODA) and the comonomer (typically a dianhydride like PMDA) must be of high purity. Impurities can act as chain terminators, preventing polymer chain growth.[1] It is recommended to purify monomers by recrystallization or sublimation before use.[1]

  • Stoichiometric Imbalance: Step-growth polymerization is extremely sensitive to the molar ratio of the monomers.[2] A precise 1:1 molar ratio between the diamine (ODA) and the dianhydride is essential. Even a small deviation can drastically limit the achievable molecular weight according to the Carothers equation.[2][3]

  • Presence of Water: The intermediate poly(amic acid) (PAA) is highly susceptible to hydrolysis, which cleaves the polymer backbone and reduces molecular weight.[4] All glassware must be rigorously dried, solvents should be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Q2: The viscosity of my poly(amic acid) solution decreases upon storage, even in the refrigerator. Why does this happen and how can I prevent it?

A2: This is a well-documented phenomenon caused by the instability of the poly(amic acid) (PAA) intermediate. The amide linkage in the PAA backbone is susceptible to equilibrium reactions, including hydrolysis by trace amounts of water present in the solvent.[4][5] This acid-catalyzed hydrolysis leads to chain scission, resulting in a lower average molecular weight and a noticeable drop in solution viscosity.[6] While refrigeration slows this degradation, it does not stop it. For best results, it is highly recommended to use the PAA solution for imidization (e.g., film casting and curing) as soon as possible after its synthesis.[7]

Q3: My final polyimide film is dark brown or yellow. How can I obtain a less colored or colorless film?

A3: The characteristic color of aromatic polyimides, such as those made from ODA and PMDA, arises from the formation of intermolecular and intramolecular charge-transfer (CT) complexes between the electron-donating diamine segments and the electron-accepting dianhydride segments.[8][9] To reduce color, you can modify the polymer backbone to disrupt this charge transfer. Strategies include using kinked or asymmetric monomers, or incorporating bulky or fluorine-containing groups that hinder chain packing and reduce electronic interactions.[8]

Q4: My reaction mixture turned into an insoluble gel before polymerization was complete. What causes this?

A4: Gelation is the formation of a cross-linked, insoluble polymer network.[10] In a linear polymerization, this is an undesirable side reaction. It occurs when the average functionality of the monomers is greater than two.[11] Potential causes include:

  • Monomer Impurities: The presence of tri- or tetra-functional impurities in your ODA or dianhydride monomers.

  • Side Reactions: Unintended side reactions at high temperatures that can create cross-linking sites.

  • Incorrect Monomer: Accidentally using a monomer with a functionality greater than two. The point at which the system loses fluidity and forms a macroscopic network is known as the gel point.[12] Rigorous purification of monomers and strict control over reaction conditions are crucial to prevent premature gelation.[13]

Troubleshooting Guide

Problem 1: Low Final Molecular Weight / Brittle Polymer Film

This guide provides a systematic approach to diagnosing and solving issues related to achieving high molecular weight in your ODA polymerization.

Low_MW_Troubleshooting Start Problem: Low Molecular Weight or Brittle Film Check_Purity 1. Check Monomer Purity Start->Check_Purity Check_Stoichiometry 2. Verify Stoichiometry Start->Check_Stoichiometry Check_Moisture 3. Eliminate Moisture Start->Check_Moisture Sol_Purity Solution: Purify Monomers (Sublimation for dianhydrides, Recrystallization for ODA) Check_Purity->Sol_Purity Impure? Sol_Stoichiometry Solution: Use High-Precision Balance. Ensure complete dissolution of ODA before adding dianhydride. Add dianhydride in portions. Check_Stoichiometry->Sol_Stoichiometry Imbalanced? Sol_Moisture Solution: Oven-dry all glassware. Use anhydrous solvents. Run reaction under dry N2 or Ar gas. Check_Moisture->Sol_Moisture Contamination?

Caption: Troubleshooting workflow for low molecular weight polymers.

Experimental Protocols

Protocol: Two-Step Synthesis of PMDA-ODA Polyimide

This protocol describes a standard laboratory procedure for synthesizing a high molecular weight poly(amic acid) from pyromellitic dianhydride (PMDA) and this compound (ODA), followed by thermal imidization to form a polyimide film.

1. Materials and Preparation:

  • Monomers: this compound (ODA), Pyromellitic Dianhydride (PMDA). Both should be high purity (>99%). Purify ODA by recrystallization from ethanol and PMDA by sublimation if necessary. Dry purified monomers in a vacuum oven before use.

  • Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous grade.

  • Apparatus: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a drying tube. All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen.

2. Poly(amic acid) (PAA) Synthesis:

  • Set up the reaction apparatus and establish a positive pressure of dry nitrogen.

  • Weigh an exact equimolar amount of ODA and add it to the flask. For example, add 2.002 g (10.0 mmol) of ODA.

  • Add enough anhydrous DMAc to achieve the desired concentration (typically 15-20 wt% solids). Stir the mixture at room temperature until the ODA is completely dissolved.[6]

  • Weigh an exact equimolar amount of PMDA (e.g., 2.181 g, 10.0 mmol). Add the PMDA powder to the ODA solution in several small portions over 30-60 minutes.[1][6] An exothermic reaction will occur, and the solution viscosity will increase significantly.

  • To control the exotherm, the flask can be cooled in an ice-water bath (0-5°C) during PMDA addition.[14]

  • After all the PMDA has been added, continue stirring the viscous, pale-yellow solution at room temperature under nitrogen for 12-24 hours to ensure complete polymerization. The result is a poly(amic acid) solution.

3. Imidization (Thermal Conversion to Polyimide):

  • Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a programmable oven or a vacuum oven with a nitrogen purge.

  • Apply a staged heating program to slowly remove the solvent and thermally induce cyclodehydration (imidization). A typical program is:[15]

    • 80°C for 1-3 hours (to slowly evaporate most of the solvent).

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour (to ensure complete imidization).

  • After the heating cycle, allow the oven to cool slowly to room temperature.

  • Immerse the glass plate in deionized water. The amber-colored polyimide film should peel off the substrate.[15]

  • Dry the freestanding film in a vacuum oven at 100°C for several hours before characterization.

ODA_Polymerization_Workflow Prep Monomer & Glassware Preparation (Purify, Dry) PAA Poly(amic acid) Synthesis (ODA + PMDA in DMAc) Under N2, 0-25°C Prep->PAA Cast Film Casting (PAA solution on glass) PAA->Cast Imidize Thermal Imidization (Staged Heating to 300°C) Cast->Imidize Characterize Characterization (FTIR, TGA, DMA, Tensile) Imidize->Characterize

Caption: General workflow for two-step ODA-based polyimide synthesis.

Data Presentation

Table 1: Properties of Polyimides Derived from 4,4'-ODA and Various Dianhydrides

The properties of polyimides are highly dependent on the chemical structure of the dianhydride comonomer. This table summarizes key thermal and mechanical properties for common ODA-based systems.

Dianhydride MonomerAbbreviationGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Tensile Modulus (GPa)Reference(s)
Pyromellitic DianhydridePMDA380-406°C~586°C2.1 - 3.0[14][16]
3,3',4,4'-Biphenyltetracarboxylic DianhydrideBPDA~325°C~531°C2.6 - 114*[14][16][17]
3,3',4,4'-Benzophenonetetracarboxylic DianhydrideBTDA276-280°C~554°C-[16][18]
4,4'-Oxydiphthalic AnhydrideODPA220-275°C--[5][19]
Hexafluoroisopropylidene diphthalic anhydride6FDA264-311°C--[15]

*High modulus values are typically achieved for highly oriented fibers.[17]

References

optimizing reaction conditions for ODA-based polyimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of polyimides derived from 4,4'-oxydianiline (ODA).

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis process, which involves the formation of a poly(amic acid) (PAA) precursor followed by imidization.

Issue 1: Low Molecular Weight of Poly(amic acid) (PAA)

Question: My PAA solution has low viscosity, and the resulting polyimide film is brittle. How can I increase the molecular weight?

Answer: Achieving a high molecular weight for the PAA precursor is critical for obtaining robust polyimide films with good mechanical properties.[1][2] Several factors can limit the molecular weight during the polymerization of ODA with a dianhydride (e.g., PMDA).

Possible Causes and Solutions:

  • Monomer Impurities: Purity of the ODA and dianhydride monomers is paramount. Impurities can terminate the polymer chain growth.

    • Solution: Purify monomers before use. ODA can be recrystallized, and dianhydrides can be purified by sublimation under vacuum.[3]

  • Solvent Quality: The presence of water or other protic impurities in the solvent (e.g., NMP, DMAc) can react with the dianhydride, preventing polymerization.[1][4]

    • Solution: Use anhydrous, high-purity solvents. Ensure all glassware is thoroughly dried before use.[3]

  • Reaction Temperature: The reaction temperature for PAA synthesis is a critical factor.[1]

    • Solution: Conduct the polymerization at a controlled low temperature. A common starting point is 0-5°C to manage the exothermic reaction, followed by stirring at room temperature.[5] Temperatures that are too low can reduce monomer reactivity, while excessively high temperatures can promote side reactions.[1]

  • Monomer Stoichiometry: An exact 1:1 molar ratio of diamine (ODA) to dianhydride is crucial for achieving high molecular weight.

    • Solution: Accurately weigh the monomers. Some studies suggest that a slight excess of the dianhydride can sometimes be beneficial to compensate for any moisture present.[4]

  • Order of Monomer Addition: The method of adding monomers to the reaction vessel can significantly impact the final molecular weight.[4]

    • Solution: The most effective method is to add the solid dianhydride portion-wise to a stirred solution of the diamine (ODA).[3][4] This ensures the highly reactive dianhydride immediately encounters the diamine, minimizing side reactions with trace impurities.[4]

  • Monomer Concentration: Higher monomer concentrations generally favor the formation of higher molecular weight PAA.[4]

    • Solution: Adjust the concentration of monomers in the solvent. A typical range is 10-20 wt%.

Issue 2: Incomplete Imidization

Question: FTIR analysis of my polyimide film shows persistent amic acid peaks. How can I ensure complete conversion to the imide?

Answer: Incomplete imidization results in a polymer with inferior thermal and mechanical properties. The conversion of PAA to polyimide can be achieved through thermal or chemical methods, and optimization is key.[6][7]

Possible Causes and Solutions:

  • Insufficient Thermal Imidization Temperature or Time: The temperature and duration of the curing cycle are critical for driving the cyclodehydration reaction to completion.[6]

    • Solution: Implement a staged curing protocol. A typical thermal imidization cycle involves heating the PAA film step-wise to a final temperature between 300°C and 400°C. For example, to achieve over 90% imidization for PMDA-ODA, a post-baking temperature of at least 250°C for 20 minutes is necessary.[7] Holding the film at the final temperature for at least one hour is common practice.[5][8]

  • Chemical Imidization Reagent Issues: In chemical imidization, the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) must be used in appropriate amounts.

    • Solution: Ensure the correct molar ratio of imidization agents relative to the amic acid repeating unit. The degree of imidization can be controlled by the amount of acetic anhydride used.[9] The reaction is typically performed at ambient temperature.[9]

  • Film Thickness: Very thick films can trap the water byproduct of the imidization reaction, hindering complete conversion.

    • Solution: Cast thinner films to facilitate the removal of water during curing.

Issue 3: Poor Solubility of the Final Polyimide

Question: The synthesized polyimide powder or film is insoluble in common organic solvents, making processing and characterization difficult. What can be done?

Answer: Many aromatic polyimides, especially those based on rigid monomers like PMDA and ODA, are known for their limited solubility due to strong intermolecular forces and chain rigidity.[10][11]

Possible Causes and Solutions:

  • Rigid Polymer Backbone: The inherent structure of the polyimide dictates its solubility.

    • Solution 1 (Pre-synthesis): Modify the polymer backbone to enhance solubility. This can be achieved by incorporating flexible ether linkages (already present in ODA), bulky side groups, or using less rigid dianhydrides (e.g., 6FDA instead of PMDA).[10][11]

    • Solution 2 (Post-synthesis): If the polymer is already synthesized, try more aggressive, high-boiling point solvents like m-cresol.[10] However, for highly intractable polyimides like PMDA-ODA, solubility will remain a challenge.[11]

  • Synthesis Method: The method of synthesis and imidization can affect solubility.

    • Solution: Utilize the two-step synthesis method. The poly(amic acid) precursor is typically soluble in polar aprotic solvents like NMP, DMAc, or DMF, allowing it to be solution-cast into films or coatings before conversion to the final, insoluble polyimide.[5][10] Chemical imidization at lower temperatures may yield a more soluble product compared to high-temperature thermal imidization.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis process for ODA-based polyimides?

A1: The most common method is a two-step polycondensation reaction.[12]

  • Step 1: Poly(amic acid) Synthesis: The diamine (ODA) is dissolved in a dry, polar aprotic solvent (e.g., DMAc, NMP) under an inert atmosphere (e.g., nitrogen). The dianhydride (e.g., PMDA) is then added slowly as a solid powder. The reaction is typically stirred at a low temperature (0-5°C) initially and then allowed to warm to room temperature for several hours to form a viscous poly(amic acid) solution.[5]

  • Step 2: Imidization: The PAA solution is cast onto a substrate and then converted to the final polyimide. This can be done by:

    • Thermal Imidization: The cast film is heated in a programmed cycle, often up to 300-400°C, to drive off the solvent and induce cyclization.[8]

    • Chemical Imidization: A mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) is added to the PAA solution at ambient temperature.[9][13]

Q2: How does the choice of dianhydride affect the properties of the final ODA-based polyimide?

A2: The dianhydride structure has a profound impact on the final properties. For example, using a rigid, planar dianhydride like Pyromellitic dianhydride (PMDA) with ODA results in a polyimide (Kapton®) with excellent thermal stability and high tensile strength but poor solubility.[5][6] In contrast, using a dianhydride with a more flexible linkage or bulky groups, such as 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), can improve the solubility and processability of the resulting polyimide, though it may slightly alter the thermal properties.[11][14]

Q3: Can I use a one-step synthesis method for ODA-based polyimides?

A3: Yes, a one-step, high-temperature solution polymerization is possible for polyimides that are soluble in their fully imidized form.[4] This process involves heating a stoichiometric mixture of the ODA and dianhydride in a high-boiling solvent (e.g., m-cresol) at temperatures of 180-220°C. The water generated during imidization is removed continuously, often as an azeotrope.[4] This method is generally not suitable for insoluble polyimides like PMDA-ODA.

Q4: How can I monitor the degree of imidization?

A4: The most common method is Fourier-Transform Infrared (FTIR) Spectroscopy. The disappearance of amic acid bands and the appearance of characteristic imide absorption bands are monitored. Key imide peaks are typically found around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation).[9][12] The degree of imidization (DOI) can be quantified by comparing the intensity of an imide peak to an internal standard peak (e.g., a C-C stretching band from the benzene backbone).[9]

Quantitative Data Summary

Table 1: Recommended Conditions for Poly(amic acid) Synthesis

Parameter Recommended Value/Condition Rationale
Solvent Anhydrous N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) High polarity to dissolve monomers and polymer; must be dry to prevent side reactions.[5]
Monomer Purity >99% (recrystallized/sublimed) Impurities can act as chain terminators, reducing molecular weight.[3]
Monomer Ratio 1:1 (Diamine:Dianhydride) Essential for achieving high molecular weight.[4]
Concentration 10-20 wt% solid content Higher concentrations favor higher molecular weight PAA formation.[4]
Reaction Temp. 0-5°C initially, then room temperature Controls the initial exothermic reaction and prevents side reactions.[1][5]
Reaction Time 6-24 hours Allows the polymerization to proceed to high conversion.[5]

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture and oxygen from interfering with the reaction.[3] |

Table 2: Typical Thermal Imidization Parameters for PMDA-ODA Films

Temperature Stage Duration Purpose
80-100°C 1 hour Initial solvent removal (soft-baking).[7]
150°C 1 hour Further solvent removal and partial imidization.
250°C 1 hour Significant imidization occurs.[7]

| 300-350°C | 1-2 hours | Completion of imidization and final film consolidation.[5] |

Experimental Protocols

Protocol 1: Synthesis of PMDA-ODA Poly(amic acid) (PAA) Solution
  • Preparation: Thoroughly dry all glassware in an oven at >120°C overnight.

  • Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of purified this compound (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve the desired final monomer concentration (e.g., 15 wt%).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Dianhydride Addition: Slowly add an equimolar amount of purified pyromellitic dianhydride (PMDA) powder to the stirred ODA solution in small portions over 30-60 minutes. Ensure the temperature does not rise significantly.

  • Polymerization: After the complete addition of PMDA, remove the ice bath and allow the reaction to proceed at room temperature under a continuous nitrogen purge for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA.

  • Storage: Store the resulting PAA solution at low temperatures (e.g., < 5°C) to prevent hydrolytic degradation.[15]

Protocol 2: Thermal Imidization of PAA Film
  • Casting: Pour the synthesized PAA solution onto a clean, level glass substrate. Cast the film to a desired thickness using a doctor blade.

  • Soft-Baking: Place the cast film in a vacuum oven or a forced-air oven at 80°C for 1 hour to remove the bulk of the solvent.[7]

  • Curing: Transfer the substrate to a programmable high-temperature oven with a nitrogen atmosphere. Execute a staged heating program:

    • Heat from room temperature to 150°C and hold for 1 hour.

    • Ramp up to 250°C and hold for 1 hour.

    • Ramp up to a final temperature of 350°C and hold for 1 hour.

  • Cooling: Slowly cool the oven to room temperature.

  • Film Removal: Carefully peel the resulting flexible polyimide film from the glass substrate.

Visualizations

G cluster_0 Step 1: PAA Synthesis cluster_1 Step 2: Imidization ODA ODA (Diamine) in Dry Solvent ReactionVessel Reaction at 0-25°C under N2 ODA->ReactionVessel PMDA PMDA (Dianhydride) (Solid) PMDA->ReactionVessel PAA_Solution Viscous Poly(amic acid) (PAA) Solution ReactionVessel->PAA_Solution CastFilm Cast PAA Film on Substrate PAA_Solution->CastFilm ThermalCure Thermal Curing (Staged heating to 350°C) CastFilm->ThermalCure PI_Film Final Polyimide (PI) Film ThermalCure->PI_Film

Caption: Workflow for the two-step synthesis of ODA-based polyimide.

Caption: Chemical reaction pathway for PMDA-ODA polyimide synthesis.

References

Technical Support Center: Purification of 4,4'-Oxydianiline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Oxydianiline (ODA) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system is often most effective for the recrystallization of this compound. High-boiling point solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMAC), and N,N-Dimethylformamide (DMF) can readily dissolve ODA.[1][2] However, due to the high solubility of ODA in these solvents, the product yield upon cooling can be low.[1] To improve the yield, an anti-solvent in which ODA is less soluble, such as ethanol, is typically used.[1][2] The ideal ratio of the primary solvent to the anti-solvent will depend on the initial purity of your ODA and the desired yield.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If your ODA is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough of the primary solvent (e.g., DMF, DMSO). Add a small, incremental amount of the hot solvent until the solid dissolves.[3][4]

  • Inappropriate Solvent: Ensure you are using a suitable primary solvent in which ODA has high solubility at elevated temperatures.[1][2]

  • Insoluble Impurities: Your crude ODA may contain insoluble impurities. If most of the solid has dissolved and a small amount remains, this is likely the case. In this situation, a hot filtration step is recommended to remove the insoluble material before allowing the solution to cool and crystallize.[5]

Q3: No crystals are forming after cooling the solution. What is the problem?

A3: The absence of crystal formation upon cooling could be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure ODA.[3][4]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. You can try to carefully evaporate some of the solvent to increase the concentration of ODA and then attempt to cool the solution again.[3][6]

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The recrystallized this compound appears as an oil, not crystals. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solid separates from the solution as a liquid instead of crystals.[5][6] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[6][7] To address this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional primary solvent to ensure the ODA stays in solution at a slightly lower temperature.

  • Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.[6]

  • Consider using a different solvent system with a lower boiling point if the problem persists.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent: This is a common reason for low recovery as a significant amount of the product remains in the mother liquor.[3][7] Use the minimum amount of hot solvent required to dissolve the crude ODA.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of the product.[3][4] Use a minimal amount of ice-cold solvent for washing.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Crude ODA will not fully dissolve. 1. Insufficient primary solvent.2. Presence of insoluble impurities.[5]3. Incorrect solvent choice.1. Add more hot primary solvent in small increments.2. Perform a hot filtration to remove insoluble materials.3. Verify the solubility of ODA in the chosen solvent.
Solution is colored, and crystals are also colored. 1. Presence of colored impurities.[8]2. Oxidation of amino groups.[8]1. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[5] Be aware that using too much charcoal can reduce your yield.[7]
Crystals do not form upon cooling. 1. Solution is supersaturated.[3][4]2. Too much solvent was used.[6]3. The concentration of the anti-solvent is too low.1. Induce crystallization by scratching the flask or adding a seed crystal.2. Evaporate some of the solvent and re-cool.3. Gradually add more of the anti-solvent (e.g., ethanol) to the cooled solution.
"Oiling out" occurs. 1. The melting point of impure ODA is below the solution temperature.[6][7]2. The solution is cooling too rapidly.3. High concentration of impurities.1. Reheat to dissolve the oil, add more of the primary solvent, and cool slowly.[6]2. Insulate the flask to ensure slow cooling.3. Consider a preliminary purification step if impurities are significant.
Low recovery of purified ODA. 1. Excessive solvent used for dissolution.[3][7]2. Premature crystallization during hot filtration.3. Washing crystals with too much or warm solvent.[3][4]4. High solubility of ODA in the mother liquor.1. Use the minimum amount of hot solvent necessary for dissolution.2. Use a pre-heated funnel for hot filtration.3. Wash with a minimal amount of ice-cold solvent.4. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Quantitative Data: Solubility of this compound

The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the mole fraction solubility (x) of this compound in various pure solvents at different temperatures.

Temperature (K)DMSODMACDMFEthanol
293.15Data not availableData not availableData not availableData not available
303.15Data not availableData not availableData not availableData not available
313.15Data not availableData not availableData not availableData not available
323.15Data not availableData not availableData not availableData not available
333.15Data not availableData not availableData not availableData not available

Note: Specific mole fraction solubility data was not available in the initial search results. However, the qualitative trend is that the solubility of ODA follows the order: DMSO > DMAC > DMF > Ethanol.[1] Solubility in all these solvents increases with temperature.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of N,N-Dimethylformamide (DMF) and ethanol.

Materials:

  • Crude this compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of DMF required to dissolve the solid upon heating. Gently heat the mixture while stirring until the solid is completely dissolved. Avoid boiling the solvent excessively.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.

  • Addition of Anti-solvent: To further increase the yield, slowly add ethanol (the anti-solvent) to the cold solution with gentle swirling until a slight cloudiness persists.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Bucher funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven at a low temperature can also be used.

Workflow and Logic Diagrams

Recrystallization Workflow for this compound

Recrystallization_Workflow A Start: Crude ODA B Dissolve in minimum hot DMF A->B C Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Insoluble Impurities Present? C->F No E Hot Gravity Filtration D->E G Cool Filtrate Slowly to Room Temperature E->G N Discard Impurities E->N Impurities F->E Yes F->G No H Cool in Ice Bath G->H I Add Ethanol (Anti-solvent) H->I J Vacuum Filtration to Collect Crystals I->J K Wash Crystals with Ice-Cold Ethanol J->K L Dry Purified ODA Crystals K->L M End: Pure ODA L->M

A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Logic for Crystal Formation Issues

Troubleshooting_Crystals Start Problem: No Crystals Formed or Oiling Out Occurs Q1 Is the solution supersaturated? Start->Q1 A1 Induce Crystallization: - Scratch flask - Add seed crystal Q1->A1 Yes Q2 Was too much solvent used? Q1->Q2 No End Successful Crystal Formation A1->End A2 Concentrate Solution: - Gently evaporate  some solvent - Re-cool Q2->A2 Yes Q3 Did the product 'oil out'? Q2->Q3 No A2->End A3 Modify Cooling: - Reheat to dissolve oil - Add more primary solvent - Cool very slowly Q3->A3 Yes A3->End

A decision-making diagram for troubleshooting common issues during the crystallization phase.

References

Technical Support Center: High-Purity 4,4'-Oxydianiline (ODA) Production via Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity production of 4,4'-Oxydianiline (ODA) via sublimation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity ODA in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used for purifying this compound (ODA)?

A1: Sublimation is a process where a substance transitions directly from a solid to a gas phase, without passing through a liquid phase. This technique is particularly useful for purifying ODA because it can effectively separate the volatile ODA from non-volatile impurities. By carefully controlling the temperature and pressure, ODA can be vaporized and then re-condensed as a high-purity crystalline solid on a cooled surface, leaving the impurities behind.

Q2: What are the key physical properties of ODA that are relevant to its sublimation?

A2: The key physical properties of ODA for sublimation are its melting point, boiling point, and vapor pressure. Understanding these properties is crucial for determining the optimal conditions for sublimation.

Q3: What level of purity can be expected from a single sublimation of ODA?

A3: A single sublimation can significantly improve the purity of ODA, often to greater than 99%. However, the final purity will depend on the nature and concentration of the impurities in the starting material. For extremely high-purity requirements, a second sublimation may be necessary.

Q4: Is this compound (ODA) air-sensitive, and how does this affect the sublimation process?

A4: While ODA is generally stable, aromatic amines can be susceptible to oxidation, which can lead to discoloration (e.g., turning yellow or brown). Performing the sublimation under a vacuum or in an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation and achieve the highest purity, colorless product.

Q5: What are the primary safety precautions to consider when sublimating ODA?

A5: this compound is a hazardous substance. It is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information. The sublimation apparatus should be assembled carefully to ensure a good vacuum seal and prevent implosion.

Experimental Protocol: Vacuum Sublimation of this compound (ODA)

This protocol outlines a general procedure for the purification of ODA by vacuum sublimation. The parameters may need to be optimized based on the specific equipment and the purity of the starting material.

Materials and Equipment:

  • Crude this compound (ODA)

  • Sublimation apparatus (including a sublimation tube/flask, a cold finger condenser, and a vacuum adapter)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Thermometer or thermocouple

  • Cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry)

  • Schlenk line (optional, for handling under inert gas)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_sublimation Sublimation Process cluster_post Post-Sublimation prep_sample Dry Crude ODA weigh_sample Weigh ODA prep_sample->weigh_sample assemble_app Assemble Sublimation Apparatus weigh_sample->assemble_app apply_vacuum Apply Vacuum assemble_app->apply_vacuum cool_finger Cool Cold Finger apply_vacuum->cool_finger heat_sample Heat Sample cool_finger->heat_sample collect_sublimate Collect Sublimate on Cold Finger heat_sample->collect_sublimate cool_down Cool Apparatus collect_sublimate->cool_down release_vacuum Release Vacuum cool_down->release_vacuum scrape_product Scrape Purified ODA release_vacuum->scrape_product analyze_purity Analyze Purity scrape_product->analyze_purity

Caption: Experimental workflow for the purification of this compound via vacuum sublimation.

Procedure:

  • Preparation:

    • Ensure the crude ODA is completely dry. If necessary, dry the material in a vacuum oven at a temperature below its melting point.

    • Weigh the crude ODA and place it at the bottom of the sublimation tube.

    • Assemble the sublimation apparatus, ensuring all joints are properly greased for a good vacuum seal.

    • Connect the apparatus to a high-vacuum line equipped with a cold trap.

  • Sublimation:

    • Slowly evacuate the sublimation apparatus to the desired pressure.

    • Once a stable vacuum is achieved, begin cooling the cold finger by circulating cold water or filling it with a dry ice/acetone slurry.

    • Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath.

    • Monitor the temperature and observe for the appearance of sublimate on the cold finger.

    • Continue the sublimation until a sufficient amount of pure ODA has collected on the cold finger and most of the crude material has been vaporized.

  • Product Recovery:

    • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, slowly and carefully release the vacuum. If the material is air-sensitive, introduce an inert gas like nitrogen or argon.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified, crystalline ODA from the cold finger onto a clean, dry surface.

    • Determine the yield and characterize the purity of the sublimed ODA using appropriate analytical techniques (e.g., melting point, HPLC, NMR).

Quantitative Data Summary:

ParameterRecommended RangeNotes
Starting Material Purity >95%Higher starting purity will result in a better yield and final purity.
Sublimation Temperature 160 - 180 °CStart at a lower temperature and gradually increase. The optimal temperature is below the melting point of ODA.
Pressure < 1 mmHgA high vacuum is essential for efficient sublimation at a lower temperature.
Cold Finger Temperature 10 - 20 °C (water-cooled) or -78 °C (dry ice/acetone)A significant temperature gradient between the hot and cold surfaces is necessary for efficient condensation.
Duration 2 - 6 hoursThe duration will depend on the quantity of material, the sublimation temperature, and the vacuum level.
Expected Yield 70 - 90%Yield is dependent on the purity of the starting material and the efficiency of the sublimation.
Expected Purity >99%Purity can be confirmed by melting point analysis, HPLC, or NMR spectroscopy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No sublimation occurs - Temperature is too low.- Vacuum is not sufficient.- Gradually increase the temperature of the heating source.- Check the vacuum system for leaks and ensure the pump is functioning correctly.
Product is discolored (yellow/brown) - Oxidation of the ODA.- Starting material contains colored impurities that are also volatile.- Ensure a high vacuum or perform the sublimation under an inert atmosphere.- Consider a pre-purification step (e.g., recrystallization) if the starting material is highly impure.
Low yield of sublimed product - Sublimation temperature is too low or duration is too short.- The vacuum is not low enough.- The temperature gradient between the source and the condenser is not large enough.- Increase the sublimation temperature and/or extend the duration of the process.- Improve the vacuum.- Ensure the cold finger is sufficiently cold.
Product is "fluffy" and difficult to scrape - The rate of sublimation is too fast.- Reduce the sublimation temperature to slow down the rate of crystal growth on the cold finger.
Material "splashes" onto the cold finger - The initial heating is too rapid.- The crude material was not completely dry.- Heat the sample more gradually.- Ensure the starting material is thoroughly dried before starting the sublimation.

Logical Relationship Diagram for Troubleshooting:

G start Sublimation Issue no_sublimate No Sublimate start->no_sublimate low_yield Low Yield start->low_yield discolored Discolored Product start->discolored temp_low Increase Temperature no_sublimate->temp_low Temp too low? vac_bad Check Vacuum no_sublimate->vac_bad Vacuum poor? low_yield->temp_low Temp too low? low_yield->vac_bad Vacuum poor? duration_short Increase Duration low_yield->duration_short Time too short? gradient_low Improve Cooling low_yield->gradient_low Poor cooling? oxidation Use Inert Atmosphere discolored->oxidation Oxidation? impure_start Pre-purify Sample discolored->impure_start Volatile impurities?

Caption: A troubleshooting decision tree for common issues encountered during the sublimation of this compound.

Technical Support Center: Troubleshooting Low Yield in 4,4'-Oxydianiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-Oxydianiline (ODA). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common areas to investigate?

A1: Low overall yield in ODA synthesis can often be attributed to issues in one or more of the key stages of the reaction and workup. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Incomplete Reaction: The initial coupling reaction to form the diaryl ether intermediate or the subsequent reduction may not have gone to completion.

  • Side Reactions: Competing reactions can consume starting materials or form difficult-to-remove byproducts, which lower the isolated yield of the desired product.

  • Catalyst Inactivation: The efficiency of the copper catalyst in the Ullmann condensation or the palladium catalyst in the reduction step can be compromised.

  • Suboptimal Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.

  • Purity of Reagents and Solvents: The presence of impurities in your starting materials, solvents, or reagents can have a detrimental effect on the reaction.

Q2: I am performing an Ullmann condensation to synthesize the 4,4'-dinitrodiphenyl ether intermediate, and the yield is poor. What could be the problem?

A2: The Ullmann condensation is a critical step and can be sensitive to several factors. Here are the most common culprits for low yield in this step:

  • Copper Catalyst Issues:

    • Inactivity: The copper catalyst may be oxidized or otherwise deactivated. Using freshly prepared or activated copper is often beneficial.

    • Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. While higher loadings can improve conversion, they can also lead to purification challenges.

    • Ligand Issues: If using a ligand-assisted Ullmann reaction, the ligand may be degrading or used in a suboptimal ratio to the copper catalyst.

  • Reaction Conditions:

    • Temperature: Ullmann reactions typically require high temperatures. If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, excessively high temperatures can lead to thermal decomposition of reactants or products.

    • Base Selection: The choice and amount of base are crucial. The base neutralizes the acid formed during the reaction and can also influence the solubility of the reactants. The reactivity can vary significantly between bases like potassium carbonate, cesium carbonate, and potassium phosphate.

    • Solvent Purity: The presence of water or other protic impurities in the solvent can interfere with the reaction. Using a dry, high-boiling polar aprotic solvent like DMF, DMAc, or NMP is generally recommended.

  • Side Reactions:

    • Homocoupling: The aryl halide can couple with itself to form a biphenyl byproduct.

    • Reduction of Nitro Groups: If the reaction temperature is too high or if certain impurities are present, the nitro groups may be partially reduced.

Q3: The reduction of 4,4'-dinitrodiphenyl ether to this compound is resulting in a low yield. What are the likely causes?

A3: The catalytic hydrogenation of the dinitro intermediate is a common source of yield loss. Here are some factors to consider:

  • Catalyst Poisoning: The Palladium on carbon (Pd/C) catalyst is susceptible to poisoning by various substances.

    • Sulfur Compounds: Traces of sulfur in the starting materials or solvent can irreversibly poison the catalyst.

    • Nitrogen Compounds: While the product itself is an amine, certain nitrogen-containing impurities can act as catalyst poisons.[1][2][3]

    • Carbon Monoxide: Incomplete purging of the reaction vessel with an inert gas can leave carbon monoxide, which is a potent catalyst poison.

  • Incomplete Reduction:

    • Insufficient Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently.

    • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst.

    • Catalyst Deactivation: The catalyst may lose activity over time due to sintering or fouling.

  • Over-reduction or Side Reactions: In some cases, under harsh conditions, the aromatic rings can be partially or fully hydrogenated.

Q4: I am observing the formation of a significant amount of colored impurities in my final product. How can I prevent this and purify my ODA?

A4: The formation of colored impurities, often described as a pink or tan discoloration, is a common issue.[4]

  • Causes of Color Formation:

    • Oxidation: The amino groups in ODA are susceptible to air oxidation, which can form colored byproducts. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

    • Residual Nitro Compounds: Incomplete reduction of the dinitrodiphenyl ether will leave colored nitro-containing impurities in the final product.

    • Thermal Degradation: At high temperatures, ODA can decompose, leading to the formation of colored tars.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying ODA. The choice of solvent is critical for obtaining high purity and good recovery. A mixed solvent system, such as ethanol/water, can be effective.[5]

    • Activated Carbon Treatment: Adding activated carbon to a solution of the crude ODA can help remove colored impurities by adsorption.

    • Sublimation: For small quantities, sublimation can be a very effective purification technique to obtain high-purity ODA.

Data Presentation

Table 1: Influence of Base on the Yield of a Diaryl Ether Synthesis (Illustrative Example)

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF1501275
Cs₂CO₃DMF150892
K₃PO₄Toluene1102468
Na₂CO₃DMF1501255

Note: This table is an illustrative example based on general principles of Ullmann condensations and may not represent the exact synthesis of 4,4'-dinitrodiphenyl ether.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dinitrodiphenyl Ether via Nucleophilic Aromatic Substitution

Materials:

  • 4-Fluoronitrobenzene

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMAc.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add 4-fluoronitrobenzene (1.0 eq) and anhydrous toluene to the mixture.

  • Heat the reaction mixture to 165 °C and maintain this temperature for 4 hours with vigorous stirring.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude 4,4'-dinitrodiphenyl ether in a vacuum oven.

Protocol 2: Reduction of 4,4'-Dinitrodiphenyl Ether to this compound

Materials:

  • 4,4'-Dinitrodiphenyl Ether

  • Palladium on Carbon (10% Pd/C)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the crude 4,4'-dinitrodiphenyl ether (1.0 eq) in DMF.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (the optimal pressure may vary, consult relevant literature for your specific setup).

  • Heat the mixture to 65 °C and stir vigorously for 12 hours or until hydrogen uptake ceases.[6][7]

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with DMF.

  • The filtrate containing the crude this compound can then be used for purification.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in a beaker or flask.

  • If the solution is colored, you can optionally add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.

  • While the solution is still hot, slowly add deionized water dropwise with stirring until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified this compound crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 4-Halonitrobenzene E Heat A->E B 4-Nitrophenol B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMAc) D->E F 4,4'-Dinitrodiphenyl Ether E->F J Heat F->J G Pd/C Catalyst G->J H H₂ Gas H->J I Solvent (e.g., DMF) I->J K Crude this compound J->K L Recrystallization K->L M Pure this compound L->M

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Low Yield of this compound Check_Reaction_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction_Completion Check_Catalyst_Activity Evaluate Catalyst Activity Start->Check_Catalyst_Activity Check_Reagent_Purity Verify Reagent & Solvent Purity Start->Check_Reagent_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_Reaction_Completion->Optimize_Conditions Use_Fresh_Catalyst Use Fresh/Activated Catalyst Check_Catalyst_Activity->Use_Fresh_Catalyst Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagent_Purity->Purify_Reagents Inert_Atmosphere Ensure Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Use_Fresh_Catalyst->Inert_Atmosphere Purify_Reagents->Inert_Atmosphere Optimize_Workup Optimize Workup & Purification Inert_Atmosphere->Optimize_Workup Final_Product Improved Yield Optimize_Workup->Final_Product

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: 4,4'-Oxydianiline (ODA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture content in experiments involving 4,4'-Oxydianiline (ODA). Given that ODA is a hygroscopic compound, proper handling and control of moisture are critical for the success and reproducibility of experimental outcomes, particularly in polymerization reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODA) and why is it used?

A1: this compound is a colorless, crystalline organic compound.[3] It serves as a crucial monomer, particularly in the synthesis of high-performance polymers like polyimides (e.g., Kapton) due to their excellent thermal stability and mechanical properties.[3] It is also used in the production of poly(ester)imide resins, epoxy resins, and adhesives.[3]

Q2: Why is managing moisture content so important when working with ODA?

A2: ODA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed moisture can have detrimental effects on its applications, especially in polymerization. For instance, in polyimide synthesis, water can interfere with the reaction between the diamine (ODA) and the dianhydride, leading to a lower molecular weight of the resulting polyamic acid precursor and consequently, inferior properties of the final polyimide film.[4][5]

Q3: How should I properly store this compound?

A3: To minimize moisture absorption, ODA should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] For long-term storage or for use in highly sensitive experiments, storing it in a desiccator with a suitable drying agent or in a dry cabinet with controlled low humidity is recommended.[7]

Q4: What is the acceptable moisture content for ODA in my experiments?

A4: The acceptable moisture content depends on the specific application. For high-performance polymer synthesis, the moisture content should be as low as practically achievable, ideally in the parts-per-million (ppm) range. While specific limits for ODA are not widely published, for many plastics and polymers used in sensitive applications, a moisture content below 0.02% (200 ppm) is often targeted.

Q5: What methods can I use to determine the moisture content of my ODA sample?

A5: The most accurate and widely used method for determining the moisture content in ODA is the Karl Fischer titration.[2][8] This technique is specific to water and can detect trace amounts of moisture.[2][8] Both volumetric and coulometric Karl Fischer titration methods can be used, with the coulometric method being particularly suitable for very low moisture levels (ppm).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low molecular weight of the resulting polyimide Presence of excess moisture in the ODA monomer.Dry the ODA thoroughly before use using a validated drying protocol. Verify the moisture content using Karl Fischer titration.
Inconsistent polymerization results between batches Variable moisture content in the ODA starting material.Implement a standardized procedure for drying and storing ODA. Always measure the moisture content of each batch before use.
Hazy or opaque appearance of the final polyimide film Phase separation or precipitation of the polyimide oligomers due to the presence of moisture during polymerization.[9]Ensure all reactants, solvents, and the reaction atmosphere are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Brittleness of the cured polyimide film Degradation of the polyamic acid precursor, which can be promoted by the presence of water.[5]Use freshly dried ODA and anhydrous solvents. Minimize the time the polyamic acid solution is exposed to ambient conditions before curing.
Difficulty in dissolving ODA in the reaction solvent While ODA has limited solubility in some solvents, significant issues could indicate impurities, which might include absorbed water.Ensure the ODA is of high purity. Drying the ODA may improve its dissolution characteristics in some cases.

Experimental Protocols

Protocol 1: Drying of this compound (ODA)

Objective: To reduce the moisture content of ODA to a level suitable for sensitive applications like polymerization.

Materials:

  • This compound (ODA)

  • Vacuum oven

  • Desiccator with a suitable desiccant (e.g., phosphorus pentoxide or molecular sieves)

  • Spatula

  • Shallow glass dish or watch glass

Procedure:

  • Spread a thin layer of ODA powder on a clean, dry, shallow glass dish or watch glass.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature between 80°C and 100°C. A temperature of 80°C is a safe starting point to avoid any potential degradation.

  • Apply a vacuum to the oven.

  • Dry the ODA under vacuum for a minimum of 4-6 hours. For very sensitive applications, drying overnight is recommended.

  • Turn off the oven and allow it to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with a dry, inert gas like nitrogen or argon.

  • Immediately transfer the dried ODA to a desiccator for storage.

  • For best results, use the dried ODA as soon as possible.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent(s)

  • Anhydrous methanol or other suitable solvent

  • Analytical balance

  • Spatula

  • Dried ODA sample

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Add the appropriate Karl Fischer reagents and solvent to the titration vessel.

    • Perform a pre-titration to neutralize any residual moisture in the solvent and the vessel until a stable, low drift is achieved.

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of the dried ODA sample. The sample size will depend on the expected moisture content and the type of titrator used.

    • Quickly and carefully introduce the weighed ODA sample into the titration vessel.

    • Ensure the sample dissolves completely in the solvent. Gentle stirring will facilitate dissolution.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument will then calculate and display the moisture content, typically in ppm or as a percentage.

  • Data Recording:

    • Record the moisture content of the ODA sample.

    • It is good practice to perform the measurement in triplicate to ensure the accuracy and reproducibility of the results.

Data Summary

Parameter Recommended Value/Range Method of Determination Notes
Storage Humidity < 30% Relative HumidityHygrometerFor hygroscopic materials, a low-humidity environment is crucial to prevent degradation.[6]
Drying Temperature 80°C - 105°CThermometerDrying in the air at this temperature range has been reported.[10] Vacuum drying is recommended for higher purity applications.
Acceptable Moisture Content (General Guideline for Polymers) < 0.02% (< 200 ppm)Karl Fischer TitrationThis is a general guideline for moisture-sensitive polymer processing; the specific requirement for ODA may vary depending on the desired polyimide properties.

Visualizations

Experimental_Workflow_for_Handling_ODA cluster_storage Storage cluster_drying Drying cluster_verification Moisture Verification cluster_use Experimental Use storage Store ODA in a tightly sealed container in a dry environment drying Dry ODA in a vacuum oven (80-100°C) storage->drying kf_titration Determine moisture content using Karl Fischer Titration drying->kf_titration use Use dried ODA in experiment (e.g., polymerization) kf_titration->use

Caption: Workflow for handling and preparing this compound for experiments.

Troubleshooting_Low_Molecular_Weight_Polyimide cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Molecular Weight of Polyimide cause1 Moisture in ODA Monomer issue->cause1 cause2 Moisture in Reaction Solvent issue->cause2 cause3 Atmospheric Moisture Contamination issue->cause3 solution1 Dry ODA thoroughly (e.g., vacuum oven) cause1->solution1 solution2 Use anhydrous solvents cause2->solution2 solution3 Perform reaction under inert atmosphere (N2 or Ar) cause3->solution3 verify Verify ODA moisture content with Karl Fischer Titration solution1->verify

Caption: Troubleshooting guide for low molecular weight in polyimide synthesis.

References

Technical Support Center: 4,4'-Oxydianiline Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the polymerization of 4,4'-Oxydianiline (ODA), with a primary focus on polyimide synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the polymerization of this compound?

A1: The most prevalent side reactions during the polymerization of ODA, particularly in the synthesis of polyimides via a poly(amic acid) intermediate, include:

  • Hydrolysis: The poly(amic acid) intermediate is susceptible to hydrolysis, especially in the presence of water, which can lead to a decrease in the final polymer's molecular weight. This reaction is reversible, but the presence of water can shift the equilibrium towards the monomers.

  • Oxidation: The amine groups in ODA are prone to oxidation, which can occur during monomer storage or the polymerization process. This often results in the formation of colored byproducts, leading to discoloration of the final polymer.

  • Incomplete Imidization: The conversion of the poly(amic acid) intermediate to the final polyimide requires the removal of water. Incomplete imidization results in a polymer with inferior thermal and mechanical properties.

  • Imine Formation: In cases of excess ODA, imine bonds can form, which can negatively impact the thermal stability of the polyimide.[1]

  • Side Reactions due to Impurities: Impurities in the ODA monomer or the solvent can act as chain terminators, leading to low molecular weight polymers.

Q2: How does the purity of this compound affect the polymerization outcome?

A2: The purity of ODA is critical for achieving a high molecular weight polymer with desirable properties. Impurities can have the following detrimental effects:

  • Monofunctional Impurities: These act as chain terminators, preventing the polymer chains from growing to a high molecular weight.

  • Colored Impurities: The presence of colored contaminants in the ODA monomer can lead to a discolored final polymer product.

  • Other Reactive Impurities: Certain impurities can participate in side reactions, leading to branching or cross-linking, which can affect the solubility and processability of the polymer.

It is highly recommended to use high-purity ODA (≥99.8%) for polymerization reactions to obtain polymers with optimal properties.[2]

Q3: What is the role of the solvent in controlling side reactions?

A3: The choice of solvent is crucial in ODA polymerization. Dipolar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) are commonly used. The solvent plays several roles:

  • Solubility: The solvent must dissolve both the monomers and the resulting poly(amic acid).

  • Reaction Medium: The solvent can influence the reaction rate.

  • Purity: The solvent must be anhydrous, as the presence of water can lead to hydrolysis of the poly(amic acid) intermediate.[3] Residual solvent in the final polymer film can also affect its properties.[4]

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polymer

Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Imprecise Stoichiometry Ensure an exact 1:1 molar ratio of the diamine (ODA) and the dianhydride. Any deviation can significantly limit the chain length.[5]
Monomer Impurities Purify the ODA monomer before use, for example, by recrystallization, to remove monofunctional impurities that act as chain terminators.
Presence of Water Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the poly(amic acid).
Incomplete Reaction Ensure sufficient reaction time and optimal temperature to drive the polymerization to high conversion (typically >99%).
Low Monomer Concentration Higher monomer concentrations generally favor the formation of higher molecular weight polymers.
Issue 2: Discoloration of the Final Polymer

The appearance of an undesirable color in the final polymer is often due to oxidative side reactions.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Oxidation of ODA Store ODA under an inert atmosphere and away from light to prevent oxidation. Consider purifying the monomer if it has discolored during storage.
High Reaction Temperatures Prolonged exposure to high temperatures during polymerization or imidization can cause thermal degradation and the formation of colored byproducts. Optimize the temperature profile.
Impurities in Monomers or Solvent Use high-purity monomers and solvents to avoid side reactions that can lead to colored products.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of ODA to achieve high purity suitable for polymerization.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like a mixture of dimethylformamide and ethanol)[6]

  • Activated carbon (optional)

  • Büchner funnel and flask

  • Filter paper

  • Heating mantle and stirrer

  • Erlenmeyer flasks

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude ODA in a minimum amount of hot ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified ODA crystals in a vacuum oven at a temperature below their melting point (190-192 °C).

Quality Control:

The purity of the recrystallized ODA can be assessed by its melting point and techniques like HPLC or spectroscopy. High-purity ODA should appear as a white or pale yellow crystalline powder.[2]

Protocol 2: Monitoring Imidization of Poly(amic acid) using FTIR Spectroscopy

This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor the conversion of poly(amic acid) to polyimide.

Procedure:

  • Sample Preparation: Cast a thin film of the poly(amic acid) solution onto a suitable substrate (e.g., a KBr window or a silicon wafer).

  • Initial Spectrum: Record the FTIR spectrum of the poly(amic acid) film at room temperature.

  • Thermal Treatment: Subject the film to a programmed thermal curing cycle (e.g., heating to 100°C, 200°C, and 300°C for specific durations).

  • Spectral Acquisition: Record FTIR spectra at different stages of the thermal treatment.

  • Data Analysis: Monitor the changes in the characteristic absorption bands:

    • Disappearance of Amic Acid Bands: Look for the decrease and eventual disappearance of the amide and carboxylic acid bands (e.g., amide C=O stretch around 1660 cm⁻¹ and O-H stretch from the carboxylic acid).

    • Appearance of Imide Bands: Observe the appearance and increase in intensity of the characteristic imide absorption bands, such as the asymmetric and symmetric C=O stretching around 1780 cm⁻¹ and 1720 cm⁻¹, respectively, and the C-N stretching around 1375 cm⁻¹.[7]

The degree of imidization can be quantified by comparing the intensity of a characteristic imide peak to an internal reference peak that remains constant during the process.

Visualizations

Polymerization_Pathway cluster_monomers Monomers ODA This compound (ODA) PAA Poly(amic acid) Intermediate ODA->PAA Polyaddition Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Monomers Polyimide Polyimide PAA->Polyimide Thermal or Chemical Imidization (-H2O)

Caption: Main reaction pathway for the synthesis of polyimide from this compound.

Side_Reactions ODA This compound Colored_Byproducts Colored Byproducts ODA->Colored_Byproducts Oxidation Imine_Defects Polymer with Imine Defects ODA->Imine_Defects Reaction with Excess ODA PAA Poly(amic acid) PAA->ODA Hydrolysis (+H2O) Incomplete_Imide Incompletely Imidized Polymer PAA->Incomplete_Imide Incomplete Imidization Polyimide Polyimide Low_MW_Polymer Low Molecular Weight Polymer Polyimide->Low_MW_Polymer Degradation (due to impurities)

Caption: Common side reactions in the polymerization of this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low MW, Discoloration) Check_Monomer_Purity Check Monomer Purity (ODA, Dianhydride) Start->Check_Monomer_Purity Purify_Monomers Purify Monomers (e.g., Recrystallization) Check_Monomer_Purity->Purify_Monomers Impure Check_Stoichiometry Verify Stoichiometry (1:1 Molar Ratio) Check_Monomer_Purity->Check_Stoichiometry Pure Purify_Monomers->Check_Stoichiometry Adjust_Stoichiometry Accurately Weigh Monomers Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Solvent_Purity Check Solvent Purity (Anhydrous?) Check_Stoichiometry->Check_Solvent_Purity Correct Adjust_Stoichiometry->Check_Solvent_Purity Use_Dry_Solvent Use Anhydrous Solvent & Inert Atmosphere Check_Solvent_Purity->Use_Dry_Solvent Contains Water Review_Reaction_Conditions Review Reaction Conditions (Temp., Time) Check_Solvent_Purity->Review_Reaction_Conditions Dry Use_Dry_Solvent->Review_Reaction_Conditions Optimize_Conditions Optimize Temperature and Reaction Time Review_Reaction_Conditions->Optimize_Conditions Sub-optimal End Problem Resolved Review_Reaction_Conditions->End Optimal Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues in ODA polymerization.

References

Technical Support Center: Optimizing the Mechanical Properties of ODA-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the mechanical properties of 4,4'-oxydianiline (ODA)-based polymers. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the mechanical properties of ODA-based polyimide films?

A1: The primary factors include the choice of dianhydride monomer, the curing process (temperature and duration), the molecular weight of the polymer, and the incorporation of fillers or additives. Each of these plays a crucial role in determining the final tensile strength, modulus, and elongation at break of the polyimide film.

Q2: How does the curing process affect the mechanical properties of ODA-based polyimides?

A2: The thermal curing process, or imidization, is critical for converting the poly(amic acid) precursor into the final polyimide. The temperature and duration of the curing cycle directly impact the degree of imidization and the molecular orientation within the film. Incomplete imidization can lead to inferior mechanical and thermal properties. A carefully controlled curing schedule is necessary to achieve optimal performance. For instance, to achieve over 90% imidization, a post-baking temperature of over 250°C for 20 minutes is often necessary.[1]

Q3: Why is my ODA-based polyimide film brittle?

A3: Brittleness in polyimide films can stem from several sources. One common cause is an incomplete or overly aggressive curing process, which can result in a low molecular weight or the formation of defects.[2] Another factor can be the choice of monomers; highly rigid monomers can contribute to brittleness. Additionally, improper solvent removal during film casting can create voids and stress points within the film.

Q4: How can I improve the adhesion of my ODA-based polyimide coating on a substrate?

A4: Improving adhesion often involves surface modification of either the polyimide or the substrate. Techniques such as plasma treatment (e.g., with oxygen or argon) can introduce functional groups on the polyimide surface, increasing its surface energy and promoting better bonding.[3][4][5] Applying a thin adhesion-promoting layer, such as a poly(amic acid) solution, before applying the main coating can also significantly enhance adhesion.[3]

Q5: What is the role of fillers in enhancing the mechanical properties of ODA-based polymers?

A5: Fillers are added to the polymer matrix to create composite materials with enhanced properties. For example, carbon nanotubes (CNTs) can significantly increase tensile strength and modulus, even at low concentrations.[6][7] Clay nanoparticles can also improve the modulus and thermal stability of polyimides.[8][9][10] The effectiveness of the filler depends on its type, concentration, and dispersion within the polymer matrix.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Tensile Strength - Incomplete imidization.- Low molecular weight of the poly(amic acid).- Poor dispersion of fillers.- Optimize the curing temperature and time. Ensure a final curing temperature of at least 300°C.[11]- Carefully control the stoichiometry of monomers during synthesis.- Improve filler dispersion through techniques like ultrasonication or surface functionalization of the fillers.
Film Brittleness and Cracking - Curing temperature is too high or the heating/cooling rate is too fast.[2]- Residual solvent in the film.- Use of overly rigid monomers.- Implement a gradual, multi-step curing process with controlled heating and cooling ramps.[2]- Ensure complete solvent removal at a lower temperature before high-temperature curing.- Consider incorporating more flexible diamine or dianhydride monomers into the polymer backbone.
Poor Adhesion to Substrate - Low surface energy of the polyimide film.- Contamination on the substrate surface.- Mismatch in the coefficient of thermal expansion (CTE) between the film and substrate.- Treat the polyimide surface with plasma or chemical modification to increase surface energy.[3][5]- Thoroughly clean the substrate before film casting or coating.- Select a substrate with a CTE that is closely matched to that of the polyimide.
Inconsistent Mechanical Properties - Non-uniform film thickness.- Agglomeration of fillers.- Variations in the curing process.- Optimize the film casting or spin-coating process to ensure uniform thickness.- Use surfactants or surface-modified fillers to prevent agglomeration.- Precisely control the temperature and duration of each step in the curing cycle for every batch.
Film Delamination - Weak interfacial bonding.- Internal stresses within the film.- Employ surface treatments to enhance interfacial adhesion.[12]- Optimize the curing schedule to minimize residual stresses.[13]

Data Presentation: Mechanical Properties of ODA-Based Polymers and Composites

Table 1: Mechanical Properties of Neat ODA-Based Polyimide Films

DianhydrideCuring Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PMDA300902.730
BTDA300114.193.233.58[14]
BPDA300-2.603.8[14]
PMDA400-3.422.82[14]

Table 2: Effect of Fillers on Mechanical Properties of PMDA-ODA Polyimide Composites

Filler TypeFiller Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
None078.69--[7]
Carbon Nanotubes (CNT)595.61--[7]
Carboxylated CNT (C-CNT)597.52--[7]
ODA-modified MWCNTs3141.48--[15]
Organoclay2695.72
Organoclay5-3.228.16[9]
Organoclay7113.664.188.42[9]

Experimental Protocols

Synthesis of Poly(amic acid) (PAA) from PMDA and ODA

This protocol describes the typical two-step synthesis method for preparing a PMDA-ODA based poly(amic acid) solution.[16][17][18][19]

Materials:

  • Pyromellitic dianhydride (PMDA), dried

  • This compound (ODA), purified

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Ice bath

Procedure:

  • In a clean, dry three-necked flask, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere. Stir the solution at room temperature until the ODA is completely dissolved.

  • Cool the flask in an ice bath to 0-5°C.

  • Gradually add an equimolar amount of PMDA powder to the stirred ODA solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 10°C.

  • After the complete addition of PMDA, continue stirring the solution at 0-5°C for 4-6 hours.

  • The resulting viscous and clear solution is the poly(amic acid) (PAA) precursor. The solid content is typically around 15-20 wt%.

  • Store the PAA solution at a low temperature (e.g., <5°C) to minimize molecular weight degradation.

Thermal Imidization of PAA Film

This protocol outlines the process of converting the PAA solution into a solid polyimide film through thermal curing.[1][11][20]

Materials and Equipment:

  • Poly(amic acid) solution

  • Glass substrate or other suitable substrate

  • Doctor blade or spin coater

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Cast the PAA solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

  • Place the cast film in an oven and pre-bake at a low temperature (e.g., 80-100°C) for 1-2 hours to slowly remove the solvent.

  • Implement a staged curing process. A typical multi-step thermal imidization profile is as follows:

    • Heat to 150°C and hold for 1 hour.

    • Heat to 250°C and hold for 1 hour.

    • Heat to 350-400°C and hold for 1 hour to ensure complete imidization.

  • After the final curing step, slowly cool the film down to room temperature to avoid thermal shock and cracking.

  • Carefully peel the resulting polyimide film from the substrate.

Tensile Testing of Polyimide Films (based on ASTM D882)

This protocol provides a general guideline for measuring the tensile properties of thin polyimide films.[21][22][23][24][25]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic or manual vise grips with rubber-coated faces

  • Specimen cutter or die to prepare rectangular test specimens

  • Micrometer for measuring film thickness

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the polyimide film. According to ASTM D882, the width should be between 5 mm and 25.4 mm. The length should be sufficient to allow for a grip separation of at least 50 mm.

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Test Setup:

    • Set the grip separation on the UTM (e.g., 100 mm).

    • Secure the specimen in the grips, ensuring it is vertically aligned and not slipping.

  • Testing:

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks. The test speed will depend on the expected elongation of the material.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength (MPa): The maximum stress the film can withstand.

    • Tensile Modulus (GPa): The slope of the initial linear portion of the stress-strain curve, indicating the stiffness of the material.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

Visualizations

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Processing & Curing cluster_characterization Characterization ODA ODA Monomer Mixing Mixing & Reaction (0-5°C, N2 atm) ODA->Mixing PMDA PMDA Monomer PMDA->Mixing Solvent DMAc Solvent Solvent->Mixing PAA_solution Poly(amic acid) Solution Mixing->PAA_solution Casting Film Casting (Doctor Blade/Spin Coating) PAA_solution->Casting Pre_bake Pre-baking (80-100°C) Casting->Pre_bake Imidization Thermal Imidization (Staged heating up to 400°C) Pre_bake->Imidization PI_film Polyimide Film Imidization->PI_film Mechanical_testing Mechanical Testing (ASTM D882) PI_film->Mechanical_testing influencing_factors cluster_material Material Composition cluster_process Processing Conditions center_node Mechanical Properties of ODA-Based Polymers Monomer_selection Monomer Selection (Dianhydride & Diamine) Monomer_selection->center_node Molecular_weight Molecular Weight Molecular_weight->center_node Fillers Fillers & Additives (Type, Concentration, Dispersion) Fillers->center_node Curing Curing Process (Temperature, Time, Rate) Curing->center_node Film_casting Film Casting Method Film_casting->center_node Solvent_removal Solvent Removal Solvent_removal->center_node

References

Technical Support Center: Purification of Electronic-Grade ODA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for reducing metal ion impurities in electronic-grade 4,4'-oxydianiline (ODA).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of ODA via recrystallization, sublimation, and ion-exchange chromatography.

Recrystallization Troubleshooting

Q1: After cooling the recrystallization solvent, no ODA crystals have formed. What should I do?

A1: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solvent's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

  • Seeding: If you have a small amount of pure ODA, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form around.

  • Solvent Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent to increase the ODA concentration, then allow it to cool again.

  • Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of the ODA.

Q2: The ODA has "oiled out" during cooling, forming a liquid layer instead of crystals. How can this be resolved?

A2: "Oiling out" occurs when the dissolved ODA separates from the solution as a liquid. This can happen if the cooling process is too rapid or if the impurity level is very high. To resolve this:

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.

  • Slow Cooling: Ensure the flask is allowed to cool to room temperature undisturbed before placing it in a cold bath. Rapid cooling often promotes oiling out.

Q3: The recrystallized ODA is still colored (e.g., yellow or tan). How can I improve the color?

A3: A persistent color indicates the presence of impurities. Consider the following:

  • Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Solvent Choice: The choice of solvent can impact the removal of specific impurities. Experiment with different solvent systems. For ODA, mixtures of a good solvent (like DMSO, DMF, or DMAc) with a poor solvent (like ethanol) can be effective.[1]

  • Repeat Recrystallization: A second recrystallization step is often necessary to achieve high purity and a colorless product.

Q4: The yield of recrystallized ODA is very low. What are the likely causes and solutions?

A4: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of ODA will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude ODA.

  • Premature Crystallization: If crystals form during the hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is carried out quickly.

  • Incomplete Crystallization: Make sure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation before filtration.

Sublimation Troubleshooting

Q1: The sublimation process is very slow, or no sublimate is collecting on the cold finger.

A1: This issue is typically related to temperature and pressure.

  • Temperature: The temperature of the sublimation apparatus may be too low. Gradually and carefully increase the heat to find the optimal sublimation temperature for ODA.

  • Vacuum: Ensure that a high vacuum is being pulled on the system. Check for any leaks in the apparatus, as a poor vacuum will significantly hinder sublimation.

  • Sample Preparation: Make sure the crude ODA is a fine, dry powder. Clumps will sublime less efficiently.

Q2: The sublimed ODA crystals are falling off the cold finger.

A2: This can be a frustrating issue, often caused by:

  • Vibrations: Ensure the sublimation apparatus is in a stable, vibration-free location.

  • Rapid Pressure Changes: When breaking the vacuum at the end of the sublimation, do so very slowly and gently to avoid dislodging the crystals.

  • Condensation: If the crude sample is not completely dry, volatile solvents can condense on the cold finger and wash off the sublimed crystals.

Q3: The sublimed ODA is not as pure as expected and may still be colored.

A3: While sublimation is an excellent purification technique, its effectiveness depends on the nature of the impurities.

  • Volatile Impurities: If the impurities have a similar vapor pressure to ODA, they will sublime along with the product. In this case, a preliminary purification step, such as recrystallization, may be necessary.

  • Thermal Decomposition: If the sublimation temperature is too high, the ODA or impurities may decompose, leading to discoloration. Try to perform the sublimation at the lowest possible temperature that allows for a reasonable sublimation rate.

Ion-Exchange Chromatography Troubleshooting

Q1: Metal ion levels in the ODA are not significantly reduced after passing through the ion-exchange column.

A1: This indicates an issue with the resin selection, column packing, or procedure.

  • Resin Selection: Ensure you are using a chelating ion-exchange resin with a high affinity for the target metal ions. Resins with iminodiacetic acid or aminophosphonic functional groups are often effective for transition metals.

  • Solvent Compatibility: The chosen solvent must be compatible with the ion-exchange resin. Some organic solvents can cause the resin beads to swell or shrink, affecting their performance.

  • Flow Rate: The flow rate of the ODA solution through the column may be too fast, not allowing for sufficient residence time for the ion exchange to occur. Reduce the flow rate and monitor the metal ion levels in the eluate.

  • Column Capacity: The column may be overloaded. Ensure that the amount of ODA and its associated impurities does not exceed the binding capacity of the resin.

Q2: The ODA solution has changed color after passing through the ion-exchange column.

A2: A color change can be due to several factors:

  • Resin Leaching: Some ion-exchange resins can leach colored compounds into the solvent. It is important to thoroughly wash and condition the resin according to the manufacturer's instructions before use.

  • Reaction with Resin: The ODA or impurities may be reacting with the functional groups on the resin. This is less common with high-quality resins but is a possibility to consider.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing metal ion impurities in electronic-grade ODA?

A1: The three primary methods for purifying electronic-grade ODA and reducing metal ion content are recrystallization, sublimation, and ion-exchange chromatography. Each method has its advantages and can be used alone or in combination to achieve the desired purity.

Q2: Why is it critical to reduce metal ion impurities in ODA used for electronics?

A2: Metal ion impurities in ODA can have a significant negative impact on the performance and reliability of electronic devices, particularly in the synthesis of polyimides like Kapton®. These impurities can alter the electrical properties of the final polymer, leading to issues such as increased conductivity, reduced dielectric strength, and long-term degradation of the material.

Q3: What are the typical metal ion impurity limits for electronic-grade ODA?

A3: The specifications for electronic-grade ODA can be very stringent. While specific requirements may vary depending on the application, a common target for high-purity sublimed ODA is to have metal ion concentrations below 2.0 mg/kg (ppm) for elements such as Calcium (Ca), Copper (Cu), Iron (Fe), Potassium (K), and Sodium (Na).

Q4: Which analytical techniques are used to measure the concentration of metal ion impurities in ODA?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common and reliable techniques for quantifying trace and ultra-trace levels of metal ions in high-purity organic materials like ODA. These methods offer high sensitivity and the ability to detect a wide range of elements simultaneously.

Q5: Can the purification equipment itself introduce metal ion contamination?

A5: Yes, this is a critical consideration. Metal ions can leach from stainless steel or other metallic components of laboratory equipment, especially when using certain organic solvents. It is crucial to use high-purity, inert materials for all equipment that comes into contact with the ODA solution, such as glass, PFA, or PTFE, to prevent re-contamination of the purified product.

Data on Purification Effectiveness

The following table summarizes the expected purity levels of ODA after different purification methods, based on commercially available product specifications. This data can be used as a benchmark for evaluating the effectiveness of your purification protocol.

Purification MethodPurity (%)Ash Content (%)Metal Ion Content (mg/kg)
Crude ODA Varies> 0.1Often high and variable
Recrystallization ≥ 99.80≤ 0.05Not specified, but significantly reduced
Sublimation ≥ 99.50Not specifiedCa < 2.0, Cu < 2.0, Fe < 2.0, K < 2.0, Na < 2.0

Experimental Protocols

Protocol 1: Recrystallization of ODA
  • Solvent Selection: Choose a suitable solvent system. A common approach is to use a binary solvent system, such as N,N-dimethylformamide (DMF) and ethanol. ODA is highly soluble in hot DMF and sparingly soluble in cold ethanol.

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude ODA. Heat the primary solvent (DMF) in a separate beaker. Add the minimum amount of hot DMF to the ODA to completely dissolve it with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, add the anti-solvent (ethanol) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to stand undisturbed as crystals form. Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified ODA crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Protocol 2: Sublimation of ODA
  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude ODA, a cold finger to collect the sublimate, and a connection to a high-vacuum pump. Ensure all glass joints are clean and properly sealed.

  • Sample Preparation: Place the crude, dry ODA powder in the bottom of the sublimation vessel.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A high vacuum is essential for efficient sublimation.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the sublimation vessel. The temperature should be high enough to induce sublimation but below the melting point of ODA to avoid melting the sample.

  • Collection: The purified ODA will vaporize and then deposit as crystals on the cold finger. Continue the process until a sufficient amount of sublimate has collected.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Very slowly and carefully break the vacuum. Disassemble the apparatus and scrape the purified ODA crystals from the cold finger.

Protocol 3: Ion-Exchange Chromatography for Metal Ion Removal
  • Resin Selection and Preparation: Select a chelating ion-exchange resin with functional groups suitable for binding the target metal ions (e.g., iminodiacetic acid). Prepare a slurry of the resin in a suitable solvent and pack it into a chromatography column.

  • Column Equilibration: Wash the packed column thoroughly with the solvent that will be used to dissolve the ODA to remove any impurities from the resin and to equilibrate the column.

  • Sample Preparation: Dissolve the crude or partially purified ODA in a minimal amount of the chosen solvent. The solvent must be compatible with the ion-exchange resin.

  • Loading: Carefully load the ODA solution onto the top of the column.

  • Elution: Allow the ODA solution to pass through the column at a slow, controlled flow rate. The metal ions will bind to the resin, while the purified ODA will elute from the column.

  • Collection: Collect the eluate containing the purified ODA.

  • Solvent Removal: Remove the solvent from the eluate (e.g., by rotary evaporation) to obtain the solid, purified ODA.

Visualizations

ODA_Purification_Workflow cluster_start Start cluster_purification Purification Methods cluster_qc Quality Control cluster_end End Product Crude_ODA Crude ODA (High Metal Content) Recrystallization Recrystallization Crude_ODA->Recrystallization Sublimation Sublimation Crude_ODA->Sublimation Ion_Exchange Ion-Exchange Chromatography Crude_ODA->Ion_Exchange Analysis Trace Metal Analysis (ICP-MS/OES) Recrystallization->Analysis Sublimation->Analysis Ion_Exchange->Analysis Analysis->Recrystallization Repurify Analysis->Sublimation Repurify Analysis->Ion_Exchange Repurify Pure_ODA Electronic-Grade ODA (Low Metal Content) Analysis->Pure_ODA Meets Specification

Caption: Workflow for the purification and quality control of electronic-grade ODA.

Troubleshooting_Recrystallization cluster_issues Identify Issue cluster_solutions Solutions Start Problem during Recrystallization No_Crystals No Crystals Formed Start->No_Crystals Oiled_Out Product 'Oiled Out' Start->Oiled_Out Colored_Product Product is Colored Start->Colored_Product Induce_Crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution No_Crystals->Induce_Crystallization Slow_Cooling Reheat, Add Solvent, and Cool Slowly Oiled_Out->Slow_Cooling Decolorize Decolorize: - Use Activated Carbon - Change Solvent - Repeat Recrystallization Colored_Product->Decolorize

Caption: Decision tree for troubleshooting common issues in ODA recrystallization.

References

Technical Support Center: 4,4'-Oxydianiline (ODA) Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4,4'-Oxydianiline (ODA) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for industrial-scale production of this compound?

A1: The most prevalent industrial synthesis route involves a two-step process:

  • Nitration: The ether linkage is formed first, followed by the reduction of the nitro groups. One common method is the reaction of 4-chloronitrobenzene with p-aminophenol.[1] Another route involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol.[2]

  • Hydrogenation: The resulting 4,4'-dinitrodiphenyl ether is then catalytically hydrogenated to yield this compound.[3]

An alternative route involves the amination of 4,4'-oxybis(iodobenzene) using a copper catalyst.[4]

Q2: Why is the purity of this compound so critical?

A2: this compound is a key monomer in the production of high-performance polymers like polyimides (e.g., Kapton) and poly(ester)imide resins.[5][6] The presence of impurities can significantly impact the polymerization process, leading to chain termination, reduced molecular weight, and inferior mechanical, thermal, and electrical properties of the final polymer. For applications in electronics and aerospace, exceptionally high purity (e.g., 99.5% or 99.8%) is often required.[6]

Q3: What are the typical impurities found in commercially produced this compound?

A3: Common impurities can include:

  • Incompletely hydrogenated intermediates: Such as 4-amino-4'-nitrodiphenyl ether.

  • Isomers: Positional isomers of ODA may be present depending on the starting materials.[7]

  • By-products from side reactions: These can include phenoxyaniline and aminophenoxyphenol.[7]

  • Residual solvents: From the reaction and purification steps.

  • Color-forming bodies: Oxidation or decomposition products that can impart a pink or tan color to the final product.[1][7]

Q4: What are the primary safety concerns when scaling up this compound production?

A4: The primary safety concerns are:

  • Thermal Runaway: The nitration step to produce the 4,4'-dinitrodiphenyl ether intermediate is highly exothermic and poses a significant risk of a thermal runaway reaction if not properly controlled.

  • Hydrogen Handling: The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure, which requires careful handling and appropriate reactor design to prevent leaks and potential explosions.

  • Catalyst Handling: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air) and require careful handling.

  • Toxicity: this compound and its intermediates can be toxic, and appropriate personal protective equipment (PPE) and containment measures are necessary to minimize exposure.

Troubleshooting Guides

Issue 1: Low Yield and/or Purity in the Hydrogenation of 4,4'-Dinitrodiphenyl Ether

Question: We are experiencing lower than expected yields and purity after the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether during scale-up. What are the likely causes and how can we troubleshoot this?

Answer:

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Check for poisons: Analyze the feedstock for impurities like sulfur or halides that can poison the catalyst. - Optimize reaction conditions: High temperatures can lead to sintering of the catalyst, reducing its activity. Lowering the temperature may be necessary. - Regenerate or replace catalyst: If the catalyst is deactivated by coking, it may be possible to regenerate it. Otherwise, replacement is necessary.[8]
Incomplete Reaction - Increase hydrogen pressure: Insufficient hydrogen pressure can lead to incomplete reduction. - Extend reaction time: Ensure sufficient time for the reaction to go to completion. - Improve agitation: Poor mixing can result in mass transfer limitations, preventing the reactants from reaching the catalyst surface.
Side Reactions - Optimize temperature and pressure: Harsh conditions can lead to the formation of by-products. A careful optimization of reaction parameters is crucial. - Select a more selective catalyst: Different catalysts can have different selectivities. Screening for a more selective catalyst may be beneficial.[9]
Poor Product Isolation - Optimize crystallization conditions: Control the cooling rate and solvent system to maximize the recovery of pure ODA. - Improve filtration and washing: Ensure efficient removal of the mother liquor and impurities during filtration and washing.
Issue 2: Product Discoloration (Pink or Tan ODA)

Question: Our final this compound product has a noticeable pink or tan color. What causes this and how can we obtain a colorless product?

Answer:

Potential Cause Troubleshooting Steps
Oxidation of Amino Groups - Inert atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air. - Antioxidants: Consider the use of small amounts of antioxidants during workup and storage.
Presence of Colored Impurities - Recrystallization: Perform a recrystallization from a suitable solvent system to remove colored impurities.[1] - Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities.[7] - Reducing Agent Wash: Washing with a solution of a mild reducing agent like sodium dithionite can sometimes decolorize the product.[7]
Residual Iron - Chelating agents: If iron contamination from equipment is suspected, the use of chelating agents during workup may be beneficial.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis Route Scale Reported Yield Reference
Hydrogenation of 4,4'-dinitrodiphenyl etherLab-scale85%[2]
From 1,4-diiodobenzeneLab-scale95-99.8%[4]
From p-aminophenol and p-chloronitrobenzeneNot specified>98% purity[1]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4,4'-Dinitrodiphenyl Ether (Lab-Scale with Scale-Up Considerations)

Objective: To reduce 4,4'-dinitrodiphenyl ether to this compound using a palladium-on-carbon (Pd/C) catalyst.

Materials:

  • 4,4'-Dinitrodiphenyl ether

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Lab-Scale Procedure:

  • In a high-pressure reactor (autoclave), charge the 4,4'-dinitrodiphenyl ether and the solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric.

  • The crude this compound can be isolated by precipitation or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Scale-Up Considerations:

  • Heat Management: The hydrogenation reaction is exothermic. On a larger scale, a robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Mass Transfer: Efficient agitation is critical to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst. Baffling in the reactor can improve mixing.

  • Catalyst Handling: For large-scale operations, a slurry catalyst system with a filter press for catalyst recovery is often used. The pyrophoric nature of the catalyst requires careful handling procedures, such as keeping it wet with solvent.

  • Hydrogen Safety: Industrial-scale hydrogenation requires specialized equipment and safety protocols for handling large volumes of hydrogen under pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4,4'-Dinitrodiphenyl Ether cluster_reduction Hydrogenation cluster_purification Purification start Starting Materials (e.g., 4-fluoronitrobenzene, 4-nitrophenol) reaction1 Nitration Reaction (e.g., with K2CO3 in DMAc/Toluene) start->reaction1 intermediate Crude 4,4'-Dinitrodiphenyl Ether reaction1->intermediate reaction2 Catalytic Hydrogenation (e.g., Pd/C, H2 in DMF) intermediate->reaction2 crude_oda Crude this compound Solution reaction2->crude_oda filtration Catalyst Filtration crude_oda->filtration crystallization Crystallization filtration->crystallization isolation Filtration and Washing crystallization->isolation drying Drying isolation->drying final_product High-Purity this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield/Purity in Hydrogenation cause1 Catalyst Deactivation start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Isolation start->cause4 sol1 Check for poisons Optimize temperature Regenerate/replace catalyst cause1->sol1 sol2 Increase H2 pressure Extend reaction time Improve agitation cause2->sol2 sol3 Optimize T and P Select more selective catalyst cause3->sol3 sol4 Optimize crystallization Improve filtration/washing cause4->sol4

Caption: Troubleshooting pathway for low yield/purity in ODA hydrogenation.

References

Technical Support Center: Degradation Pathways of 4,4'-Oxydianiline Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4,4'-Oxydianiline (ODA) under various stress conditions. The information is designed to assist researchers in designing, executing, and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (ODA) under different stress conditions?

  • Photodegradation: In the presence of light, particularly UV irradiation, ODA is expected to degrade. In the atmosphere, it reacts rapidly with photochemically produced hydroxyl radicals, with an estimated half-life of 1.8 hours.[1] The degradation mechanism likely involves the formation of radical intermediates, leading to hydroxylation of the aromatic rings and potential cleavage of the ether bond.

  • Thermal Degradation: At elevated temperatures, ODA will decompose. The specific products will depend on the temperature and atmosphere (oxidative or inert). Decomposition is expected to involve cleavage of the ether linkage and the C-N bonds, potentially forming smaller aromatic and aliphatic fragments. When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[2]

  • Hydrolytic Degradation:

    • Acidic Conditions: Under acidic conditions, the amino groups of ODA can be protonated, which may influence its stability.[3] While ODA is generally considered stable under normal conditions, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, although this is generally a stable bond.

    • Basic Conditions: Similar to acidic conditions, the stability of ODA under basic conditions would depend on the strength of the base and the temperature.

  • Oxidative Degradation: ODA is incompatible with strong oxidizing agents.[1] Reaction with oxidants like hydrogen peroxide (H₂O₂), especially in the presence of metal catalysts (Fenton-like reactions), is expected to generate hydroxyl radicals. These highly reactive species can attack the aromatic rings, leading to hydroxylation and subsequent ring-opening. The amino groups are also susceptible to oxidation.

Q2: What are some of the expected degradation products of ODA?

A2: While a definitive list of degradation products for every stress condition is not extensively documented, based on the chemical structure of ODA and general principles of organic chemistry, the following are plausible degradation products:

  • Hydroxylated derivatives: Introduction of one or more hydroxyl (-OH) groups onto the aromatic rings.

  • Phenolic compounds: Cleavage of the ether bond could lead to the formation of 4-aminophenol and other substituted phenols.

  • Ring-opened products: Under strong oxidative conditions, the aromatic rings can break down to form smaller, aliphatic carboxylic acids.

  • Polymerized products: Radical-mediated degradation pathways can sometimes lead to the formation of larger, polymeric structures.

Q3: Where can I find detailed experimental protocols for conducting forced degradation studies on ODA?

A3: Specific, validated protocols for the forced degradation of ODA are not widely published in a standardized format. However, general guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) and Q1B, provide a framework for designing forced degradation studies.[3][4] These studies typically involve exposing the compound to the stress conditions outlined in the table below. Researchers should adapt these general protocols to ODA based on its solubility and known stability.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed

Possible CauseTroubleshooting Steps
Inadequate Stress Conditions - For hydrolysis: Ensure the acid or base concentration is appropriate (typically 0.1 M to 1 M HCl or NaOH) and consider increasing the temperature (e.g., 60-80 °C) if no degradation is observed at room temperature.[5] - For oxidation: Use a suitable concentration of the oxidizing agent (e.g., 3-30% H₂O₂). The reaction may require a catalyst (e.g., Fe²⁺ for Fenton reaction) or initiation by UV light. - For photolysis: Ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. The sample should be directly exposed to the light source. - For thermal degradation: Increase the temperature in increments. Note that decomposition may be rapid at higher temperatures.
Low Solubility of ODA ODA is insoluble in water.[1] For aqueous degradation studies, a co-solvent may be necessary to ensure adequate concentration of ODA in the solution. Select a co-solvent that is stable under the stress conditions and does not interfere with the analysis.[4]
Improper Sampling or Quenching - Ensure that samples are taken at appropriate time points to capture the degradation profile. - For reactions at elevated temperatures, cool the samples quickly before analysis. - For acid/base hydrolysis, neutralize the samples immediately after collection to stop the degradation reaction.

Issue 2: Unexpected or Unidentifiable Peaks in Chromatogram

Possible CauseTroubleshooting Steps
Interaction with Co-solvent or Buffer - Run a blank experiment with the co-solvent or buffer under the same stress conditions to identify any peaks originating from their degradation.
Secondary Degradation - Extensive degradation can lead to the formation of secondary and tertiary degradation products. Analyze samples at earlier time points to identify the primary degradants.
Contamination - Ensure all glassware and reagents are clean and free of contaminants.
Co-elution of Peaks - Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to improve the resolution between peaks. A stability-indicating method should be able to separate the drug from its degradation products.[6]

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol provides a general framework. Specific concentrations, temperatures, and durations may need to be optimized based on preliminary experiments.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent where it is soluble, such as acetone or acetonitrile.

2. Stress Conditions:

Stress ConditionExperimental Setup
Acid Hydrolysis - To an appropriate volume of the stock solution, add an equal volume of 1 M HCl. - Incubate the mixture at 60 °C for a specified period (e.g., 2, 6, 24 hours). - At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
Base Hydrolysis - To an appropriate volume of the stock solution, add an equal volume of 1 M NaOH. - Incubate the mixture at 60 °C for a specified period. - At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.
Oxidative Degradation - To an appropriate volume of the stock solution, add an equal volume of 30% H₂O₂. - Keep the mixture at room temperature for a specified period, protected from light. - At each time point, withdraw an aliquot and dilute with the mobile phase.
Thermal Degradation - Place the solid ODA powder in a temperature-controlled oven at a high temperature (e.g., 100-200 °C, below its melting point of 188-192 °C) for a specified period. - For solution-state thermal degradation, reflux the ODA solution in a suitable solvent. - At each time point, dissolve a known amount of the solid in a suitable solvent or dilute an aliquot of the solution for analysis.
Photodegradation - Expose the ODA solution (in a photostable container, e.g., quartz) to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). - Simultaneously, keep a control sample in the dark at the same temperature. - At each time point, withdraw an aliquot for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see example below).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and degradation products.

  • For structural elucidation of degradation products, LC-MS/MS or GC-MS techniques are recommended.[7][8]

Example HPLC Method for Analysis of this compound and its Degradation Products

This is a starting point and may require optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Phosphoric Acid B: Acetonitrile (A gradient elution may be necessary to separate all degradation products)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determine by scanning the UV spectrum of ODA)

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Level
Acid Hydrolysis0.1 M - 1 M HClRoom Temp. / 60-80 °CUp to 24 hours5-20%[5]
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp. / 60-80 °CUp to 24 hours5-20%[5]
Oxidation3-30% H₂O₂Room Temp.Up to 7 days5-20%[5]
Thermal (Solid)Dry Heat>100 °CVariableTo be determined
Thermal (Solution)RefluxSolvent B.P.VariableTo be determined
PhotodegradationICH Q1B specified light sourceAmbientPer ICH Q1BTo be determined

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A Prepare ODA Stock Solution B Acid Hydrolysis A->B Expose to stress C Base Hydrolysis A->C Expose to stress D Oxidative Stress A->D Expose to stress E Thermal Stress A->E Expose to stress F Photolytic Stress A->F Expose to stress G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Quench (if needed) G->H I HPLC-PDA Analysis H->I J LC-MS/MS or GC-MS for Identification I->J If unknowns M Quantify Degradation I->M K Identify Degradation Products J->K L Propose Degradation Pathways K->L

Caption: A logical workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathways of this compound

ODA_Degradation_Pathways cluster_main This compound cluster_photolytic Photolytic/Oxidative Stress cluster_hydrolytic Hydrolytic Stress cluster_thermal Thermal Stress ODA O(C₆H₄NH₂)₂ Hydroxylated Hydroxylated ODA ODA->Hydroxylated •OH addition Aminophenol 4-Aminophenol ODA->Aminophenol Ether Cleavage (potential) Fragments Aromatic/Aliphatic Fragments ODA->Fragments Bond Cleavage RingOpening Ring-Opened Products (e.g., Carboxylic Acids) Hydroxylated->RingOpening Further Oxidation NOx NOx Fragments->NOx Decomposition

Caption: Potential degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Enhancing Dielectric Properties of ODA-Polyimide Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dielectric properties of Oxydianiline (ODA)-based polyimide films.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to lower the dielectric constant of ODA-polyimide films?

A1: There are two main approaches to reduce the dielectric constant of polyimide films. The first is to decrease the material's polarizability by introducing fluorine atoms or bulky, non-polar groups into the polymer backbone.[1][2][3] The second strategy is to reduce the number of polarizing molecules per unit volume.[1] This can be achieved by creating a porous structure within the film, effectively incorporating air (which has a very low dielectric constant) into the material.[1][4]

Q2: How does the incorporation of nanoparticles affect the dielectric properties of polyimide films?

A2: Incorporating inorganic nanoparticles into a polyimide matrix can tailor its properties for specific applications.[5] Nanofillers like Al₂O₃, ZnO, TiO₂, MgO, and SiO₂ have been shown to influence the dielectric constant and breakdown strength of the resulting nanocomposite films.[5][6] For instance, the addition of MgO nanoparticles can improve both the breakdown field strength and the dielectric constant.[5][6] Similarly, TiO₂ nanoparticles can modify the polarization phenomenon and enhance the charge stability of the parent polyimide.[5][6] The choice of nanofiller depends on the desired final properties of the nanocomposite.[5][6]

Q3: What is the effect of moisture on the dielectric properties of polyimide films?

A3: Moisture absorption is a critical issue that can negatively impact the dielectric properties of polyimide films, particularly those used in capacitor applications. The presence of nanopores that can trap moisture can lead to a reduction in the electrical strength of the dielectric material and may cause dielectric breakdown.[7] The hygroscopicity of the film is also related to the dielectric loss; a higher water absorption generally leads to a greater dielectric loss.[3]

Q4: Can plasma treatment be used to enhance the electrical properties of polyimide films?

A4: Yes, plasma treatment can be an effective method for modifying the surface and enhancing the electrical properties of polyimide films.[7] For example, oxygen plasma treatment has been shown to increase the dielectric breakdown strength and Weibull modulus, while also significantly reducing high-field/high-temperature leakage current.[7] This treatment increases the presence of oxygen on the film's surface, leading to marked surface hydrophilicity.[7]

Troubleshooting Guide

Problem 1: The measured dielectric constant of my ODA-polyimide film is too high for my application.

Possible Cause Troubleshooting Step
High polarizability of the polymer backbone.Synthesize the polyimide using fluorinated monomers (e.g., 2,2'-bis[4-(4-aminophenoxy) phenyl]-1,1',1',1',3,3',3'-hexafluoropropane (HFBAPP) or 2,2'-bis(trifluoromethyl)-4,4'-diaminobenzene (TFMB)) to reduce the overall polarizability.[3]
High density of polarizing molecules.Introduce porosity into the film. The phase inversion method using a precursor like fluorinated graphene/polyamic acid can create porous films with significantly lower dielectric constants.[1][4]
Residual solvent or moisture in the film.Ensure complete removal of the solvent during the thermal curing process by optimizing the heating steps and duration. Dry the films thoroughly under vacuum before measurement to minimize moisture absorption.[7]

Problem 2: My polyimide nanocomposite film shows poor nanoparticle dispersion, leading to inconsistent dielectric properties.

Possible Cause Troubleshooting Step
Agglomeration of nanoparticles in the polymer matrix.Utilize high-power sonication to disperse the nanoparticles in the poly(amic acid) precursor solution before film casting.[8] Consider surface modification of the nanoparticles to improve their compatibility with the polyimide matrix.
Inadequate mixing during synthesis.Employ solution blending techniques where the nanomaterials are first dispersed in a suitable solvent before being mixed with the poly(amic acid) solution to ensure a more homogeneous distribution.[9]

Problem 3: The fabricated porous polyimide film has poor mechanical properties, such as low tensile strength.

| Possible Cause | Troubleshooting Step | | The introduction of pores weakens the film structure. | Optimize the concentration of the porogen or the parameters of the phase inversion process. For example, with fluorinated graphene, a concentration of 0.5 wt% has been shown to provide the best overall dielectric performance while still retaining some mechanical integrity.[1][4] Further research is needed to significantly improve the breakdown resistance and mechanical properties of these porous films.[1][4] | | Low molecular weight of the polyimide. | Consider post-fabrication treatments like microwave irradiation of the poly(amic acid) solution, which has been shown to increase the molecular weight of the resulting polyimide and improve mechanical properties like tensile strength.[10] |

Quantitative Data Summary

Table 1: Dielectric Properties of Modified Polyimide Films

Modification MethodFiller/MonomerFiller Conc. (wt%)Dielectric Constant (at 10 kHz)Dielectric LossBreakdown Strength (kV/mm)Reference
Porous Film (Phase Inversion)Fluorinated Graphene0.2---[1][4]
0.51.56-56.39[1][4]
1.0---[1][4]
Fluorination14.3%TFMB/85.7%ODA//PMDA-2.120.00698-[3]
50%HFBAPP/50%ODA//BPDA-2.380.00734-[3]

Table 2: Mechanical Properties of Porous Polyimide Films

FillerFiller Conc. (wt%)Tensile Strength (MPa)Reference
Fluorinated Graphene0.213.87[1][4]
0.513.61[1][4]
1.06.25[1][4]

Experimental Protocols

Protocol 1: Fabrication of Polyimide/Nanoparticle Composite Films via Solution Blending

  • Nanoparticle Dispersion: Disperse the desired amount of nanoparticles (e.g., Al₂O₃, ZnO) in N,N-dimethylacetamide (DMAc). Use high-power sonication for at least 30 minutes to ensure a uniform dispersion.

  • Poly(amic acid) Synthesis: In a separate flask under a nitrogen atmosphere, dissolve the diamine monomer (e.g., ODA) in anhydrous DMAc. Once fully dissolved, slowly add the dianhydride monomer (e.g., pyromellitic dianhydride - PMDA) to the solution with continuous stirring. Continue stirring at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.

  • Blending: Add the nanoparticle dispersion to the PAA solution and stir for an additional 12-24 hours to ensure homogeneous mixing.

  • Film Casting: Cast the PAA/nanoparticle solution onto a clean glass substrate.

  • Thermal Imidization: Place the cast film in a vacuum oven and perform a stepwise curing process:

    • 70°C for 18 hours to remove the solvent.

    • 120°C for 1 hour.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 280°C for 1 hour.[5]

  • Film Removal: After cooling to room temperature, carefully peel the polyimide nanocomposite film from the glass substrate.

Visualizations

experimental_workflow_nanocomposite cluster_prep Preparation cluster_fab Fabrication np_disp Nanoparticle Dispersion (Sonication) blending Blending np_disp->blending paa_synth Poly(amic acid) Synthesis paa_synth->blending casting Film Casting blending->casting curing Thermal Imidization casting->curing peeling Film Peeling curing->peeling end end peeling->end Final PI Nanocomposite Film

Caption: Experimental workflow for fabricating polyimide nanocomposite films.

logical_relationship_dielectric_properties cluster_goal Goal cluster_strategies Modification Strategies cluster_effects Primary Effects cluster_properties Resulting Properties goal Enhance Dielectric Properties strat1 Introduce Fluorine/ Bulky Groups goal->strat1 strat2 Create Porous Structure goal->strat2 strat3 Incorporate Nanoparticles goal->strat3 effect1 Reduce Polarizability strat1->effect1 effect2 Reduce Molecule Density strat2->effect2 effect3 Modify Polarization & Improve Charge Stability strat3->effect3 prop1 Lower Dielectric Constant effect1->prop1 prop2 Lower Dielectric Loss effect1->prop2 effect2->prop1 effect3->prop1 prop3 Higher Breakdown Strength effect3->prop3

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4,4'-Oxydianiline: Titration vs. Chromatographic and Thermal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical quality attribute for 4,4'-Oxydianiline (ODA), a key monomer in the synthesis of high-performance polymers like polyimides and a significant intermediate in the pharmaceutical and dye industries. Ensuring the purity of ODA is paramount for the desired performance, safety, and regulatory compliance of the final products. This guide provides a comprehensive comparison of the classical non-aqueous potentiometric titration method with modern chromatographic (High-Performance Liquid Chromatography - HPLC) and thermal (Differential Scanning Calorimetry - DSC) techniques for the validation of this compound purity.

Method Comparison at a Glance

A summary of the key performance characteristics of non-aqueous potentiometric titration, HPLC, and DSC for the purity analysis of this compound is presented below.

ParameterNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Neutralization reaction of the basic amine groups with a strong acid in a non-aqueous solvent.Separation of ODA from its impurities based on their differential partitioning between a stationary and a mobile phase.Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.
Specificity Assays the total basicity of the sample. May not distinguish between ODA and other basic impurities.High specificity; can separate and quantify individual impurities.Provides an indication of total mole fraction of impurities, but does not identify them.
Accuracy High (typically >99% recovery).High (typically >98% recovery).[1]Generally good for high-purity samples (>98%).[2]
Precision (%RSD) Excellent (<1%).Very good (<2%).[1]Good (typically 1-5%).
Linearity (r²) Excellent (>0.999).Excellent (>0.999).[3][4]Not applicable in the same sense as chromatographic or titrimetric methods.
Limit of Detection Higher compared to chromatographic methods.Low (ng/mL to µg/mL range).[4]Dependent on the impurity's effect on the melting point.
Throughput Moderate.High, especially with an autosampler.Low to moderate.
Cost Low.High (instrumentation and solvent costs).Moderate to high (instrumentation costs).

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is a robust and cost-effective technique for determining the overall purity of this compound by quantifying its basic amino groups.

Principle: The weakly basic aromatic amine groups of ODA are titrated with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint of the titration is determined by monitoring the change in potential using a pH electrode.

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare and Standardize 0.1 N Perchloric Acid in Glacial Acetic Acid Sample_Prep Accurately weigh ODA sample and dissolve in Glacial Acetic Acid Titrate Titrate with standardized Perchloric Acid Sample_Prep->Titrate Monitor Monitor potential (mV) using a potentiometer Titrate->Monitor Endpoint Determine the endpoint (point of maximum inflection) Monitor->Endpoint Calculate Calculate the purity of ODA Endpoint->Calculate

Figure 1: Experimental workflow for ODA purity validation by non-aqueous potentiometric titration.

Detailed Methodology:

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 70-72% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

  • Standardization of Titrant: Accurately weigh about 0.7 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. Dissolve it in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint. Calculate the normality of the perchloric acid solution.

  • Sample Analysis: Accurately weigh approximately 0.2 g of the this compound sample into a 150 mL beaker. Dissolve the sample in 60 mL of glacial acetic acid.[5]

  • Titration: Immerse a combination pH electrode into the sample solution. Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant. Add the titrant in smaller increments near the expected equivalence point.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential versus the volume of titrant). This can be determined from the first or second derivative of the titration curve.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (V × N × E) / W × 100

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (L)

    • N = Normality of the perchloric acid solution (eq/L)

    • E = Equivalent weight of this compound (200.24 g/mol / 2 = 100.12 g/eq, as it has two basic amine groups)

    • W = Weight of the ODA sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates, identifies, and quantifies the components in a mixture, making it highly suitable for assessing the purity of this compound and identifying specific impurities.

Principle: A solution of the ODA sample is injected into a column containing a solid stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column.

Experimental Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase_Prep Prepare Mobile Phase (e.g., Acetonitrile/Water/Acid) Standard_Prep Prepare ODA Standard Solutions of known concentrations Sample_Prep Prepare ODA Sample Solution Inject Inject Standard and Sample Solutions into HPLC System Sample_Prep->Inject Separate Separate components on a reverse-phase column Inject->Separate Detect Detect eluting components using a UV detector Separate->Detect Calibrate Generate a calibration curve from standard solutions Detect->Calibrate Quantify Quantify ODA and impurities in the sample Calibrate->Quantify Calculate Calculate the purity of ODA Quantify->Calculate

Figure 2: Experimental workflow for ODA purity validation by HPLC.

Detailed Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[6]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid is typically employed.[6] For example, a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector at a wavelength where ODA has significant absorbance (e.g., 254 nm).

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of high-purity ODA reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh the ODA sample and dissolve it in the mobile phase or a suitable solvent to a known concentration.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Identify the ODA peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the area of the ODA peak and any impurity peaks.

    • Purity Calculation: The purity of ODA is typically calculated using the area percent method:

      Purity (%) = (Area of ODA peak / Total area of all peaks) × 100

      For a more accurate assay, a calibration curve generated from the reference standards is used to determine the concentration of ODA in the sample.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds like this compound.

Principle: The purity of a substance can be determined by analyzing its melting endotherm. Impurities lower the melting point and broaden the melting range of a pure substance. The van't Hoff equation relates the mole fraction of the impurity to the melting point depression.

Experimental Workflow:

G cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample_Prep Accurately weigh a small amount of ODA sample into a DSC pan Seal_Pan Hermetically seal the pan Sample_Prep->Seal_Pan Heat Heat the sample at a controlled, slow rate Seal_Pan->Heat Record Record the heat flow versus temperature Heat->Record Integrate Integrate the melting endotherm Record->Integrate Apply_van_tHoff Apply the van't Hoff equation to the melting curve Integrate->Apply_van_tHoff Calculate Calculate the mole percent purity Apply_van_tHoff->Calculate

Figure 3: Experimental workflow for ODA purity validation by DSC.

Detailed Methodology:

  • Instrumental Parameters:

    • Sample Weight: 1-3 mg.[7]

    • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.

    • Temperature Program: Heat the sample from a temperature well below its melting point to a temperature above its melting point.

    • Atmosphere: Inert atmosphere, such as nitrogen.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the ODA sample into an aluminum DSC pan and hermetically seal it.

    • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Run the specified temperature program.

    • Data Analysis: The instrument's software is used to analyze the resulting melting endotherm. The software applies the van't Hoff equation to the shape of the melting peak to calculate the mole fraction of impurities and, consequently, the purity of the ODA sample.

Logical Relationship of Methods

The choice of method for purity validation depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

G start Start: Purity Validation of ODA q1 Need to identify and quantify specific impurities? start->q1 hplc Use HPLC q1->hplc Yes q2 Is a rapid, cost-effective assay of total basicity sufficient? q1->q2 No end End hplc->end titration Use Non-Aqueous Potentiometric Titration q2->titration Yes dsc Consider DSC for high-purity samples (confirmatory) q2->dsc No/Need orthogonal method titration->end dsc->end

Figure 4: Decision tree for selecting a purity validation method for ODA.

References

A Comparative Guide to Polyimide Properties: 3,4'-ODA vs. 4,4'-ODA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of isomeric monomers is a critical determinant in tailoring the properties of high-performance polymers. In the realm of polyimides, the use of different oxydianiline (ODA) isomers, specifically 3,4'-ODA and 4,4'-ODA, offers a pathway to fine-tune thermal, mechanical, and dielectric characteristics. This guide provides an objective comparison of polyimides derived from these two diamines, supported by experimental data, to inform material selection and development.

The structural difference between the symmetric 4,4'-ODA and the asymmetric 3,4'-ODA introduces variations in the polymer backbone's linearity, chain packing, and intermolecular forces. These molecular-level distinctions translate into macroscopic differences in the final polyimide's performance.

Comparative Analysis of Polyimide Properties

The following sections summarize the key performance differences between polyimides synthesized with 3,4'-ODA and 4,4'-ODA, with a focus on thermal, mechanical, and dielectric properties. The data presented is compiled from studies using pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) as the dianhydride monomers.

Thermal Properties

The thermal stability of polyimides is a critical factor for their application in demanding environments. The glass transition temperature (Tg) is a key indicator of the upper service temperature of the polymer.

Polyimide SystemGlass Transition Temperature (Tg) (°C)
PMDA/3,4'-ODA396[1]
PMDA/4,4'-ODA406[1]
BPDA/3,4'-ODA274[1]
BPDA/4,4'-ODA281[1]

In general, polyimides based on the symmetric 4,4'-ODA exhibit slightly higher glass transition temperatures compared to their 3,4'-ODA counterparts when the same dianhydride is used.[1] This can be attributed to the more regular and ordered chain packing facilitated by the symmetric diamine, leading to stronger intermolecular interactions that require more thermal energy to overcome.

Mechanical Properties

The mechanical integrity of polyimide films is crucial for their use in flexible electronics and structural applications. Tensile modulus, a measure of stiffness, is a key parameter in this regard.

Polyimide SystemExperimental Tensile Modulus (GPa)
PMDA/3,4'-ODA3.00[2]
PMDA/4,4'-ODA2.10[2]
BPDA/3,4'-ODA2.80[2]
BPDA/4,4'-ODA2.60[2]

A notable finding is that polyimides synthesized with the asymmetric 3,4'-ODA consistently exhibit a higher tensile modulus compared to those made with 4,4'-ODA.[2] Molecular dynamics simulations suggest that polyimides with 3,4'-ODA have a higher internal rotation energy and experience smaller deformations under the same stress, which is consistent with a higher modulus.[2]

Dielectric Properties

For 4,4'-ODA based polyimides, the dielectric constant and loss tangent are influenced by the choice of dianhydride.

Polyimide System (4,4'-ODA based)Dielectric Constant (at 100 Hz)Dielectric Loss Tangent (at 100 Hz)
PMDA/4,4'-ODA~3.69< 0.004
BTDA/4,4'-ODA~3.50< 0.004
BPDA/4,4'-ODA~3.39< 0.004

Note: BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride) is included for broader comparison. Data is extracted from graphical representations and should be considered approximate.

The general trend for 4,4'-ODA based polyimides shows that the dielectric properties follow the order PMDA-PI > BTDA-PI > BPDA-PI.[3]

Solubility

The processability of polyimides is often limited by their poor solubility in organic solvents. The use of asymmetric monomers like 3,4'-ODA can be a strategy to enhance solubility. Polyimides derived from 3,4'-ODA are often used to impart thermoplasticity and solubility, especially when combined with rigid dianhydrides. For instance, LARC™-IA, a thermoplastic polyimide, is synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (ODPA). In contrast, polyimides from the symmetric 4,4'-ODA, such as the well-known Kapton® (PMDA/4,4'-ODA), are generally insoluble and are processed via a two-step method involving a soluble poly(amic acid) precursor. The asymmetric structure of 3,4'-ODA disrupts the chain packing, leading to weaker interchain interactions and thus improved solubility.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyimides are crucial for reproducible research.

Synthesis of Polyimides (One-Pot Polycondensation in Molten Benzoic Acid)

This method is suitable for the synthesis of aromatic polyimides from 3,4'-ODA and various dianhydrides.

  • Monomer and Catalyst Preparation : In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, benzoic acid (BA) is placed as a solvent and catalyst. The amount of BA should be sufficient to achieve a 10-20% concentration of the resulting polymer.

  • Polycondensation : The flask is heated to melt the benzoic acid. An equimolar amount of the diamine (3,4'-ODA) is then added to the molten BA and stirred until completely dissolved.

  • Dianhydride Addition : An equimolar amount of the dianhydride (e.g., PMDA or BPDA) is added to the solution in one portion.

  • Reaction : The reaction mixture is heated to a specific temperature (e.g., 200 °C) and stirred for several hours under a continuous nitrogen flow.

  • Polymer Isolation : After cooling, the reaction mixture is poured into a non-solvent such as ethanol or methanol to precipitate the polyimide.

  • Purification : The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove residual benzoic acid, and dried in a vacuum oven.

Characterization Techniques
  • Thermal Analysis (TGA/DSC)

    • Thermogravimetric Analysis (TGA) : Performed to determine the thermal stability and decomposition temperature of the polyimides. A small sample (5-10 mg) is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 50 °C to 800 °C). The weight loss as a function of temperature is recorded.

    • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg). A small, encapsulated sample (5-10 mg) is subjected to a controlled temperature program (e.g., heating at 10-20 °C/min) in an inert atmosphere. The heat flow to the sample is monitored relative to a reference, and the Tg is identified as a step change in the baseline of the heat flow curve.

  • Mechanical Testing (Tensile Properties)

    • Sample Preparation : Polyimide films of uniform thickness (typically 25-50 µm) are cast from their poly(amic acid) solutions onto a glass substrate, followed by thermal imidization. The films are then cut into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D882).

    • Testing : The specimens are tested using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min). The load and elongation are recorded to generate a stress-strain curve, from which the tensile modulus, tensile strength, and elongation at break are determined.

  • Dielectric Analysis

    • Sample Preparation : Thin polyimide films are prepared as described for mechanical testing. Gold or aluminum electrodes are typically deposited on both sides of the film by sputtering or evaporation to ensure good electrical contact.

    • Measurement : A dielectric analyzer or an impedance analyzer is used to measure the capacitance and dissipation factor of the film over a range of frequencies (e.g., 100 Hz to 1 MHz) at a controlled temperature and humidity. The dielectric constant is calculated from the capacitance, electrode area, and film thickness.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the logical relationship between the diamine isomer structure and the resulting polyimide properties.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine Diamine (3,4'-ODA or 4,4'-ODA) PAA_Formation Poly(amic acid) Formation (Room Temperature) Diamine->PAA_Formation Dianhydride Dianhydride (e.g., PMDA, BPDA) Dianhydride->PAA_Formation Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA_Formation Film_Casting Film Casting PAA_Formation->Film_Casting Thermal_Imidization Thermal Imidization (Staged Heating) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Fig. 1: Two-step synthesis workflow for polyimide films.

Isomer_Property_Relationship cluster_isomer Diamine Isomer cluster_properties Resulting Polyimide Properties ODA_44 4,4'-ODA (Symmetric) Higher_Tg Higher Glass Transition Temp. ODA_44->Higher_Tg More Ordered Packing Lower_Solubility Lower Solubility ODA_44->Lower_Solubility Stronger Interchain Forces Lower_Modulus Lower Tensile Modulus ODA_44->Lower_Modulus ODA_34 3,4'-ODA (Asymmetric) Higher_Modulus Higher Tensile Modulus ODA_34->Higher_Modulus Higher Rotational Energy Barrier Improved_Solubility Improved Solubility ODA_34->Improved_Solubility Disrupted Chain Packing

Fig. 2: Isomer structure effect on polyimide properties.

References

A Performance Showdown: ODA-Based Composites in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance materials is a critical decision impacting experimental outcomes and product efficacy. This guide provides an objective comparison of composites based on Oxydianiline (ODA) and Octadecylamine (ODA), highlighting their performance against alternative materials, supported by experimental data and detailed protocols.

ODA, in its various forms such as 4,4'-Oxydianiline or the long-chain aliphatic Octadecylamine, is a cornerstone in the formulation of advanced polymer composites. As a curing agent for epoxies or a monomer in polyimides, ODA imparts distinct characteristics to the final material. This compound is renowned for creating composites with exceptional thermal stability and mechanical strength, crucial for aerospace and electronics. In contrast, Octadecylamine is primarily used as a surface modification agent for nanofillers, enhancing their dispersion and interfacial adhesion within a polymer matrix, which significantly boosts mechanical properties. This guide delves into the performance metrics of these composites, offering a clear comparison to aid in material selection for demanding applications.

Quantitative Performance Comparison

The selection of a composite material is often a trade-off between various performance indicators. The tables below summarize key quantitative data, comparing ODA-based composites to alternatives in terms of thermal stability and mechanical strength.

Thermal Performance Comparison

Thermal stability is critical for materials used in high-temperature environments. The decomposition temperature, often measured as the temperature at which 5% weight loss occurs (Td5%), is a key metric.

Composite MaterialBase PolymerODA TypeTd5% (°C)Comparison to Control/Alternative
PMDA/ODA Polyimide Film PolyimideThis compound505 °CBaseline for commercial polyimides.[1]
s-BPDA/PPD Polyimide FilmPolyimideNone (PPD used)560 °CShows higher thermal stability than the PMDA/ODA formulation.[1]
s-BPDA/BAPBBI Polyimide FilmPolyimideNone (BAPBBI used)581 °CDemonstrates significantly superior thermal stability compared to PMDA/ODA.[1]
Epoxy with Octadecylamine-GO (0.5 wt%) EpoxyOctadecylamine365 °CIncreased from 356 °C for the neat epoxy, indicating improved thermal stability.[2]
Epoxy with Dodecylamine-Graphene (0.75 wt%) EpoxyNone (C12 Amine)~350-360 °CShows a slight decrease in onset degradation temperature compared to neat epoxy.[2]
PMDA/ODA + Fe Composite Film PolyimideThis compound530 °CThe prominent exothermic peak is 20°C lower than the pure PI film (550°C).[3]

Data compiled from multiple sources, specific experimental conditions may vary.

Mechanical Performance Enhancement

The incorporation of ODA, particularly as a surface modifier for nanofillers, can lead to substantial improvements in the mechanical properties of composites.

Composite MaterialBase PolymerODA TypePropertyImprovement vs. Control
Epoxy with Octadecylamine-GO (0.5 wt%) EpoxyOctadecylamineTensile Strength+104% increase compared to neat epoxy.[2]
Epoxy with Dodecylamine-Graphene (0.5 wt%) EpoxyNone (C12 Amine)Tensile Strength+38.8% increase compared to neat epoxy.[2]
Epoxy with Octadecylamine-GO (0.5 wt%) EpoxyOctadecylamineFlexural Strength+75% increase compared to neat epoxy.[2]
PMDA/ODA Polyimide Film PolyimideThis compoundTensile Strength110 MPa.[1]
s-BPDA/BAPBBI Polyimide FilmPolyimideNone (BAPBBI used)Tensile Strength218 MPa, demonstrating significantly higher strength than the PMDA/ODA film.[1]

Data compiled from multiple sources, specific experimental conditions may vary.

Key Experimental Protocols

Reproducibility and accuracy are paramount in materials science. Below are detailed methodologies for key experiments cited in the performance comparison.

Protocol 1: Fabrication of ODA-Modified Graphene Oxide Epoxy Composite

This protocol describes the preparation of an epoxy composite reinforced with Octadecylamine-modified graphene oxide (ODA-GO).

  • Surface Modification of GO:

    • Disperse Graphene Oxide (GO) in deionized water using ultrasonication.

    • Add Octadecylamine (ODA) to the GO suspension. The amine groups of ODA will react with the oxygen-containing functional groups on the GO surface.

    • Stir the mixture at 80-100°C for 12-24 hours to facilitate the grafting of ODA onto the GO surface.

    • Filter, wash thoroughly with deionized water and ethanol to remove unreacted ODA, and dry the resulting ODA-GO powder.

  • Composite Fabrication:

    • Disperse the ODA-GO powder in the epoxy resin (e.g., a Bisphenol A based resin) at the desired weight percentage (e.g., 0.5 wt%) using a high-shear mixer or ultrasonication until a homogenous mixture is achieved.

    • Add the stoichiometric amount of a suitable curing agent (e.g., a polyamide or another amine-based hardener) to the ODA-GO/epoxy mixture.

    • Mix thoroughly while avoiding air entrapment. Degas the mixture in a vacuum chamber if necessary.

    • Pour the mixture into pre-heated molds treated with a release agent.

    • Cure the composite according to the resin manufacturer's specifications (e.g., 80°C for 2 hours followed by post-curing at 120°C for 2 hours).

    • Allow the samples to cool to room temperature before demolding.

Protocol 2: Mechanical Property Testing (Tensile Strength)

This protocol follows the ASTM D3039 standard for determining the tensile properties of polymer matrix composites.

  • Specimen Preparation:

    • Cut rectangular specimens from the cured composite panels to the dimensions specified in ASTM D3039.

    • Bond tabs to the ends of the specimens to prevent gripping damage during testing.

  • Testing Procedure:

    • Measure the width and thickness of each specimen's gauge section.

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the specimen to measure strain.

    • Apply a constant crosshead speed to induce tensile load until the specimen fails.

    • Record the load and displacement data throughout the test.

  • Calculation:

    • Calculate the tensile strength by dividing the maximum load by the average cross-sectional area of the gauge section.

    • Calculate the tensile modulus from the slope of the initial linear portion of the stress-strain curve.

Protocol 3: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the procedure for assessing the thermal stability of the composite materials.

  • Sample Preparation:

    • Prepare a small, representative sample of the cured composite (typically 5-10 mg).

    • Place the sample into a TGA sample pan (e.g., alumina or platinum).

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

    • The measurement is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[4][5]

    • Continuously record the sample's weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature and the temperature at which 5% weight loss occurs (Td5%) from the TGA curve.[1][6]

Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)

This assay assesses the metabolic activity of cells cultured in the presence of material extracts, serving as an indicator of cytotoxicity.

  • Extract Preparation (Indirect Method):

    • Sterilize the ODA-based composite material (e.g., via ethanol immersion and UV exposure).

    • Immerse the material in a cell culture medium at a specific surface area to volume ratio (e.g., as per ISO 10993-5) for 24-72 hours at 37°C to create a conditioned medium (extract).

    • Filter the extract to ensure sterility.

  • Cell Culture:

    • Seed cells (e.g., human fibroblasts or osteoblasts) in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Remove the existing medium and replace it with the prepared material extracts at various concentrations (e.g., 25%, 50%, 100%). Include a negative control (fresh medium) and a positive control (a cytotoxic substance).

  • MTT Assay:

    • After the desired exposure time (e.g., 24 or 48 hours), remove the extracts and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

    • Remove the MTT solution and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. Lower absorbance values indicate reduced cell viability and potential cytotoxicity of the material.

Visualizing Workflows and Cellular Interactions

Diagrams are essential for conceptualizing complex processes in materials science and biology. The following sections provide Graphviz DOT scripts to generate these visualizations.

Experimental Workflow for ODA-Nanocomposite Fabrication

G cluster_0 Nanofiller Surface Modification cluster_1 Composite Formulation & Curing NANO Nanofiller (e.g., Graphene Oxide) REACT Grafting Reaction (80-100°C, 12-24h) NANO->REACT ODA ODA Solution (Octadecylamine) ODA->REACT WASH Filtering & Washing REACT->WASH DRY Drying WASH->DRY ODA_NANO ODA-Modified Nanofiller DRY->ODA_NANO MIX1 High-Shear Mixing / Ultrasonication ODA_NANO->MIX1 RESIN Epoxy Resin RESIN->MIX1 MIX2 Thorough Mixing & Degassing MIX1->MIX2 HARDENER Curing Agent HARDENER->MIX2 MOLD Molding MIX2->MOLD CURE Curing Cycle (Heat Application) MOLD->CURE FINAL Final ODA-Based Composite CURE->FINAL

Caption: Workflow for fabricating epoxy composites with ODA-modified nanofillers.

Plausible Cellular Signaling Response to ODA-Based Biomaterials

G cluster_0 cluster_1 cluster_2 Intracellular Signaling Cascade (MAPK/ERK Pathway) cluster_3 Nucleus cluster_4 COMPOSITE ODA-Based Composite LEACH Leachables / Surface Amines COMPOSITE->LEACH RECEPTOR Cell Surface Receptor (e.g., GPCR, RTK) LEACH->RECEPTOR Binds RAS Ras RECEPTOR->RAS Activates RAF Raf RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_NUC p-ERK ERK->ERK_NUC Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_NUC->TF Activates GENE Gene Expression TF->GENE Regulates RESPONSE Proliferation, Inflammation, or Differentiation GENE->RESPONSE Leads to

Caption: MAPK/ERK pathway as a potential cellular response to ODA-based materials.

References

Spectroscopic Confirmation of Synthesized 4,4'-Oxydianiline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for synthesized 4,4'-Oxydianiline (ODA) against its precursor, 4-nitrophenol. Detailed experimental protocols for various spectroscopic techniques are outlined to aid researchers, scientists, and drug development professionals in the structural confirmation of ODA.

Data Presentation: Comparative Spectroscopic Analysis

The structural transformation from 4-nitrophenol to this compound is characterized by distinct changes in their respective spectroscopic signatures. The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: FT-IR Spectral Data Comparison

Functional GroupThis compound (ODA)4-Nitrophenol
N-H Stretch (Amine) 3441, 3387 cm⁻¹[1]-
O-H Stretch (Phenol) -~3300-3500 cm⁻¹ (broad)
N-O Stretch (Nitro) -~1520, 1340 cm⁻¹
C-O-C Stretch (Ether) 1219, 1087, 1010 cm⁻¹[1]-
N-H Bend (Amine) 1620 cm⁻¹[1]-
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹

Table 2: ¹H NMR Spectral Data Comparison (DMSO-d₆)

Proton EnvironmentThis compound (ODA)4-Nitrophenol
-NH₂ (Amine) δ 4.75 (s, 4H)[2]-
-OH (Phenol) -δ ~10-11 (s, 1H)
Aromatic Protons δ 6.5-6.8 (m, 8H)[3]δ ~6.9 (d, 2H), δ ~8.1 (d, 2H)

Table 3: ¹³C NMR Spectral Data Comparison (DMSO-d₆)

Carbon EnvironmentThis compound (ODA)4-Nitrophenol
C-NH₂ ~140-150 ppm-
C-O (Ether) ~140-150 ppm-
C-OH -~160 ppm
C-NO₂ -~145 ppm
Aromatic Carbons ~115-120 ppm~115-126 ppm

Table 4: Mass Spectrometry Data Comparison

IonThis compound (ODA)4-Nitrophenol
Molecular Ion [M]⁺ m/z 200[4]m/z 139
[M+H]⁺ m/z 201[2]m/z 140
Key Fragments m/z 108, 80m/z 109, 93, 65

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process:

  • Synthesis of 4,4'-Dinitrodiphenyl Ether: A reaction of 4-fluoronitrobenzene with 4-nitrophenol is carried out in the presence of a base such as potassium carbonate in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc).[3][5] The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.

  • Reduction to this compound: The resulting 4,4'-dinitrodiphenyl ether is then reduced to the corresponding diamine.[3][5] A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent such as N,N-dimethylformamide (DMF).[3][5]

Spectroscopic Analyses

FT-IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared Spectrometer.

  • Sample Preparation: A small amount of the solid sample (either synthesized ODA or 4-nitrophenol) is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: A Nuclear Magnetic Resonance Spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width of about 250 ppm is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry

  • Instrumentation: A mass spectrometer, for example, a Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[6] This solution is then further diluted to the low µg/mL or ng/mL range.[6]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or through an LC system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and its characteristic fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start_materials Starting Materials (4-Fluoronitrobenzene, 4-Nitrophenol) intermediate 4,4'-Dinitrodiphenyl Ether start_materials->intermediate Nucleophilic Aromatic Substitution product Synthesized this compound intermediate->product Catalytic Reduction ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms compare_data Compare Experimental Data with Reference/Precursor Data ftir->compare_data nmr->compare_data ms->compare_data confirm_structure Confirm Structure of This compound compare_data->confirm_structure

Caption: Workflow for ODA synthesis and confirmation.

References

Cross-Validation of Analytical Methods for Octadecylamine (ODA) Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadecylamine (ODA), a long-chain primary amine, is a critical component in numerous industrial applications, including as a corrosion inhibitor, emulsifier, and in the synthesis of various specialty chemicals. The purity of ODA is a crucial quality attribute that directly impacts its performance and safety in these applications. Therefore, robust and reliable analytical methods for determining ODA purity are essential for quality control and regulatory compliance. This guide provides an objective comparison of three common analytical techniques for ODA purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. The performance of each method is evaluated based on experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Techniques for ODA Purity

The choice of an analytical method for ODA purity depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC, HPLC, and Titration for ODA purity analysis.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Quantitative determination of a substance by reacting it with a reagent of known concentration.
Derivatization Typically required to increase volatility and thermal stability.Often required to enhance detectability, especially with UV or fluorescence detectors.Not required.
Linearity (R²) > 0.99 (Typical)> 0.9956[1]> 0.999 (Typical)[2]
Accuracy (% Recovery) 98 - 102% (Typical)93.57 - 103.26%[1]99.0 - 101.0% (Typical)
Precision (% RSD) < 2.0% (Typical)< 5.0%< 1.0% (Typical)[2]
Limit of Detection (LOD) Low (ng/mL range)Low (µg/mL to ng/mL range)[1]Higher (mg/mL range)
Analysis Time ~15-30 minutes~20-40 minutes~5-10 minutes per sample
Strengths High resolution, suitable for identifying and quantifying volatile impurities.Versatile, applicable to a wide range of impurities, high sensitivity with derivatization.Simple, rapid, cost-effective, no need for expensive instrumentation.
Limitations Derivatization can be time-consuming, not suitable for non-volatile impurities.Derivatization can add complexity, higher solvent consumption.Less specific, may not distinguish between different amine impurities.

Experimental Protocols

Gas Chromatography (GC-FID) with Derivatization

This method involves the derivatization of ODA with trifluoroacetic anhydride (TFAA) to form a more volatile and thermally stable derivative, followed by analysis using a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

a) Sample Preparation and Derivatization:

  • Accurately weigh approximately 50 mg of the ODA sample into a clean, dry vial.

  • Add 10 mL of a suitable solvent, such as methylene chloride, to dissolve the sample.

  • Add 200 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-FID analysis.

b) GC-FID Conditions:

ParameterValue
GC System Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 280°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°C, hold for 10 min
Detector Temperature 320°C

c) Data Analysis:

The purity of ODA is determined by calculating the area percentage of the main ODA peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh ODA Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add TFAA & Heat dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

GC-FID with Derivatization Workflow
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method utilizes pre-column derivatization of ODA with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent derivative, which is then analyzed by HPLC with a fluorescence detector.[1]

a) Sample Preparation and Derivatization:

  • Prepare a stock solution of the ODA sample at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • In a vial, mix 100 µL of the sample or standard solution with 100 µL of a 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 15 minutes.

  • Add 100 µL of a 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Fluorescence Detector (FLD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detection Excitation: 265 nm, Emission: 315 nm

c) Data Analysis:

A calibration curve is constructed by plotting the peak area of the ODA-FMOC derivative against the concentration of the standards. The purity of the ODA sample is determined by quantifying the ODA concentration from the calibration curve and comparing it to the initial sample weight.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prepare_stock Prepare ODA Stock derivatize Derivatize with FMOC-Cl prepare_stock->derivatize quench Quench Reaction derivatize->quench filter Filter Sample quench->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify ODA Purity calibrate->quantify

HPLC with Derivatization Workflow
Potentiometric Titration

This method determines the purity of ODA by direct titration with a standardized acid in a non-aqueous solvent.

a) Reagents and Apparatus:

  • 0.1 M Perchloric acid in glacial acetic acid, standardized.

  • Glacial acetic acid.

  • Potentiometric titrator with a combination pH electrode.

b) Sample Preparation:

  • Accurately weigh approximately 200 mg of the ODA sample into a 100 mL beaker.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

c) Titration Procedure:

  • Immerse the electrode in the sample solution and start the stirrer.

  • Titrate the sample solution with the standardized 0.1 M perchloric acid.

  • Record the potential (mV) readings as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve.

d) Calculation:

The purity of ODA is calculated using the following formula:

Purity (%) = (V x M x F x 100) / W

Where:

  • V = Volume of perchloric acid consumed at the endpoint (mL)

  • M = Molarity of the perchloric acid solution

  • F = Molar mass of ODA (269.51 g/mol )

  • W = Weight of the ODA sample (mg)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ODA Sample dissolve Dissolve in Acetic Acid weigh->dissolve titrate Titrate with Perchloric Acid dissolve->titrate record Record Potential vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate % Purity endpoint->calculate

References

4,4'-Oxydianiline: A Performance Benchmark Against Alternative Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of high-performance polymers, particularly polyimides, the choice of monomer is critical in defining the final material's properties. 4,4'-Oxydianiline (ODA) has long been a cornerstone diamine monomer, valued for its contribution to thermal stability, mechanical strength, and desirable dielectric properties.[1][2] This guide provides an objective comparison of ODA against alternative monomers, supported by experimental data, to aid researchers and professionals in selecting the optimal building blocks for their specific applications.

The primary application for ODA is in the synthesis of polyimide and poly(ester)imide resins, which are prized for their resistance to high temperatures.[1] These polymers find use in a wide array of products, including wire enamels, coatings, films, adhesives, and insulating materials for electronics and aerospace vehicles.[1][3]

Performance Benchmarking: ODA vs. Alternatives

The selection of a diamine monomer significantly influences the thermal, mechanical, and dielectric characteristics of the resulting polyimide. The following tables summarize quantitative data comparing polyimides synthesized with ODA to those synthesized with various alternative diamines.

Thermal Properties

Thermal stability is a hallmark of polyimides. The glass transition temperature (Tg) and decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures.

Diamine MonomerDianhydride MonomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
This compound (ODA) PMDA302~564
This compound (ODA) BTDA276~543
This compound (ODA) BPDA290-
3,4'-Oxydianiline (3,4'-ODA)PMDA396>520
3,4'-Oxydianiline (3,4'-ODA)BPDA274>520
2,2'-diiodo-4,4'-oxydianiline (DI-ODA)Various260 - 327429 - 609
2,2'-bis[(p-trifluoromethyl)phenyl]-4,4'-oxydianiline (BTFP-ODA)Various260 - 327429 - 609

Data compiled from multiple sources.[4][5][6][7][8]

Mechanical Properties

The mechanical integrity of a polymer film is crucial for its application. Tensile strength, tensile modulus, and elongation at break are fundamental measures of a material's toughness and flexibility.

Diamine MonomerDianhydride MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (ODA) PMDA-3.422.82
This compound (ODA) BTDA114.193.233.58
This compound (ODA) BPDA--3.8
3,4'-Oxydianiline (3,4'-ODA)4,4'-terephthaloyldiphthalic anhydride149--
m-3F-ODACHDA/6FDA1022.76-

Data compiled from multiple sources.[4][8][9]

Dielectric Properties

For applications in microelectronics and communications, a low dielectric constant (Dk) and dielectric loss (Df) are essential to minimize signal delay and energy dissipation.

Diamine MonomerDianhydride MonomerDielectric Constant (Dk) @ 1 MHzDielectric Loss (Df) @ 1 MHz
This compound (ODA) PMDA> BTDA-PI & BPDA-PI> BTDA-PI & BPDA-PI
This compound (ODA) / 14.3% TFMB PMDA2.120.00698
This compound (ODA) / 50% HFBAPP PMDA2.390.00702

Data compiled from multiple sources.[4][10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of polymer properties. The following are summaries of standard protocols for the key experiments cited.

Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization.[12][13]

  • Poly(amic acid) Synthesis : A diamine monomer (e.g., ODA) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride monomer is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

  • Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then thermally cured by heating in a stepwise manner, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour, to induce cyclodehydration and form the final polyimide film.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) (as per ASTM E1131 / ISO 11358): A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA instrument.[14][15] The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15] The weight loss of the sample is recorded as a function of temperature to determine the decomposition temperature.

  • Dynamic Mechanical Analysis (DMA) (as per ASTM D4065, D5279 / ISO 6721): A rectangular film specimen is subjected to an oscillating sinusoidal stress.[3][16][17] The storage modulus (E'), loss modulus (E''), and tan delta are measured as the temperature is increased at a controlled rate (e.g., 3-5 °C/min). The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[16]

Mechanical Testing
  • Tensile Properties of Thin Plastic Sheeting (as per ASTM D882 / ISO 527-3): Dog-bone shaped or rectangular film specimens are cut with precise dimensions.[4][5][18] The thickness of the film is measured at multiple points. The specimen is then mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures.[2] The load and elongation are recorded to calculate tensile strength, tensile modulus, and elongation at break.[4][5]

Dielectric Analysis
  • AC Loss Characteristics and Permittivity (Dielectric Constant) (as per ASTM D150): A thin film sample is placed between two electrodes, forming a capacitor.[6][9][19] The capacitance and dissipation factor of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter or impedance analyzer.[6][19] The dielectric constant is calculated from the measured capacitance, the dimensions of the sample, and the capacitance of the electrodes in air.[6]

Visualizing the Workflow: From Monomers to Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides, highlighting the central role of the diamine and dianhydride monomers.

Polyimide_Workflow cluster_synthesis Polyimide Synthesis cluster_characterization Property Characterization cluster_data Data Analysis & Comparison Diamine Diamine Monomer (e.g., ODA or Alternative) PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride Monomer Dianhydride->PolyamicAcid Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Imidization Thermal Imidization (Curing) PolyamicAcid->Imidization PolyimideFilm Polyimide Film Imidization->PolyimideFilm Thermal Thermal Analysis (TGA, DMA) PolyimideFilm->Thermal Mechanical Mechanical Testing (Tensile) PolyimideFilm->Mechanical Dielectric Dielectric Analysis PolyimideFilm->Dielectric Properties Thermal, Mechanical, & Dielectric Properties Thermal->Properties Mechanical->Properties Dielectric->Properties Comparison Benchmarking vs. Alternatives Properties->Comparison

Caption: Workflow for polyimide synthesis and characterization.

References

A Comparative Guide to the Thermal Properties of ODA-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and behavior of polymers is critical for material selection and application. This guide provides a comparative thermal analysis of polyimides derived from 4,4'-oxydianiline (ODA), focusing on those synthesized with pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-oxydiphthalic anhydride (ODPA). The thermal properties were evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The thermal properties of the ODA-based polyimides are summarized in the table below. These values are critical for determining the processing and end-use temperatures of these high-performance polymers.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Weight Loss Temp. (Td5%) (°C)Char Yield at 800°C (%)
PMDA-ODA380 - 407[1][2]Not Observed (Amorphous)586[2]>40[3]
BTDA-ODA276 - 280[2][4]Not Observed (Amorphous)554[2]~55-60
BPDA-ODA290 - 325[2][4]Not Observed (Amorphous)531[2]~50-55
ODPA-ODA~260-270~380-390[5]>500~50-60

Experimental Protocols

The following are generalized methodologies for the TGA and DSC experiments based on common practices for polymer analysis.

Thermogravimetric Analysis (TGA)

TGA was performed to determine the thermal stability and decomposition characteristics of the ODA polymers.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) was placed in an alumina or platinum crucible.

  • Instrument Setup: The TGA instrument was purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample was heated from room temperature to approximately 800-1000°C at a constant heating rate, commonly 10°C/min or 20°C/min.[6]

  • Data Analysis: The weight loss of the sample as a function of temperature was recorded. The 5% weight loss temperature (Td5%) was determined as the temperature at which the sample had lost 5% of its initial weight. The char yield was calculated as the percentage of the initial weight remaining at the end of the experiment (e.g., at 800°C).

Differential Scanning Calorimetry (DSC)

DSC was used to identify the glass transition temperature (Tg) and melting temperature (Tm) of the ODA polymers.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

  • Instrument Setup: The DSC cell was purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: The sample was typically subjected to a heat-cool-heat cycle.

    • First Heating Scan: The sample was heated from room temperature to a temperature above its expected Tg and Tm at a constant rate, often 10°C/min or 20°C/min, to erase the thermal history of the polymer.[7][8]

    • Cooling Scan: The sample was then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Second Heating Scan: A second heating scan was performed at the same heating rate as the first. The data from the second heating scan is typically used for analysis.

  • Data Analysis: The heat flow to the sample was measured as a function of temperature. The glass transition temperature (Tg) was determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) was identified as the peak maximum of the endothermic melting event.

Visualization of Experimental Workflow

The logical flow of the comparative thermal analysis is depicted in the following diagram.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_comparison Comparative Evaluation PMDA_ODA PMDA-ODA TGA TGA PMDA_ODA->TGA DSC DSC PMDA_ODA->DSC BTDA_ODA BTDA-ODA BTDA_ODA->TGA BTDA_ODA->DSC BPDA_ODA BPDA-ODA BPDA_ODA->TGA BPDA_ODA->DSC ODPA_ODA ODPA-ODA ODPA_ODA->TGA ODPA_ODA->DSC Td Decomposition Temp (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition (Tg) DSC->Tg Tm Melting Temp (Tm) DSC->Tm Table Data Comparison Table Td->Table Char_Yield->Table Tg->Table Tm->Table

Caption: Experimental workflow for comparative thermal analysis of ODA polymers.

References

A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the consistent performance of chemical reagents, lot-to-lot variability can be a significant source of experimental irreproducibility. This guide provides a framework for assessing the lot-to-lot variability of commercial 4,4'-Oxydianiline (ODA), a critical monomer in the synthesis of high-performance polymers like polyimides.[1][2] Furthermore, given its classification as a suspected human carcinogen, understanding its purity and potential impurities is of paramount importance for safety and toxicological studies.[3][4][5]

This guide outlines key experimental protocols for characterizing and comparing different commercial lots of ODA. It also presents a comparison with a common alternative, 4,4'-Diaminodiphenyl Sulfone (DDS), to provide a broader context for material selection.

Experimental Approach to Assessing Lot-to-Lot Variability

A comprehensive assessment of ODA lot-to-lot variability should encompass the evaluation of its physical properties, purity, and impurity profile. The following experimental workflow is recommended:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity and Impurity Profiling cluster_2 Phase 3: Functional & Performance Testing Sample Acquisition Sample Acquisition Visual Inspection Visual Inspection Sample Acquisition->Visual Inspection Melting Point Analysis (DSC) Melting Point Analysis (DSC) Visual Inspection->Melting Point Analysis (DSC) HPLC Analysis HPLC Analysis Melting Point Analysis (DSC)->HPLC Analysis Proceed if meets initial specs Impurity Identification (LC-MS) Impurity Identification (LC-MS) HPLC Analysis->Impurity Identification (LC-MS) Test Polymerization Test Polymerization Impurity Identification (LC-MS)->Test Polymerization Assess impact of identified impurities DSC Purity Analysis DSC Purity Analysis FTIR Spectroscopy FTIR Spectroscopy DSC Purity Analysis->FTIR Spectroscopy Confirm purity FTIR Spectroscopy->Test Polymerization Polymer Characterization Polymer Characterization Test Polymerization->Polymer Characterization

Caption: Experimental workflow for assessing this compound lot-to-lot variability.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison between different lots of this compound and the alternative, 4,4'-Diaminodiphenyl Sulfone, the following tables summarize key analytical data. Please note that the data presented here are illustrative examples to demonstrate the format and are not from a specific study.

Table 1: Physical and Chemical Properties

PropertyLot A (ODA)Lot B (ODA)Lot C (ODA)4,4'-Diaminodiphenyl Sulfone (DDS)
Appearance Off-white crystalline powderWhite crystalline powderYellowish crystalline powderWhite to yellowish crystalline powder
Melting Point (°C) 190.5191.2189.8175-177
Purity by HPLC (%) 99.899.999.5>99.5
Purity by DSC (%) 99.799.8599.4>99.0
Major Impurity 1 (%) 0.120.080.25Not detected
Major Impurity 2 (%) 0.050.030.15Not detected
Water Content (%) 0.080.050.15<0.1

Table 2: Performance in Polyimide Synthesis (Illustrative)

ParameterLot A (ODA)Lot B (ODA)Lot C (ODA)4,4'-Diaminodiphenyl Sulfone (DDS)
Polymer Inherent Viscosity (dL/g) 1.851.921.751.60
Tensile Strength of Polyimide Film (MPa) 125130115110
Glass Transition Temperature (Tg) of Polyimide (°C) 380385375420

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method provides a quantitative measure of the purity of ODA and helps in identifying and quantifying impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of ODA in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject a standard solution of known ODA concentration to obtain a calibration curve. Inject the sample solutions from different lots. Calculate the purity based on the area of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with known standards or by using a mass spectrometer (LC-MS).

Differential Scanning Calorimetry (DSC) for Purity and Thermal Properties

DSC is a powerful technique for determining the purity of crystalline organic compounds and for measuring thermal properties like melting point and glass transition temperature.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 2-5 °C/min.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Procedure: Heat the sample from ambient temperature to above its melting point. The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to confirm the identity of the compound by identifying its characteristic functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the ODA sample or use an ATR accessory.

  • Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Compare the obtained spectrum with a reference spectrum of pure this compound to verify the presence of characteristic peaks for N-H stretching, C-O-C stretching, and aromatic C-H bending.

Alternative to this compound: 4,4'-Diaminodiphenyl Sulfone (DDS)

4,4'-Diaminodiphenyl Sulfone (DDS) is another aromatic diamine used in the synthesis of high-performance polymers and also has applications as the pharmaceutical drug dapsone.[6][7]

Key Differences:

  • Thermal Stability: Polyimides derived from DDS often exhibit higher glass transition temperatures and thermal stability compared to those from ODA due to the rigid sulfone linkage.[6]

  • Solubility: The sulfone group can sometimes impart better solubility to the resulting polymers.

  • Reactivity: The reactivity of the amine groups can differ, potentially affecting polymerization kinetics.

  • Toxicology: While ODA is a suspected carcinogen, DDS (as dapsone) has a well-established pharmacological and toxicological profile.[3][7][8]

Signaling Pathway Interaction: A Toxicological and Pharmacological Perspective

For professionals in drug development, understanding the potential biological interactions of these compounds and their impurities is critical. Aromatic amines can have complex toxicological profiles.

This compound has been shown to cause tumors in the liver and thyroid gland in animal studies.[3] The exact mechanisms are not fully elucidated but may involve metabolic activation to reactive intermediates that can damage DNA.

Interestingly, the alternative compound, 4,4'-Diaminodiphenyl Sulfone (DDS), is the drug dapsone, which has been shown to interact with the NLRP3 inflammasome signaling pathway .[9][10] The NLRP3 inflammasome is a key component of the innate immune system and is involved in the inflammatory response.

G cluster_0 NLRP3 Inflammasome Activation cluster_1 Potential DDS (Dapsone) Interaction Pathogen/Danger Signals Pathogen/Danger Signals TLR Activation TLR Activation Pathogen/Danger Signals->TLR Activation Pro-IL-1β Upregulation Pro-IL-1β Upregulation TLR Activation->Pro-IL-1β Upregulation NLRP3 Priming NLRP3 Priming TLR Activation->NLRP3 Priming NLRP3 Activation NLRP3 Activation NLRP3 Priming->NLRP3 Activation Caspase-1 Activation Caspase-1 Activation NLRP3 Activation->Caspase-1 Activation IL-1β Maturation IL-1β Maturation Caspase-1 Activation->IL-1β Maturation Inflammation Inflammation IL-1β Maturation->Inflammation DDS (Dapsone) DDS (Dapsone) DDS (Dapsone)->NLRP3 Activation Inhibition

Caption: Simplified diagram of the NLRP3 inflammasome pathway and the potential inhibitory effect of DDS (Dapsone).

This interaction highlights how a structurally similar aromatic diamine can have specific biological activities. When assessing the lot-to-lot variability of ODA, it is crucial to consider that unidentified impurities, which may also be aromatic amines, could have their own unforeseen biological effects.

Conclusion

A thorough and systematic approach to assessing the lot-to-lot variability of commercial this compound is essential for ensuring the quality and reproducibility of research and manufacturing processes. By implementing the outlined experimental protocols, researchers can make informed decisions about the suitability of a particular lot for their specific application. Furthermore, considering alternatives like 4,4'-Diaminodiphenyl Sulfone and understanding the potential toxicological implications of aromatic amines provides a more complete picture for material selection and risk assessment in both materials science and drug development. The use of standardized testing and clear data presentation will ultimately contribute to more robust and reliable scientific outcomes.

References

Comparative Guide to ODA Performance in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Octadecylamine (ODA) and its alternatives for high-temperature applications, supported by experimental data. The information is intended to assist researchers in selecting the most suitable surface modifying agent for their specific needs, with a focus on performance under thermal stress.

Introduction to ODA and High-Temperature Applications

Octadecylamine (ODA) is a long-chain primary amine widely used as a corrosion inhibitor, surface modifier, and coating agent in various industrial and research applications. Its efficacy is particularly noted in high-temperature environments, such as boiler water treatment in power plants, where it forms a protective, hydrophobic film on metal surfaces. This film acts as a barrier against corrosive agents. ODA's notable thermal stability, with a decomposition temperature reported to be above 450°C, makes it a candidate for demanding high-temperature processes. However, its low solubility in water presents a significant limitation. This guide evaluates ODA's performance against other common film-forming amines (FFAs) used in similar applications.

Performance Comparison of ODA and Alternatives

The selection of a suitable film-forming amine for high-temperature applications depends on a balance of properties including thermal stability, corrosion inhibition efficiency, and solubility. While ODA is a well-established option, alternatives such as Cyclohexylamine, Morpholine, and Ethoxylated Fatty Amines offer different performance characteristics. The following tables summarize the available quantitative data for comparison.

Property Octadecylamine (ODA) Cyclohexylamine Morpholine Ethoxylated Fatty Amines
Chemical Formula C₁₈H₃₉NC₆H₁₃NC₄H₉NOVaries (R-NH-(CH₂CH₂O)nH)
Boiling Point 348°C134.5°C[1]~129°CVaries
Solubility in Water InsolubleMiscible[2][3]Completely miscibleVaries with ethoxylation
Primary Function Film-forming corrosion inhibitorNeutralizing amine, corrosion inhibitor[2][3][4][5]Neutralizing amine, corrosion inhibitor[6][7]Corrosion inhibitors, emulsifiers[8][9][10]

Table 1: General Properties of ODA and Alternatives

Amine Temperature (°C) Substrate Inhibition Efficiency (%) Test Method Reference
Octadecylamine (ODA) 275Carbon Steel99.9 (instantaneous)Electrochemical[11]
Morpholine Derivative (MPPO) 32N80 Steel91.4Weight Loss[12]
Morpholine Derivative (MPO) 32N80 Steel90.3Weight Loss[12]
Ethoxylated Fatty Amines VariesCarbon SteelIncreases with concentration and EO units, decreases with temperatureWeight Loss, Galvanostatic Polarization[8][9]
Morpholine Benzoate Ambient20# Steel>85Corrosion Weight Loss[13]
Morpholine Carbonate Ambient20# Steel>85Corrosion Weight Loss[13]

Table 2: Corrosion Inhibition Efficiency Data

Mechanism of Action: Film-Forming Amines

The primary mechanism of corrosion inhibition by ODA and other film-forming amines involves the adsorption of the amine molecules onto the metal surface. The polar amine head group attaches to the metal, while the long, non-polar hydrocarbon tail orients away from the surface, creating a dense, hydrophobic barrier. This film displaces water and prevents corrosive species from reaching the metal.

Film_Forming_Amine_Mechanism Mechanism of Film-Forming Amine cluster_surface Metal Surface Protection cluster_film Protective Film Metal Metal Substrate Water Corrosive Environment (Water + O₂) Water->Metal Corrosion Attack p1 p2 p3 p4 p5 AmineHead1 Amine Head (Polar) AmineTail1 Hydrocarbon Tail (Non-polar) AmineHead2 Amine Head (Polar) AmineTail2 Hydrocarbon Tail (Non-polar) AmineHead3 Amine Head (Polar) AmineTail3 Hydrocarbon Tail (Non-polar) AmineHead4 Amine Head (Polar) AmineTail4 Hydrocarbon Tail (Non-polar) AmineHead5 Amine Head (Polar) AmineTail5 Hydrocarbon Tail (Non-polar)

Caption: Mechanism of a film-forming amine protecting a metal surface.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ODA and its alternatives.

Weight Loss Corrosion Test (Based on ASTM G31 and D2688)

This method determines the average corrosion rate by measuring the mass loss of a metal specimen after immersion in a corrosive environment.[3][6][9][11][12][14][15][16][17][18][19][20][21][22]

a. Specimen Preparation:

  • Prepare rectangular metal coupons of the desired material (e.g., carbon steel) with known surface area.[6][14][19]

  • Drill a hole near one end for mounting.[14]

  • Mechanically polish the specimens with progressively finer grades of emery paper, then degrease with a solvent like acetone, and rinse with distilled water.[11]

  • Dry the specimens in an oven at 105°C for 24 hours.[11]

  • Weigh the cleaned and dried specimens to the nearest 0.1 mg and record the initial mass.[11]

b. Test Procedure:

  • Prepare the test solution (e.g., simulated boiler water) with and without the specified concentration of the corrosion inhibitor (ODA or alternative).

  • Suspend the prepared specimens in the test solution using a non-metallic holder. Ensure the specimens are fully immersed.[11]

  • For high-temperature tests, place the test vessels in a temperature-controlled autoclave.[4][5][8][23][24] Set the desired temperature and pressure.

  • Maintain the test conditions for a predetermined duration (e.g., 24 to 168 hours).[12][22]

  • After the exposure period, remove the specimens from the solution.

c. Post-Test Cleaning and Evaluation:

  • Clean the specimens to remove corrosion products. This may involve chemical cleaning (e.g., with inhibited hydrochloric acid) or mechanical cleaning.[11]

  • Rinse the cleaned specimens with distilled water and acetone, then dry them thoroughly.[11]

  • Weigh the cleaned and dried specimens and record the final mass.[11]

  • Calculate the mass loss (initial mass - final mass).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³

  • Calculate the inhibition efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = corrosion rate without inhibitor

    • CR_inhibitor = corrosion rate with inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the protective film formed by the inhibitor and to determine the corrosion resistance.[10][25][26][27][28][29]

a. Experimental Setup:

  • A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[10][27]

  • The metal specimen is prepared as described for the weight loss test to expose a known surface area.[27]

  • The cell is filled with the test solution (with and without inhibitor).

  • For high-temperature measurements, the electrochemical cell is placed within a high-pressure, high-temperature (HPHT) autoclave.[5][23]

b. Measurement Procedure:

  • Allow the system to stabilize by immersing the working electrode in the solution for a set period until a steady open-circuit potential (OCP) is reached.[10]

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10][25][27]

  • Record the impedance data as a function of frequency.

c. Data Analysis:

  • The impedance data is typically plotted in Nyquist and Bode formats.

  • An equivalent electrical circuit model is used to fit the experimental data. A common model for a coated metal includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).[28]

  • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.

  • The inhibition efficiency (IE) can be calculated from the Rct values: IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

    • Rct_blank = charge transfer resistance without inhibitor

    • Rct_inhibitor = charge transfer resistance with inhibitor

Experimental_Workflow start Start: Select Inhibitor (ODA or Alternative) and Metal prep Specimen Preparation (Cleaning, Weighing) start->prep setup Experimental Setup (Autoclave for High Temp) prep->setup exposure Controlled Exposure (Temperature, Pressure, Time) setup->exposure analysis Post-Exposure Analysis exposure->analysis weight_loss Weight Loss Measurement (ASTM G31) analysis->weight_loss Gravimetric eis Electrochemical Impedance Spectroscopy (EIS) analysis->eis Electrochemical calc_cr Calculate Corrosion Rate weight_loss->calc_cr eis->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie compare Compare Performance calc_ie->compare

References

A Comparative Guide to the Quantitative Analysis of Impurities in 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantitative analysis of impurities in 4,4'-Oxydianiline (ODA). The selection of a robust and validated analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical products and advanced materials derived from ODA. This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to aid in method selection and implementation.

Introduction to this compound and Its Impurities

This compound is a crucial monomer in the synthesis of high-performance polymers such as polyimides, renowned for their thermal stability and mechanical strength.[1] The purity of ODA is paramount, as even trace levels of impurities can significantly impact the final properties and safety of these materials. Impurities in ODA can originate from the synthesis process, degradation, or improper storage. Common impurities may include starting materials, intermediates, by-products, and degradation products formed through oxidation or hydrolysis.

Comparative Analysis of Analytical Methods

The two primary chromatographic techniques for the quantitative analysis of impurities in ODA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific impurity profile, the required sensitivity, and the nature of the sample matrix.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters for HPLC and GC-MS in the context of analyzing aromatic amines like this compound. This data is compiled from various analytical studies to provide a clear comparison.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Method Suitability and Remarks
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99Both techniques offer excellent linearity over a wide concentration range.
Limit of Detection (LOD) Method-dependent, can reach ng/mL levelsGenerally lower, can reach pg/mL levels for volatile impuritiesGC-MS often provides superior sensitivity for volatile and semi-volatile impurities.
Limit of Quantitation (LOQ) Method-dependent, typically in the low µg/mL to ng/mL rangeGenerally lower than HPLC, in the ng/mL to pg/mL rangeThe lower LOQ of GC-MS is advantageous for trace-level impurity quantification.
Accuracy (Recovery) Typically 80-120%High recovery, often in the range of 87-119% for aromatic amines.[2]Both methods can achieve high accuracy with proper validation.
Precision (%RSD) Generally low, often < 5%Good reproducibility, with RSD values typically < 9%.[2]Both techniques demonstrate good precision for quantitative analysis.
Sample Throughput Generally higher due to simpler sample preparationCan be lower due to the potential need for derivatization and longer run timesHPLC is often favored for routine quality control with a large number of samples.
Compound Volatility Suitable for non-volatile and thermally labile compoundsBest suited for volatile and semi-volatile compoundsODA and many of its potential impurities are amenable to both techniques, though some may require derivatization for GC-MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific impurities of interest and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique for the analysis of ODA and its impurities. A reverse-phase method is commonly employed.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically used to separate a wide range of impurities. A common mobile phase consists of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[3][4] For mass spectrometry-compatible methods, formic acid can be used in place of phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength of 254 nm or a wavelength determined by the absorption maxima of the impurities of interest.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components or a compatible organic solvent like acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity, making it an excellent choice for identifying and quantifying volatile and semi-volatile impurities in ODA.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler for liquid or headspace injection.

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is employed to separate impurities with different boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).

  • Injection Mode: Splitless or split injection, depending on the concentration of the impurities.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Scan Range: A mass range of m/z 40-450 is typically sufficient to cover ODA and its likely impurities.

  • Acquisition Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Sample Preparation:

  • Dissolve a known amount of the ODA sample in a suitable volatile solvent (e.g., acetone, ethyl acetate).

  • For some polar impurities, a derivatization step (e.g., silylation or acylation) may be necessary to improve their volatility and chromatographic performance.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

To further clarify the analytical workflows and logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis sample ODA Sample dissolution Dissolution in Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration derivatization Derivatization (Optional for GC-MS) filtration->derivatization hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms Direct Injection derivatization->gcms chromatogram Chromatogram Generation hplc->chromatogram gcms->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification vs. Standards peak_integration->quantification report Impurity Report quantification->report

Caption: General experimental workflow for the quantitative analysis of impurities in this compound.

logical_relationship cluster_method_selection Method Selection Factors cluster_method_choice Analytical Technique cluster_outcome Desired Outcome impurity_nature Nature of Impurities (Volatility, Polarity) hplc HPLC impurity_nature->hplc Non-volatile, Thermally Labile gcms GC-MS impurity_nature->gcms Volatile, Semi-volatile sensitivity Required Sensitivity (LOD/LOQ) sensitivity->gcms High Sensitivity matrix Sample Matrix matrix->hplc matrix->gcms throughput Sample Throughput throughput->hplc High Throughput accurate_quant Accurate & Precise Quantification hplc->accurate_quant gcms->accurate_quant impurity_id Impurity Identification gcms->impurity_id Mass Spectrum

Caption: Logical relationships guiding the selection of an analytical method for ODA impurity analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of impurities in this compound. The choice of the most appropriate method should be based on a thorough evaluation of the likely impurities, the required level of sensitivity, and the desired sample throughput. For routine quality control of known impurities, HPLC often provides a robust and efficient solution. For in-depth impurity profiling, identification of unknown impurities, and trace-level quantification, the superior sensitivity and specificity of GC-MS are highly advantageous. The validation of the chosen method according to regulatory guidelines is essential to ensure the generation of accurate and reliable data for the quality assessment of this compound.

References

Evaluating the Long-Term Stability of ODA-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octadecylamine (ODA) is a long-chain primary amine that has garnered significant interest across various scientific and industrial fields due to its ability to form stable, hydrophobic monolayers on a multitude of surfaces. This property has led to its use in applications ranging from corrosion inhibition and protective coatings to advanced drug delivery systems. However, for ODA-based materials to be viable in these critical applications, their long-term stability is a paramount concern. This guide provides an objective comparison of the long-term performance of ODA-based materials against common alternatives, supported by experimental data and detailed methodologies, to aid in material selection and development.

ODA-Based Materials in Protective Coatings

ODA and its derivatives, such as organosilanes like Octadecyltrimethoxysilane (ODTMS), are frequently used to create hydrophobic and protective coatings. The long-term stability of these coatings is crucial for their performance, especially in aqueous environments where hydrolysis can lead to degradation.

Comparative Stability of Hydrophobic Coatings

A comparative analysis of ODTMS with other common hydrophobic silane coatings, octadecyltrichlorosilane (OTS) and (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FDTS), reveals differences in their long-term stability. The stability is often evaluated by monitoring the change in water contact angle over time after immersion in water. A higher and more stable water contact angle indicates a more durable hydrophobic surface.

Coating MaterialInitial Water Contact Angle (°)Water Contact Angle after 15 days (°)Water Contact Angle after 30 days (°)
ODTMS105 ± 295 ± 388 ± 4
OTS110 ± 2102 ± 296 ± 3
FDTS115 ± 2112 ± 2109 ± 3

Table 1: Comparison of the change in water contact angle of ODTMS, OTS, and FDTS coatings on a silicon wafer after long-term immersion in deionized water at room temperature.

The data indicates that while all three coatings are initially hydrophobic, their stability in an aqueous environment varies. The fluorinated silane, FDTS, demonstrates the highest stability, with a minimal decrease in its water contact angle over a 30-day period. OTS shows better stability than ODTMS, which exhibits the most significant decline in hydrophobicity.[1] The degradation of ODTMS is primarily attributed to the hydrolysis of its methoxy groups.[1] In contrast, the trichlorosilane headgroups of OTS and FDTS form more stable bonds with the substrate.[1]

ODA-Based Materials as Corrosion Inhibitors

In industrial applications, ODA is utilized as a corrosion inhibitor, forming a protective film on metal surfaces to prevent degradation.[1] The long-term efficacy of this protective layer is critical, especially in harsh environments such as those with high salinity.

Performance in Saline Environments

To provide a comparative perspective, the following table summarizes the reported efficiencies of ODA-based and phosphate-based inhibitors under specific conditions. It is important to note that these are not from a single head-to-head long-term study and testing conditions vary.

Inhibitor TypeMetalCorrosive EnvironmentDurationInhibition Efficiency (%)
Octadecylamine (ODA)Incoloy 80050 ppm Cl⁻Not specifiedInhibits pitting
Ammonium PhosphateSteel Rebar3.5 wt.% NaCl1 hour90
Zinc PhosphateCarbon SteelNaCl immersion7 daysSustained inhibition
Calcium Manganese PhosphateLow-carbon steel3% NaClNot specified91.8

Table 2: Reported inhibition efficiencies of ODA-based and phosphate-based corrosion inhibitors.

ODA in Drug Delivery Systems

ODA is also used to functionalize nanoparticles for drug delivery applications. The surface modification with ODA can enhance cellular uptake and provide a positive surface charge. The long-term stability of these nanoparticles is crucial for their shelf-life and in vivo performance, with key parameters being particle size, drug leakage, and degradation of the polymer matrix.

Stability of ODA-Modified Nanoparticles

ODA-modified nanoparticles are often compared to other surface-modified nanoparticles, such as those coated with polyethylene glycol (PEG), a common strategy to increase circulation time and stability. While direct long-term comparative stability data between ODA-modified and PEGylated nanoparticles is sparse in the reviewed literature, we can infer some stability characteristics from individual studies.

For instance, a study on lutein-loaded PLGA nanoparticles (without ODA modification) showed that when stored at 4°C, the nanoparticles were stable for 5 weeks with only 26% drug release and no significant degradation.[4] However, at higher temperatures (25°C and 37°C), significant drug release (>40%) and degradation were observed.[4] Another study comparing PLGA and PEG-PLGA nanoparticles found that the PEGylated nanoparticles exhibited greater colloidal stability.[5]

ODA-based solid lipid nanoparticles (OCTNPs) have been synthesized with an average size of 178.9 nm and a positive zeta potential of 22.8 mV, indicating good colloidal stability at the time of preparation.[6] The long-term stability of such ODA-functionalized particles would need to be assessed through studies monitoring changes in particle size, zeta potential, and drug encapsulation efficiency over several weeks or months.

Nanoparticle FormulationKey Stability Finding
Lutein-loaded PLGA NPsStable at 4°C for 5 weeks (26% drug release).[4]
PEG-PLGA NPsIncreased colloidal stability compared to unmodified PLGA NPs.[5]
ODA-based Solid Lipid NPs (OCTNPs)Good initial colloidal stability (positive zeta potential).[6]

Table 3: Summary of stability findings for different nanoparticle formulations.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of long-term stability studies. Below are representative protocols for key experiments.

Long-Term Stability Testing of Hydrophobic Coatings

This protocol outlines the procedure for evaluating the long-term stability of silane-based coatings in an aqueous environment.

  • Substrate Preparation:

    • Silicon wafers are cut into 1x1 cm pieces.

    • The wafers are cleaned by sonication in acetone, followed by isopropanol, and then deionized water (15 minutes each).

    • The cleaned wafers are dried under a stream of nitrogen.

    • To create a hydroxylated surface for silane bonding, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by thorough rinsing with deionized water and drying.

  • Coating Application (Solution Deposition):

    • Prepare 1 mM solutions of ODTMS, OTS, and FDTS in anhydrous toluene.

    • Immerse the cleaned and hydroxylated silicon wafers in the respective silane solutions for 2 hours at room temperature.

    • After immersion, rinse the wafers with fresh toluene to remove any unbound silane molecules.

    • Cure the coated wafers in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked monolayer.[1]

  • Stability Testing:

    • Measure the initial static water contact angle of the coated wafers using a goniometer.

    • Immerse the coated wafers in deionized water at room temperature.

    • At predetermined time intervals (e.g., 1, 7, 15, and 30 days), remove the wafers, dry them with a stream of nitrogen, and measure the water contact angle again.

    • A decrease in the water contact angle over time indicates degradation of the hydrophobic coating.

Accelerated Aging of Polymeric Nanoparticles

This protocol describes a general method for accelerated aging of polymeric nanoparticles to predict their long-term shelf stability.

  • Sample Preparation:

    • Prepare a suspension of the nanoparticles (e.g., ODA-modified PLGA nanoparticles) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Divide the suspension into multiple vials for testing at different time points and temperatures.

  • Aging Conditions:

    • Store the vials at different temperatures: refrigerated (4°C, as a control), room temperature (25°C), and elevated temperature (e.g., 37°C or 40°C) to accelerate degradation.

    • Protect the samples from light to prevent photodegradation, unless it is a variable being studied.

  • Stability Assessment:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve vials from each temperature condition.

    • Analyze the nanoparticle suspension for the following parameters:

      • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS) to assess aggregation.

      • Zeta Potential: Measure to evaluate changes in surface charge, which can indicate chemical degradation.

      • Drug Encapsulation Efficiency and Drug Loading: Quantify the amount of drug that has leaked from the nanoparticles. This is typically done by separating the nanoparticles from the supernatant by centrifugation and analyzing the drug concentration in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Morphology: Observe the nanoparticle morphology using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

Experimental Workflow for Long-Term Stability Testing of Hydrophobic Coatings

G cluster_prep Substrate Preparation cluster_coat Coating Application cluster_test Stability Testing p1 Cut Silicon Wafers p2 Clean Wafers (Sonication) p1->p2 p3 Dry Wafers (Nitrogen) p2->p3 p4 Hydroxylate Surface (Piranha) p3->p4 c1 Prepare Silane Solutions p4->c1 c2 Immerse Wafers c1->c2 c3 Rinse Wafers c2->c3 c4 Cure in Oven c3->c4 t1 Measure Initial Contact Angle c4->t1 t2 Immerse in Deionized Water t1->t2 t3 Measure Contact Angle at Intervals t2->t3 t4 Analyze Data (Degradation Assessment) t3->t4

Caption: Workflow for assessing the long-term stability of hydrophobic coatings.

Degradation Pathway of an ODA-Functionalized Silane Coatingdot

G cluster_initial Initial State cluster_degradation Degradation Process cluster_final Final State s1 Stable ODA-Silane Monolayer on Substrate d1 Water Molecules Attack Si-O-Si Bonds s1->d1 Exposure to Aqueous Environment d2 Hydrolysis of Methoxy Groups d1->d2 d3 Breakdown of Siloxane Network d2->d3 f1 Detachment of ODA-Silane Molecules d3->f1 f2 Loss of Hydrophobicity f1->f2

References

The Purity of 4,4'-Oxydianiline: A Critical Factor in Final Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how the purity of 4,4'-Oxydianiline (ODA) directly correlates with the mechanical, thermal, and dielectric properties of high-performance polyimides.

In the synthesis of high-performance polymers, particularly aromatic polyimides, the quality of the constituent monomers is paramount. This compound (ODA), a widely used diamine monomer, plays a crucial role in determining the final characteristics of the resulting polymer. Impurities or even slight deviations from stoichiometric balance can significantly impact polymerization, leading to variations in molecular weight and, consequently, inferior mechanical, thermal, and dielectric properties. This guide provides an objective comparison, supported by experimental data, to illustrate the critical correlation between ODA purity and the ultimate performance of the final polymer.

Impact of ODA Purity on Key Polymer Properties

The presence of impurities in ODA can terminate polymer chain growth prematurely, leading to lower molecular weight polymers. This, in turn, has a cascading effect on the material's bulk properties.

Mechanical Integrity: Higher purity ODA contributes to the formation of longer polymer chains, resulting in higher molecular weight polyimides. This is directly linked to improved mechanical properties such as tensile strength and modulus. Conversely, the presence of monofunctional impurities or an excess of ODA can act as chain terminators, leading to brittle polymers with reduced strength.

Thermal Stability: The thermal stability of a polyimide, often characterized by its glass transition temperature (Tg) and decomposition temperature, is highly dependent on achieving a high molecular weight and a well-ordered polymer structure. Impurities in the ODA monomer can introduce defects into the polymer backbone, creating points of thermal instability and lowering the overall operating temperature range of the material. Research has shown that an excess of ODA leads to the formation of imine bonds, which have lower thermal stability than the desired imide linkages, causing the polymer to decompose at significantly lower temperatures.[1]

Dielectric Performance: For applications in microelectronics, the dielectric properties of polyimides are critical. The presence of ionic or polar impurities in the ODA can increase the dielectric constant and dielectric loss of the final polymer, which is undesirable for insulating layers. High purity ODA is essential to ensure low dielectric constants and maintain the excellent insulating properties of the polyimide.

Quantitative Data Comparison

The following tables summarize the typical properties of polyimides synthesized from this compound and various common dianhydrides. While direct side-by-side data for varying ODA purity levels is proprietary and seldom published, the data presented here is for polyimides synthesized under conditions that assume high-purity monomers, representing the target properties that can be compromised by lower purity ODA. The logical relationship is clear: lower purity leads to lower molecular weight, which in turn degrades these benchmark properties.

PropertyPMDA-ODABTDA-ODABPDA-ODA
Tensile Strength (MPa) >100114.19-
Tensile Modulus (GPa) 3.423.23-
Elongation at Break (%) 2.823.583.8

Table 1: Comparison of Mechanical Properties of Polyimide Films from High-Purity 4,4'-ODA and Different Dianhydrides.[2]

PropertyPMDA-ODABTDA-ODABPDA-ODA
Glass Transition Temp. (Tg, °C) 302276290
5% Weight Loss Temp. (°C) >500>500>500

Table 2: Comparison of Thermal Properties of Polyimide Films from High-Purity 4,4'-ODA and Different Dianhydrides.[2]

PropertyPMDA-ODABTDA-ODABPDA-ODA
Dielectric Constant (1 MHz) >3.0<3.0<3.0
Dielectric Loss Tangent (1 MHz) <0.004<0.004<0.004
Electric Breakdown Strength (kV/mm) 326.80478.90357.07

Table 3: Comparison of Dielectric Properties of Polyimide Films from High-Purity 4,4'-ODA and Different Dianhydrides.[2]

Visualizing the Correlation and Processes

To better illustrate the relationships and experimental procedures, the following diagrams are provided.

ODA_Purity_Effect cluster_monomer Monomer Quality cluster_polymerization Polymerization Process cluster_properties Final Polymer Properties High Purity ODA High Purity ODA High Molecular Weight Polyimide High Molecular Weight Polyimide High Purity ODA->High Molecular Weight Polyimide Leads to Low Purity ODA Low Purity ODA Low Molecular Weight Polyimide Low Molecular Weight Polyimide Low Purity ODA->Low Molecular Weight Polyimide Leads to Enhanced Properties Enhanced Properties High Molecular Weight Polyimide->Enhanced Properties Degraded Properties Degraded Properties Low Molecular Weight Polyimide->Degraded Properties

Figure 1: Logical flow from ODA purity to final polymer properties.

Polyimide_Synthesis_Workflow Start Start Dissolve ODA in Solvent Dissolve ODA in Solvent Start->Dissolve ODA in Solvent Add Dianhydride Add Dianhydride Dissolve ODA in Solvent->Add Dianhydride Polyamic Acid Formation Polyamic Acid Formation Add Dianhydride->Polyamic Acid Formation Film Casting Film Casting Polyamic Acid Formation->Film Casting Thermal Imidization Thermal Imidization Film Casting->Thermal Imidization Characterization Characterization Thermal Imidization->Characterization Final Polyimide Film Final Polyimide Film Characterization->Final Polyimide Film

Figure 2: Experimental workflow for polyimide synthesis.

Experimental Protocols

The synthesis of aromatic polyimides from this compound is typically a two-step process. The methodologies for the key experiments cited in this guide are detailed below.

Polyimide Synthesis (Two-Step Method)
  • Poly(amic acid) Synthesis:

    • In a dry nitrogen atmosphere, a stoichiometric amount of high-purity this compound is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • An equimolar amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) is gradually added to the stirred ODA solution. The reaction is typically carried out at room temperature.

    • The reaction mixture is stirred for several hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

    • The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical curing cycle involves heating at 100°C, 200°C, and finally at 300-350°C for one hour at each stage to ensure complete conversion of the poly(amic acid) to polyimide and removal of the solvent and water.

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the polyimide and to determine the degree of imidization by monitoring the characteristic imide absorption bands.

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The 5% weight loss temperature is a key metric.

  • Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA): These techniques are used to determine the glass transition temperature (Tg) of the polyimide, which indicates the upper service temperature of the material.

  • Tensile Testing: Performed on polyimide films to measure their mechanical properties, including tensile strength, tensile modulus, and elongation at break, according to ASTM standards.

  • Dielectric Analysis: The dielectric constant and dielectric loss are measured over a range of frequencies using a dielectric analyzer to assess the insulating properties of the polyimide film.

Conclusion

The purity of this compound is a non-negotiable parameter for achieving the desired high-performance characteristics in polyimides. As the experimental evidence and established principles of polymer chemistry demonstrate, impurities in ODA can significantly compromise the molecular weight of the resulting polymer, leading to a degradation of its mechanical strength, thermal stability, and dielectric properties. For researchers, scientists, and professionals in fields where material performance is critical, specifying and verifying the purity of ODA is a crucial step in ensuring the reliability and performance of the final product.

References

Safety Operating Guide

Proper Disposal of 4,4'-Oxydianiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4,4'-Oxydianiline (ODA), a compound recognized for its potential health and environmental hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. ODA is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen, mutagen, and reproductive toxin.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4]

Immediate Safety and Handling Protocols

Before handling this compound for disposal, ensure all safety precautions are understood and implemented.[3]

  • Engineering Controls : Always handle ODA in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4][5] Use local exhaust ventilation where dust may be generated.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Hand Protection : Wear suitable protective gloves.[3]

    • Body Protection : Use protective clothing to prevent skin contact.[3] Contaminated clothing must be removed immediately and washed before reuse.[1][4][5]

    • Eye/Face Protection : Wear safety glasses with side-shields or goggles, and/or a face shield.[3][4]

    • Respiratory Protection : If dust is generated, respiratory protection is required.

  • Hygiene : Do not eat, drink, or smoke in areas where ODA is handled.[3][4] Wash hands thoroughly after handling the material.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration at an approved facility.[5][6]

  • Waste Collection :

    • Collect waste this compound, including contaminated materials and spill cleanup debris, in designated, appropriate containers.[4][7]

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management plan.

    • For spills, mechanically collect the material (e.g., sweep up) while avoiding dust formation.[4][7] Place the collected material into a suitable container for disposal.[4]

  • Containerization and Labeling :

    • Use only approved packaging for hazardous waste.[4] The container must be tightly closed and stored in a well-ventilated place.[1][4]

    • Clearly label the container with the chemical name ("this compound"), relevant hazard symbols (e.g., Toxic, Environmentally Hazardous), and waste accumulation start date.[7]

    • Contaminated packaging must be treated with the same precautions as the substance itself and disposed of as unused product.[4][5]

  • Storage :

    • Store waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be locked up or otherwise accessible only to authorized personnel.[1]

  • Final Disposal :

    • The primary recommended disposal method is incineration at a licensed industrial combustion plant.[4][5] The incinerator should be equipped with an afterburner and a scrubber to neutralize toxic nitrogen oxides (NOx) produced during combustion.[5][7]

    • Never discharge this compound or its waste into drains, surface water, or groundwater.[4] Avoid release to the environment.[3][4]

    • All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
Toxicity Data
Acute Toxicity (Oral, Dermal, Inhalation)Toxic (Category 3)[1]
CarcinogenicityMay cause cancer (Category 1B)[1]
MutagenicityMay cause genetic defects
Reproductive ToxicitySuspected of damaging fertility or the unborn child[1]
Environmental Fate & Ecotoxicity
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[4]
LC50 (Fish, 96h)22 mg/L[4]
ErC50 (Algae, 72h)21.7 mg/L[4]
Half-life in Air (estimated)1.8 hours[8]
n-Octanol/Water Partition Coefficient (log Kow)0.72 - 1.36[4][5]
Transport Information
UN Number2811 or 3077[4][5]
UN Proper Shipping NameTOXIC SOLID, ORGANIC, N.O.S. (this compound) or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[4][5]
Transport Hazard Class6.1 (Toxic), 9 (Environmentally Hazardous)[4][5]
Packing GroupIII[4][9]

Experimental Protocols

Safety Data Sheets and official guidelines do not provide methodologies for the chemical neutralization or destruction of this compound at a laboratory scale. The standard and required procedure is to manage it as hazardous waste and transfer it to a licensed disposal contractor.[5] Attempting to neutralize this substance without a validated protocol could result in the creation of other hazardous compounds or unsafe reactions.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste from the point of generation to its final disposition.

G cluster_0 Waste Generation & Collection cluster_1 Preparation for Disposal cluster_2 Final Disposition A Waste this compound Generated (Solid, Contaminated PPE, Spill Debris) B Collect in Designated, Approved Hazardous Waste Container A->B C Securely Seal Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Secure, Designated Area Away from Incompatibles D->E F Contact Licensed Waste Disposal Service? E->F G Arrange for Waste Pickup F->G Yes I DO NOT Dispose in Regular Trash or Drains F->I No H Incineration at Approved Facility (with Scrubber/Afterburner) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,4'-Oxydianiline (ODA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical. This compound is a suspected carcinogen and may cause genetic defects and damage fertility. It is toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. It is imperative to use the following PPE when handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Double gloving is advised.Prevents skin contact and absorption. Aromatic amines can penetrate some glove materials.
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Prevents inhalation of harmful dust and vapors.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants. For larger quantities or risk of splash, a chemical-resistant apron or suit is recommended.Minimizes skin exposure to the chemical.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step operational plan should be followed.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be familiar with its hazards and safety precautions.

Handling
  • Avoid Dust Formation: this compound is a solid that can form dust. Handle it carefully to minimize the generation of airborne particles.

  • Weighing: If weighing is necessary, do so within a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Spill 1. Evacuate the immediate area. 2. Alert others nearby. 3. If safe to do so, contain the spill with absorbent pads. 4. For spills involving aromatic amines, neutralization can be attempted with a weak acid such as citric acid[2]. 5. Collect the neutralized material and absorbent pads into a sealed, labeled hazardous waste container. 6. Decontaminate the area with soap and water.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Skin Contact 1. Remove contaminated clothing immediately. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. It must be in a sealed, properly labeled container.
Contaminated Materials (e.g., gloves, absorbent pads, labware) Place in a sealed, labeled hazardous waste container and dispose of through your institution's EHS office.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone). The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

EPA Waste Code: While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified as a toxic waste (D002 for corrosivity if in a solution with extreme pH, or as a characteristic hazardous waste based on its toxicity) or fall under the F-list (F001-F005) if it is a spent solvent waste[3][4][5][6][7]. Consult with your institution's EHS office for the appropriate waste code assignment.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limits No established OSHA PEL or ACGIH TLV. It is recommended to handle as a substance with high toxicity and keep exposure to the lowest achievable level.--INVALID-LINK--
pH (as an amine) Basic.General chemical property of amines.

Experimental Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Designate Work Area (Fume Hood) prep2 Gather Materials (PPE, Spill Kit, Waste Containers) prep1->prep2 prep3 Review SDS prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle with Care to Avoid Dust handle1->handle2 handle3 Weigh in Ventilated Enclosure handle2->handle3 handle4 Perform Experiment in Fume Hood handle3->handle4 post1 Decontaminate Work Area handle4->post1 em1 Spill handle4->em1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste (Unused Chemical, Contaminated Materials) post3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 em_action Follow Immediate Action Protocols & Seek Medical Attention em1->em_action em2 Inhalation em2->em_action em3 Skin/Eye Contact em3->em_action em4 Ingestion em4->em_action

Caption: Workflow for the safe handling of this compound.

References

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